molecular formula C10H13ClN2O3 B1423825 3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1187930-80-8

3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1423825
CAS No.: 1187930-80-8
M. Wt: 244.67 g/mol
InChI Key: KMTLAWJEKPIRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLAWJEKPIRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696001
Record name 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-80-8
Record name 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-nitrophenoxy)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] The pyrrolidine scaffold is a privileged structure in numerous FDA-approved drugs, and its derivatives are actively explored for various therapeutic applications.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical considerations.

Introduction: The Significance of the Pyrrolidine Moiety

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in the design of novel therapeutic agents.[1][4][5] Its prevalence in biologically active compounds stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties, such as improved aqueous solubility.[1] The specific compound, this compound, serves as a key intermediate in the synthesis of a wide range of pharmacologically active molecules.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₃[8][9]
Molecular Weight 244.67 g/mol [8][9]
CAS Number 1187930-80-8[8][9]
Appearance Off-white to light yellow powder[7]
Storage Sealed in dry, 2-8°C[9]

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired stereochemistry, and scalability. Two primary and effective strategies are detailed below:

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves the direct reaction of a pyrrolidine derivative with an activated nitroaromatic compound.

  • Mitsunobu Reaction: This powerful reaction allows for the formation of the ether linkage with inversion of stereochemistry at the alcohol center.[10][11][12]

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a straightforward method for forming the aryl ether bond. In this pathway, 3-hydroxypyrrolidine reacts with 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group for nucleophilic attack by the hydroxyl group of the pyrrolidine.[13]

Core Reaction:

  • Step 1: N-Protection of 3-Hydroxypyrrolidine: To prevent the secondary amine of 3-hydroxypyrrolidine from acting as a competing nucleophile, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

  • Step 2: Williamson Ether Synthesis (SNAr): The protected N-Boc-3-hydroxypyrrolidine is then reacted with 1-fluoro-4-nitrobenzene in the presence of a base to facilitate the formation of the ether linkage.

  • Step 3: Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid, which concurrently forms the desired hydrochloride salt.[14][15][16]

SNAr_Pathway A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B Boc₂O, Base C N-Boc-3-(4-nitrophenoxy)pyrrolidine B->C 1-Fluoro-4-nitrobenzene, Base (e.g., NaH) D 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride C->D HCl in Dioxane

Caption: SNAr Synthesis Workflow.

Experimental Protocol: SNAr Pathway

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to obtain N-Boc-3-(4-nitrophenoxy)pyrrolidine.

Step 3: Synthesis of this compound

  • Dissolve N-Boc-3-(4-nitrophenoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.[14][15]

  • Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq) and stir at room temperature.[14][15]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield this compound as a solid.[14]

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of configuration at the alcohol's stereocenter.[10][11][12][17] This is particularly useful for synthesizing specific stereoisomers.[6] The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][17]

Core Reaction:

  • Step 1: N-Protection of 3-Hydroxypyrrolidine: Similar to the SNAr pathway, the pyrrolidine nitrogen is first protected with a Boc group.

  • Step 2: Mitsunobu Reaction: The N-Boc-3-hydroxypyrrolidine is reacted with 4-nitrophenol in the presence of PPh₃ and DEAD (or DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile.

  • Step 3: Deprotection and Salt Formation: The final step is the removal of the Boc group with HCl to yield the hydrochloride salt.[16]

Mitsunobu_Pathway A N-Boc-3-hydroxypyrrolidine B Alkoxyphosphonium Intermediate A->B PPh₃, DEAD C N-Boc-3-(4-nitrophenoxy)pyrrolidine B->C 4-Nitrophenol D 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride C->D HCl in Dioxane

Caption: Mitsunobu Reaction Mechanism.

Experimental Protocol: Mitsunobu Pathway

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

  • Follow the same procedure as described in the SNAr pathway.

Step 2: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[18]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.[18]

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC.[18]

  • The formation of triphenylphosphine oxide as a solid byproduct is an indication of reaction progress.[18]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate N-Boc-3-(4-nitrophenoxy)pyrrolidine.

Step 3: Synthesis of this compound

  • Follow the same deprotection and salt formation procedure as described in the SNAr pathway.[14][15]

Comparative Analysis of Synthesis Pathways

FeatureNucleophilic Aromatic Substitution (SNAr)Mitsunobu Reaction
Stereochemistry Retention of configuration at the pyrrolidine C3 position.Inversion of configuration at the pyrrolidine C3 position.[10][12][17]
Reagents Requires a strong base (e.g., NaH). 1-fluoro-4-nitrobenzene is a key reagent.[13]Uses triphenylphosphine and an azodicarboxylate (DEAD or DIAD).[10][11][17]
Byproducts Inorganic salts.Triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[11][18]
Scope Generally reliable for activated aromatic systems.Broader scope for various alcohols and nucleophiles.[10][12]
Considerations The use of sodium hydride requires anhydrous conditions and careful handling.The reaction is sensitive to the pKa of the nucleophile; acidic nucleophiles work best.[10][12][17] The order of reagent addition can be critical.[11][18]

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As a physical constant for the pure compound.

Safety Considerations

  • 1-Fluoro-4-nitrobenzene: This compound is toxic if inhaled and harmful if swallowed or in contact with skin.[19] It may cause damage to organs through prolonged or repeated exposure.[19] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • DEAD/DIAD: Diethyl azodicarboxylate and diisopropyl azodicarboxylate are potent lachrymators and should be handled with care in a fume hood. They are also potentially explosive and should not be heated.[18]

  • Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Use appropriate PPE when handling. The deprotection step generates CO₂ gas and should not be performed in a closed system.[16]

Conclusion

The synthesis of this compound can be effectively achieved through either nucleophilic aromatic substitution or the Mitsunobu reaction. The choice between these pathways will be dictated by the desired stereochemical outcome, the availability of reagents, and the scale of the synthesis. Both routes require careful control of reaction conditions and appropriate safety precautions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block for drug discovery and development.

References

An In-depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and handling of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This compound is a key intermediate in medicinal chemistry, valued for its pyrrolidine scaffold, a privileged structure in numerous bioactive molecules.[1] This document synthesizes critical data to support its effective use in research and development.

Core Chemical Identity

This compound is a heterocyclic compound distinguished by a pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group. The hydrochloride salt form enhances its aqueous solubility, a desirable trait for many pharmaceutical applications.[2] The compound exists as a racemic mixture and as individual (S) and (R) enantiomers, each with distinct identifiers.

Table 1: Key Identifiers

IdentifierRacemic(S)-Enantiomer(R)-Enantiomer
CAS Number 1187930-80-8[3][4][5]1286207-30-4[2]1286208-84-1[6]
Molecular Formula C₁₀H₁₃ClN₂O₃[3]C₁₀H₁₃ClN₂O₃C₁₀H₁₃ClN₂O₃
Molecular Weight 244.67 g/mol [3]244.67 g/mol 244.67 g/mol
IUPAC Name 3-(4-nitrophenoxy)pyrrolidine;hydrochloride[3](3S)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride(3R)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structural components and data on analogous compounds.

Table 2: Physical and Chemical Properties

PropertyValue/DescriptionSource/Justification
Appearance Off-white to light yellow powder or solid.Analogous compounds like 3-[(4-Nitrophenoxy)methyl]pyrrolidinehydrochloride are described as such.[7]
Melting Point Not definitively reported. Likely a crystalline solid with a defined melting point.General property of hydrochloride salts of organic bases.
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for organic salts.
Solubility Soluble in water.[2] Soluble in alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).The hydrochloride salt form increases aqueous solubility. General solubility patterns for similar organic molecules.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. The nitro group can be sensitive to reduction.[2]General stability of ethers and pyrrolidines. The nitroaromatic group implies sensitivity to reducing agents.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a suitable pyrrolidine precursor with a 4-nitrophenoxy-containing electrophile. A common synthetic strategy is the Williamson ether synthesis.

General Synthetic Approach

A plausible synthetic route involves the reaction of a protected 3-hydroxypyrrolidine with 1-fluoro-4-nitrobenzene or a similar electrophile, followed by deprotection and salt formation.

synthesis_workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Deprotection & Salt Formation A N-Boc-3-hydroxypyrrolidine C N-Boc-3-(4-nitrophenoxy)pyrrolidine A->C Base (e.g., NaH) Solvent (e.g., DMF) B 1-Fluoro-4-nitrobenzene B->C D N-Boc-3-(4-nitrophenoxy)pyrrolidine E 3-(4-Nitrophenoxy)pyrrolidine hydrochloride D->E HCl in Dioxane or Ether

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

  • To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-3-(4-nitrophenoxy)pyrrolidine (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane or ethereal HCl (excess, e.g., 4M solution) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt typically precipitates.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification

Recrystallization is a standard method for the purification of the final product. A suitable solvent system would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent like diethyl ether to induce crystallization.[8]

Recrystallization Protocol:

  • Dissolve the crude hydrochloride salt in a minimum amount of boiling ethanol.

  • If any insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the crystals under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the nitrophenoxy group, as well as the protons of the pyrrolidine ring. The aromatic protons will typically appear as two doublets in the downfield region (around 7-8.5 ppm). The pyrrolidine protons will be in the upfield region (around 2-4 ppm), with their chemical shifts and multiplicities dependent on their specific environment and coupling. The proton on the carbon bearing the ether linkage (C3-H) will be deshielded compared to the other pyrrolidine protons.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region, typically between 25 and 70 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic CH (ortho to NO₂)~8.2~125Doublet
Aromatic CH (meta to NO₂)~7.0~115Doublet
Pyrrolidine C3-H~4.5-5.0~70-80Multiplet, deshielded by oxygen
Pyrrolidine CH₂ (adjacent to N)~3.0-3.5~45-55Multiplets
Pyrrolidine CH₂ (C4)~2.0-2.5~30-40Multiplet
Aromatic C-O-~160-165Quaternary carbon
Aromatic C-NO₂-~140-145Quaternary carbon

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (pyrrolidinium)2400-2700Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=C stretch (aromatic)1450-1600Medium-Strong
N-O stretch (nitro group)1500-1550 and 1300-1370Strong, Asymmetric & Symmetric
C-O-C stretch (aryl ether)1200-1275Strong

The presence of strong absorption bands for the nitro group and the broad N-H stretch of the ammonium salt are key diagnostic features.[9]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation: Under mass spectrometry conditions, fragmentation of the parent ion is expected. Common fragmentation pathways for aryl ethers include cleavage of the C-O bond.[10][11][12] For pyrrolidine derivatives, α-cleavage next to the nitrogen is a common fragmentation pathway.[7][13] The molecular ion peak (for the free base) would be observed at m/z 208.

ms_fragmentation Parent [M+H]⁺ m/z 245 Frag1 Loss of HCl [M-HCl+H]⁺ m/z 209 Parent->Frag1 Frag2 Loss of C₄H₈N [C₆H₄NO₃]⁺ m/z 138 Frag1->Frag2 Frag3 Loss of NO₂ [C₁₀H₁₂NO]⁺ m/z 162 Frag1->Frag3

Caption: Plausible ESI-MS fragmentation pathway.

Applications in Drug Development

The pyrrolidine ring is a fundamental scaffold in a wide array of biologically active compounds and approved drugs.[1][14] Its non-planar, three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, which can lead to improved target binding and pharmacokinetic properties.[1]

This compound serves as a versatile building block for introducing this valuable motif. The nitrophenoxy group can be a pharmacophore itself or can be chemically modified, for instance, by reduction of the nitro group to an amine, which can then be further functionalized. This makes the compound a useful starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory tract. The nitroaromatic component suggests potential for toxicity, and appropriate precautions should be taken.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Handle as a potentially toxic substance.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sources of ignition, and strong oxidizing and reducing agents.

  • Segregate from incompatible materials.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of significant exposure, seek immediate medical attention.

References

3-(4-Nitrophenoxy)pyrrolidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Abstract

This compound is a synthetic compound featuring a pyrrolidine scaffold, a structural motif prevalent in a multitude of pharmacologically active agents.[1][2] While direct studies on this specific molecule are not extensively published, its structural components strongly suggest a plausible mechanism of action as an inhibitor of the Glycine Transporter Type 1 (GlyT1). This guide delineates this putative mechanism, grounded in the well-established pharmacology of related pyrrolidine-based compounds.[1][3] We will explore the role of GlyT1 in glutamatergic neurotransmission, the consequences of its inhibition, and provide detailed, field-proven experimental protocols to rigorously validate this hypothesis for the target compound. This document is intended for researchers in neuropharmacology and drug development seeking to characterize novel chemical entities targeting synaptic glycine regulation.

Introduction: Chemical Profile and Therapeutic Context

This compound is a hydrochloride salt of a parent compound featuring a five-membered pyrrolidine ring linked to a 4-nitrophenoxy group at the 3-position.[4][5] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its ability to explore three-dimensional space and engage in specific interactions with biological targets.[1]

The hydrochloride salt form typically enhances aqueous solubility, making the compound suitable for use in biological assays.[4] The key structural alerts for its putative bioactivity are the pyrrolidine core and the attached aromatic system, which are common features in a major class of central nervous system (CNS) modulators: GlyT1 inhibitors.[3][6]

Inhibition of GlyT1 is a significant therapeutic strategy for CNS disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, most notably schizophrenia.[7][8] By blocking the reuptake of glycine from the synaptic cleft, GlyT1 inhibitors elevate extracellular glycine concentrations. Glycine acts as an essential co-agonist at the NMDA receptor; its binding to the NR1 subunit is a prerequisite for glutamate-mediated channel activation.[8][9] Therefore, elevating synaptic glycine potentiates NMDA receptor function, offering a potential treatment for the negative and cognitive symptoms of schizophrenia.[8][9]

Putative Mechanism of Action: GlyT1 Inhibition

The proposed mechanism of action for this compound is the inhibition of the Glycine Transporter Type 1 (GlyT1). This transporter is crucial for maintaining low glycine concentrations at glutamatergic synapses.[3][7]

The Role of GlyT1 in the Glutamatergic Synapse
  • Glycine Release & Reuptake: Glycine is released into the synapse by glial cells and neurons.

  • GlyT1 Function: GlyT1, located primarily on astrocytes surrounding the synapse, actively removes glycine from the extracellular space.[9]

  • NMDA Receptor Modulation: This reuptake process tightly controls the amount of glycine available to bind to NMDA receptors.

  • Hypothesized Inhibition: We postulate that this compound binds to GlyT1, blocking the transporter's ability to clear synaptic glycine.

  • Downstream Effect: The resulting increase in local glycine concentration enhances the occupancy of the glycine co-agonist site on the NMDA receptor, thereby potentiating receptor activity in the presence of glutamate.[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade resulting from GlyT1 inhibition.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake PostSynapticNeuron Post-Synaptic Neuron NMDAR->PostSynapticNeuron Ca²+ Influx (Neuronal Activation) Astrocyte Astrocyte Compound 3-(4-Nitrophenoxy)pyrrolidine Compound->GlyT1 Inhibition

Caption: Putative signaling pathway of this compound.

Methodologies for Mechanism Validation

To rigorously test the hypothesis that this compound acts as a GlyT1 inhibitor, a series of well-established assays must be performed. The following protocols are designed as a self-validating workflow, moving from direct target engagement to cellular functional outcomes.

Protocol 1: In Vitro Glycine Uptake Inhibition Assay

This assay directly measures the ability of the compound to inhibit the function of GlyT1 in a controlled, cell-based system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against human GlyT1.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., CHO or HEK293) engineered to overexpress the human GlyT1 transporter (hGlyT1). Culture cells to ~90% confluency in 96-well plates.

    • Causality: Overexpression of the target protein is essential to generate a robust signal window over any endogenous transporter activity, ensuring the measured effect is specific to GlyT1.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). A typical concentration range would be 1 nM to 100 µM.

  • Assay Initiation: Wash the cells with buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 15-20 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the transporter before the substrate is introduced.

  • Uptake Reaction: Add a mixture of radio-labeled [³H]glycine (as the tracer) and unlabeled glycine (as the substrate) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

    • Causality: The use of a radioactive substrate is a highly sensitive and quantitative method to measure transporter function.

  • Termination and Lysis: Terminate the uptake by rapidly washing the wells with ice-cold buffer to remove extracellular [³H]glycine. Lyse the cells using a suitable lysis buffer.

    • Causality: Rapid, cold washing is critical to halt the transport process immediately and prevent leakage of the internalized substrate.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the amount of internalized [³H]glycine using a scintillation counter.

  • Data Analysis:

    • Define "Maximal Uptake" from vehicle-treated wells and "Non-specific Uptake" from wells treated with a known potent GlyT1 inhibitor (e.g., NFPS) at a saturating concentration.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundPutative TargetIC₅₀ (nM) [Hypothetical Data]
3-(4-Nitrophenoxy)pyrrolidine HClGlyT185
(R)-NFPS (Positive Control)GlyT15
Protocol 2: Electrophysiological Assay in Xenopus Oocytes

This assay provides functional data on the mode of inhibition (e.g., competitive vs. non-competitive).

Objective: To characterize the electrophysiological consequences of compound application on GlyT1-mediated currents.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis and inject them with cRNA encoding hGlyT1. Incubate for 2-5 days to allow for protein expression.

  • Two-Electrode Voltage Clamp (TEVC): Place a GlyT1-expressing oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Glycine Application: Perfuse the oocyte with a glycine-containing solution to elicit an inward current, which is generated by the electrogenic co-transport of Na⁺, Cl⁻, and glycine.

  • Compound Application: Apply this compound at various concentrations and measure the change in the glycine-induced current.

  • Mode of Action Analysis: To determine if the inhibition is competitive with glycine, generate glycine dose-response curves in the absence and presence of a fixed concentration of the test compound. A rightward shift in the EC₅₀ of glycine with no change in the maximal current indicates competitive inhibition.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the compound's mechanism of action.

MOA_Workflow Start Hypothesis: Compound is a GlyT1 Inhibitor Assay1 Protocol 1: In Vitro Glycine Uptake Assay (HEK293-hGlyT1 cells) Start->Assay1 Test Function Result1 Determine IC₅₀ Value Assay1->Result1 Analyze Data Assay2 Protocol 2: Electrophysiology Assay (Xenopus Oocytes) Result1->Assay2 If Potent (IC₅₀ < 1µM) Result2 Determine Mode of Inhibition (Competitive/Non-competitive) Assay2->Result2 Analyze Data Conclusion Conclusion: Mechanism of Action Confirmed Result2->Conclusion Synthesize Findings

Caption: Experimental workflow for validating the mechanism of action (MOA).

Discussion and Future Directions

The presented evidence strongly supports the hypothesis that this compound functions as a GlyT1 inhibitor. Its chemical structure is analogous to other compounds known to act on this transporter. The proposed experimental workflow provides a clear and robust path to confirm this mechanism and quantify the compound's potency and mode of action.

Successful validation would position this compound as a valuable research tool for studying glutamatergic neurotransmission or as a starting point for a medicinal chemistry program. Future studies should include:

  • Selectivity Profiling: Assessing the compound's activity against a panel of other transporters and receptors, including GlyT2, to ensure target selectivity.

  • In Vivo Microdialysis: Measuring extracellular glycine levels in the brains of rodents following systemic administration of the compound to confirm target engagement in a living system.

  • Behavioral Pharmacology: Evaluating the compound in animal models predictive of antipsychotic activity, such as prepulse inhibition of the acoustic startle response.[9]

Conclusion

Based on a rigorous analysis of its chemical structure and the established pharmacology of the pyrrolidine scaffold, the most probable mechanism of action for this compound is the inhibition of the Glycine Transporter Type 1. This action leads to an elevation of synaptic glycine, thereby potentiating NMDA receptor function. The detailed protocols provided in this guide offer a comprehensive framework for researchers to empirically validate this hypothesis, characterize the compound's pharmacological profile, and unlock its potential as a modulator of the central nervous system.

References

An In-depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical industry. As a substituted pyrrolidine, it belongs to a class of compounds widely recognized for their presence in a multitude of biologically active molecules and FDA-approved drugs.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates, often leading to improved solubility and metabolic stability.[2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed exemplar synthesis protocol, and its critical role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.

Physicochemical Properties and CAS Number Identification

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

It is important to note that the stereochemistry of the pyrrolidine ring is a critical factor, as different enantiomers can exhibit distinct biological activities and interactions with chiral biological targets like enzymes and receptors.[4] Consequently, specific CAS numbers are assigned to the racemic mixture and the individual enantiomers:

Parameter Value Source
IUPAC Name 3-(4-nitrophenoxy)pyrrolidine;hydrochloride[5]
Molecular Formula C₁₀H₁₃ClN₂O₃[5][6][7]
Molecular Weight 244.67 g/mol [5][7]
CAS Number (Racemic) 1187930-80-8[5][6][8]
CAS Number (S)-enantiomer 1286207-30-4[9]
CAS Number (R)-enantiomer 1286208-84-1[4]
Appearance Off-white to light yellow powder[10]
Solubility The hydrochloride salt form enhances water solubility.[9]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method for the key ether formation step is the Mitsunobu reaction , which allows for the coupling of an alcohol with a nucleophile with inversion of stereochemistry. This is particularly valuable for the stereospecific synthesis of the (R) or (S) enantiomers from the corresponding chiral 3-hydroxypyrrolidine.

Below is a detailed, step-by-step exemplar methodology for the synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, starting from commercially available N-Boc-(S)-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Step 1: Mitsunobu Reaction for Ether Formation

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-3-hydroxypyrrolidine (1 equivalent), 4-nitrophenol (1.1 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine.

Step 2: Deprotection of the Boc Group

  • Acidic Cleavage: Dissolve the purified N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine from the previous step in a solution of hydrochloric acid in a suitable solvent, such as 1,4-dioxane or diethyl ether (e.g., 4M HCl in dioxane).

  • Reaction and Isolation: Stir the solution at room temperature for 1-2 hours. The hydrochloride salt of the product will precipitate out of the solution.

  • Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Mitsunobu reaction is sensitive to moisture, hence the use of a flame-dried flask and an inert atmosphere.

  • Dropwise Addition at 0°C: The reaction between triphenylphosphine and DIAD is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent the formation of side products.

  • Boc Protecting Group: The Boc (tert-butyloxycarbonyl) group is used to protect the nitrogen of the pyrrolidine ring during the Mitsunobu reaction, preventing it from acting as a competing nucleophile. It is easily removed under acidic conditions without affecting the newly formed ether linkage.

  • Acidic Work-up for Hydrochloride Salt Formation: The use of hydrochloric acid in the deprotection step not only removes the Boc group but also conveniently forms the hydrochloride salt of the final product, which is often more stable and easier to handle than the free base.

Visualizing the Synthesis Workflow

G A N-Boc-(S)-3-hydroxypyrrolidine C Mitsunobu Reaction (PPh3, DIAD, THF) A->C B 4-Nitrophenol B->C D N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine C->D E Acidic Deprotection (HCl in Dioxane) D->E F (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride E->F

Caption: Synthesis workflow for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Applications in Drug Development: A Key Intermediate for Serotonin Receptor Modulators

The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Vabicaserin , a potent and selective 5-HT2C receptor agonist that was investigated for the treatment of schizophrenia.

The 5-HT2C receptor, a subtype of serotonin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, appetite, and cognition. Activation of the 5-HT2C receptor is known to modulate the release of dopamine in the mesolimbic pathway. By acting as an agonist at this receptor, compounds like Vabicaserin can inhibit dopamine release, which is a key mechanism for alleviating the positive symptoms of schizophrenia.[9] Furthermore, 5-HT2C receptor activation can increase acetylcholine and glutamate levels in the prefrontal cortex, potentially offering benefits for the cognitive symptoms of the disorder.[9]

The synthesis of Vabicaserin and other similar 5-HT2C receptor modulators often involves the coupling of the 3-(4-Nitrophenoxy)pyrrolidine core with other cyclic structures. The 4-nitrophenoxy group serves as a precursor to an amino group via reduction, which can then be further functionalized to build the final drug molecule. The pyrrolidine ring provides a crucial scaffold that correctly orients the pharmacophoric elements for optimal interaction with the 5-HT2C receptor binding pocket.

Signaling Pathway of 5-HT2C Receptor Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR 5-HT2C Receptor Gq Gq/11 GPCR->Gq Agonist Binding (e.g., Vabicaserin) PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC downstream Downstream Cellular Effects PKC->downstream Ca_release->downstream

Caption: Simplified 5-HT2C receptor signaling cascade.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. The compound should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, particularly through stereoselective methods like the Mitsunobu reaction, allows for the creation of chiral intermediates essential for targeting specific biological receptors. Its role in the development of 5-HT2C receptor agonists like Vabicaserin highlights its importance in the ongoing search for novel treatments for complex neurological and psychiatric disorders. A thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the design and creation of the next generation of therapeutics.

References

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its synthesis, with a focus on stereochemical control, explore robust analytical methodologies for its characterization, and discuss its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development endeavors.

Introduction: The Strategic Importance of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to introduce three-dimensional character into otherwise flat molecules.[1] This non-planar, saturated heterocyclic system allows for the exploration of a wider chemical space, often leading to improved binding affinity and selectivity for biological targets.[1] The introduction of an aryloxy substituent at the 3-position, as in 3-(4-Nitrophenoxy)pyrrolidine, creates a versatile building block that combines the benefits of the pyrrolidine core with a reactive handle for further molecular elaboration.

The 4-nitrophenoxy group serves a dual purpose. Firstly, it acts as a stable ether linkage, orienting the phenyl group in a specific vector for potential interactions with a target protein. Secondly, the nitro group is a versatile functional group that can be readily reduced to an amine, providing a key point for diversification and the introduction of further complexity.[2][3] This strategic placement of functional groups makes this compound a valuable starting material for the synthesis of libraries of compounds aimed at a variety of biological targets.

Synthesis and Stereochemical Control: The Mitsunobu Reaction

The synthesis of this compound is most effectively achieved through a multi-step process starting from a chiral precursor to ensure stereochemical purity in the final product. A common and highly effective method for the key ether formation step is the Mitsunobu reaction, which proceeds with a predictable inversion of stereochemistry at the reacting center.[4][5]

This section details a robust, field-proven protocol for the synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, starting from the commercially available (R)-1-Boc-3-hydroxypyrrolidine. The Boc (tert-butoxycarbonyl) protecting group is employed to prevent side reactions at the pyrrolidine nitrogen during the Mitsunobu reaction.

Synthesis Workflow

The overall synthetic strategy involves three main stages:

  • Mitsunobu Reaction: Formation of the aryl ether with inversion of stereochemistry.

  • Boc Deprotection: Removal of the protecting group to liberate the secondary amine.

  • Salt Formation: Conversion to the hydrochloride salt for improved stability and handling.

G cluster_0 Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine HCl A (R)-1-Boc-3-hydroxypyrrolidine C Mitsunobu Reaction (PPh3, DIAD, THF) A->C B 4-Nitrophenol B->C D (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine C->D Stereochemical Inversion E Boc Deprotection (HCl in Dioxane) D->E F (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride E->F Salt Formation

Caption: Synthetic workflow for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine via Mitsunobu Reaction

This protocol is adapted from established procedures for Mitsunobu reactions on similar substrates.[6]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of hydroxypyrrolidine).

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M NaOH (to remove excess 4-nitrophenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine as a pale yellow solid.

Step 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine from the previous step in a solution of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Isolation: The product will typically precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques and expected results.

Physicochemical Properties
PropertyValueSource
CAS Number 115035-51-7[7]
Molecular Formula C₁₀H₁₃ClN₂O₃[7]
Molecular Weight 244.67 g/mol [7]
Appearance White to off-white or light yellow powder[8]
Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard reverse-phase HPLC method can be employed for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Purity: ≥98%[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are critical for confirming the structure. Based on similar structures, the following are expected chemical shifts in a solvent like DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Peaks between δ 8.2-8.3 ppm (d, 2H, protons ortho to NO₂) and δ 7.1-7.2 ppm (d, 2H, protons meta to NO₂).

    • Pyrrolidine Protons: A multiplet around δ 5.0-5.2 ppm for the CH proton attached to the ether oxygen. Other pyrrolidine protons will appear as multiplets between δ 3.0-4.0 ppm.

    • NH₂⁺ Protons: A broad singlet at lower field.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic Carbons: Peaks between δ 160-165 ppm (C-O), δ 140-145 ppm (C-NO₂), and δ 115-127 ppm for the other aromatic carbons.

    • Pyrrolidine Carbons: A peak around δ 75-80 ppm for the C-O carbon, and other pyrrolidine carbons between δ 40-55 ppm.

Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Technique: Electrospray Ionization (ESI-MS)

  • Expected Ion: [M+H]⁺ at m/z corresponding to the free base (C₁₀H₁₂N₂O₃), which is approximately 209.08.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 3-aryloxypyrrolidine scaffold is a key component in a number of biologically active molecules, particularly in the realm of oncology. The specific orientation of the aryl group and the stereochemistry of the pyrrolidine ring are often crucial for potent and selective inhibition of protein kinases.

Role as a Key Intermediate

This compound is not typically a final drug product but rather a crucial intermediate. The synthetic utility of this compound lies in the subsequent reduction of the nitro group to an aniline. This newly formed amino group can then be further functionalized, for example, by acylation, sulfonylation, or participation in coupling reactions to build more complex molecular architectures.

G cluster_0 Functionalization Workflow A 3-(4-Nitrophenoxy)pyrrolidine B Nitro Reduction (e.g., H2, Pd/C) A->B C 3-(4-Aminophenoxy)pyrrolidine B->C D Acylation / Sulfonylation / Coupling C->D E Diverse Library of Kinase Inhibitor Candidates D->E

Caption: Functionalization of the title compound for library synthesis.

Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[] Dysregulation of this pathway, particularly the Ras-Raf-MEK-ERK cascade, is a hallmark of many cancers. Consequently, inhibitors of key kinases in this pathway, such as ERK, are highly sought-after as potential cancer therapeutics.[10]

The 3-substituted pyrrolidine motif has been successfully incorporated into potent and selective ERK inhibitors.[10] The pyrrolidine core helps to position key pharmacophoric elements in the ATP-binding pocket of the kinase. The phenoxy moiety can be directed towards the solvent-exposed region or make additional contacts within the binding site, while the functionalized amine (derived from the nitro group) can form crucial hydrogen bonds or other interactions.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Inhibitor ERK Inhibitor (containing 3-aryloxypyrrolidine scaffold) Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

While a specific marketed drug directly using this compound as a starting material is not explicitly detailed in readily available literature, its structural motifs are highly analogous to intermediates used in the synthesis of various kinase inhibitors currently under investigation. Its value lies in its potential as a versatile building block for the rapid generation of novel chemical entities targeting kinases and other important drug targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The hydrochloride salt form generally improves the stability and handling properties compared to the free base.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its synthesis, achievable with high stereochemical control via the Mitsunobu reaction, provides access to a valuable 3-aryloxypyrrolidine scaffold. The inherent functionality of this molecule, particularly the latent amine in the form of a nitro group, makes it an ideal starting point for the synthesis of diverse compound libraries. Its relevance to the development of kinase inhibitors, especially those targeting critical cancer-related pathways like the MAPK/ERK cascade, underscores its importance for medicinal chemists and researchers in the pharmaceutical sciences. A thorough understanding of its synthesis and characterization, as outlined in this guide, is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 3-(4-Nitrophenoxy)pyrrolidine Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(4-nitrophenoxy)pyrrolidine scaffold represents a compelling starting point for the discovery of novel therapeutics, particularly targeting monoamine transporters. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the rational design, chemical synthesis, and biological evaluation of structural analogues based on this core. We will delve into the causal reasoning behind medicinal chemistry strategies, provide detailed, self-validating synthetic protocols, and outline a systematic biological screening cascade. The narrative emphasizes the principles of structure-activity relationship (SAR) development, grounded in field-proven insights and supported by authoritative references, to guide the optimization of this promising chemical series.

Introduction: The 3-(4-Nitrophenoxy)pyrrolidine Core Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2][3] When combined with an aryloxy ether linkage at the 3-position, as in 3-(4-nitrophenoxy)pyrrolidine, the scaffold presents three key regions for chemical modification: the pyrrolidine ring, the ether linkage, and the substituted phenyl ring.

Compounds bearing the 3-phenoxypyrrolidine motif have been identified as potent inhibitors of the serotonin (SERT) and norepinephrine (NET) transporters.[4][5] As dual serotonin-norepinephrine reuptake inhibitors (SNRIs), these molecules have significant therapeutic potential for treating major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[6] The parent compound, 3-(4-nitrophenoxy)pyrrolidine hydrochloride[7], serves as an excellent lead structure. However, the presence of the nitro group presents both an opportunity for interaction with the target and a potential liability. Aromatic nitro groups can be metabolically reduced to form potentially toxic aniline derivatives, a common concern in drug development.[8] This metabolic instability provides a strong impetus for the design of structural analogues to improve the overall drug-like properties while retaining or enhancing biological activity.

Medicinal Chemistry Strategy: The Rationale for Analogue Design

The primary objective in designing analogues of 3-(4-nitrophenoxy)pyrrolidine is to systematically probe the structure-activity relationships (SAR) to achieve one or more of the following goals:

  • Enhance Potency and Selectivity: Fine-tune interactions with SERT and/or NET to increase potency and modulate the SERT/NET selectivity ratio.

  • Improve Metabolic Stability: Replace the nitro group with bioisosteres to mitigate the risk of reductive metabolism.

  • Optimize ADME Properties: Modify physicochemical properties (e.g., lipophilicity, polarity) to improve absorption, distribution, metabolism, and excretion profiles.

  • Explore Novel Biological Targets: Investigate whether structural modifications can shift the activity towards other transporters or receptors.

The analogue design strategy can be logically segmented by focusing on the three key structural regions of the parent molecule as depicted below.

G cluster_0 Core Scaffold: 3-(4-Nitrophenoxy)pyrrolidine cluster_1 Modification Zones Parent 3-(4-Nitrophenoxy)pyrrolidine ZoneA A: Phenyl Ring (Nitro Group & Substituents) Parent->ZoneA Improve Metabolism Modulate Potency ZoneB B: Pyrrolidine Ring (N-Substitution, Stereochemistry) Parent->ZoneB Modulate Selectivity Improve PK/PD ZoneC C: Ether Linkage (Bioisosteric Replacement) Parent->ZoneC Scaffold Hopping Patent Strategy

Caption: Key zones for analogue design on the core scaffold.

Zone A: Phenyl Ring Modifications

The 4-nitrophenyl moiety is the most critical area for initial modification.

  • Nitro Group Replacement: The primary goal here is to replace the nitro group with a bioisostere that mimics its electron-withdrawing properties and hydrogen bonding capability but with a superior metabolic profile. Promising candidates include cyano (-CN), trifluoromethyl (-CF₃), sulfonyl (-SO₂CH₃), and halogen (-F, -Cl) groups. These groups can maintain or enhance binding affinity while eliminating the toxicological risk associated with nitro reduction.

  • Positional Isomerism: Moving the substituent from the para (4) position to the meta (3) or ortho (2) position can profoundly impact binding affinity and selectivity by altering the vector of interaction with the target protein's binding pocket.

  • Disubstitution: Introducing a second substituent, such as a small methyl or fluoro group, can be used to probe for additional hydrophobic or steric interactions and can block potential sites of metabolism on the phenyl ring.

Zone B: Pyrrolidine Ring Modifications

The pyrrolidine ring influences the molecule's overall shape, basicity, and interaction with the transporter.

  • Stereochemistry: The parent compound is often synthesized as a racemate or as the (S)-enantiomer.[9][10] It is crucial to synthesize and test individual enantiomers, as biological targets are chiral, and activity often resides in a single stereoisomer. The absolute stereochemistry at the C3 position dictates the spatial projection of the aryloxy group.

  • N-Substitution: The secondary amine of the pyrrolidine ring (pKa ≈ 11.3) will be protonated at physiological pH. This positive charge is often essential for a salt-bridge interaction within the transporter binding site. N-alkylation (e.g., N-methyl) can impact basicity and lipophilicity, potentially altering selectivity and brain penetration.

Synthetic Methodologies

The key chemical transformation in the synthesis of this scaffold is the formation of the aryl ether bond. Two primary, reliable methods are the Mitsunobu reaction and the Williamson ether synthesis. The choice between them often depends on the scale and the specific substrates used. The Mitsunobu reaction is generally preferred for laboratory-scale synthesis of analogue libraries due to its mild conditions and reliability with a wide range of phenols.

General Synthetic Route via Mitsunobu Reaction

The Mitsunobu reaction provides a robust and stereoinvertive method to couple a secondary alcohol, such as N-Boc-(R)-3-hydroxypyrrolidine, with a phenol.[11][12] The stereoinversion at the alcohol's carbon center is a hallmark of this reaction.[13]

G Start N-Boc-(R)-3-hydroxypyrrolidine + 4-Nitrophenol Reagents PPh₃, DIAD THF, 0°C to RT Start->Reagents Intermediate N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine Reagents->Intermediate Mitsunobu Reaction (Stereoinversion) Deprotection HCl in Dioxane or TFA Intermediate->Deprotection Boc Removal Final (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Deprotection->Final Salt Formation

Caption: General synthetic workflow using the Mitsunobu reaction.

Detailed Experimental Protocol: Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

This protocol is a representative procedure adapted from established methodologies and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Mitsunobu Coupling

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (PPh₃, 1.3 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting alcohol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine as a solid.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the purified product from Step 1 in a minimal amount of ethyl acetate.

  • To this solution, add a solution of 4 M HCl in 1,4-dioxane (4-5 eq) at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate will typically form.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford (S)-3-(4-nitrophenoxy)pyrrolidine hydrochloride as a stable salt.

  • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected stereochemical inversion should be confirmed if chiral analytical methods are available.

Biological Evaluation: A Tiered Screening Cascade

Given that the parent scaffold is associated with SERT and NET inhibition, a logical screening cascade should be employed to efficiently characterize new analogues.[4]

G cluster_0 Screening Cascade Tier1 Tier 1: Primary Assays (In Vitro Binding & Reuptake) Tier2 Tier 2: Secondary Assays (Selectivity & In Vitro ADME) Tier1->Tier2 Identify Potent Hits Tier3 Tier 3: Tertiary Assays (In Vivo PK & Efficacy) Tier2->Tier3 Select Lead Candidates

Caption: A logical tiered approach for biological evaluation.

Tier 1: Primary In Vitro Assays

The goal of Tier 1 is to determine the potency of the new analogues at the primary targets.

Protocol: Radioligand Reuptake Inhibition Assay This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[9][14]

  • Cell Culture: Use HEK293 cells stably transfected with human SERT (hSERT) or human NET (hNET). Culture cells to ~90% confluency in 96-well plates.

  • Compound Preparation: Prepare a dilution series of the test compounds (e.g., from 10 µM to 0.1 nM) in assay buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle control for 15-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of [³H]serotonin (for hSERT) or [³H]norepinephrine (for hNET) at a concentration near its Kₘ value.

    • Incubate for a short period (e.g., 10-15 minutes) at 37 °C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., citalopram for SERT, desipramine for NET). Specific uptake is calculated by subtracting non-specific uptake from total uptake. Data are plotted as percent inhibition versus compound concentration, and IC₅₀ values are determined using non-linear regression analysis.

Tier 2: Secondary Assays

Compounds showing high potency in Tier 1 (e.g., IC₅₀ < 100 nM) are advanced to secondary assays.

  • Selectivity Panel: Screen active compounds against other key transporters (e.g., dopamine transporter, DAT) and a panel of common off-target receptors (e.g., adrenergic, muscarinic receptors) to identify potential side effect liabilities.

  • In Vitro ADME:

    • Metabolic Stability: Incubate the compound with liver microsomes to determine its intrinsic clearance rate. This is particularly important for analogues where the nitro group has been replaced.

    • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins, which affects its free concentration.

    • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.

Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade allows for the development of a robust SAR model. The following table presents hypothetical but representative data based on published findings for related 3-aryloxypyrrolidine series to illustrate key SAR principles.[5]

Analogue IDR¹ (Position 4)R² (Other)hSERT IC₅₀ (nM)[5]hNET IC₅₀ (nM)[5]SAR Insights
1 (Parent) -NO₂H2540Potent dual inhibitor; metabolic liability.
2a -CNH3055Cyano is an excellent bioisostere for nitro, retaining potency.
2b -ClH1528Chloro group enhances potency, likely via favorable interactions.
2c -CF₃H4570Retains good activity; common nitro bioisostere.
2d -OCH₃H250400Electron-donating group significantly reduces potency.
2e -HH500850Unsubstituted phenyl ring is poorly active; EWG is critical.
3a -Cl2-F10202-Fluoro substitution further improves potency on both targets.

Key Causality-Driven Insights:

  • Electron-Withdrawing Group is Essential: The SAR data clearly demonstrate that a potent electron-withdrawing group (EWG) at the 4-position of the phenyl ring is critical for high-affinity binding to both SERT and NET (compare 2a-c to 2d-e ). This suggests the aromatic ring participates in a key electronic interaction (e.g., π-π stacking or cation-π) within the transporter binding site that is strengthened by a polarized ring system.

  • Nitro Group is Replaceable: The primary goal of mitigating metabolic risk can be achieved without sacrificing potency. Analogues with cyano (2a ) and chloro (2b ) groups are equipotent or more potent than the parent nitro compound (1 ). This validates the bioisosteric replacement strategy.

  • Probing for Additional Interactions: The enhanced potency of the 2-fluoro-4-chloro analogue (3a ) suggests the presence of an additional binding pocket near the ortho position that can be favorably occupied, providing a clear path for further optimization.

Conclusion and Future Directions

The 3-(4-nitrophenoxy)pyrrolidine scaffold is a validated starting point for the development of potent dual SERT/NET reuptake inhibitors. This guide has outlined a systematic approach grounded in established medicinal chemistry principles. The core strategy involves replacing the metabolically liable nitro group with stable electron-withdrawing bioisosteres, such as cyano or halo groups, which has been shown to maintain or enhance potency. The use of robust synthetic methods like the Mitsunobu reaction allows for the efficient and stereocontrolled synthesis of diverse analogue libraries. A tiered biological screening cascade ensures that resources are focused on the most promising compounds.

Future work should focus on exploring a wider range of substituents on the phenyl ring, investigating substitutions on the pyrrolidine ring to modulate selectivity, and conducting in vivo pharmacokinetic and efficacy studies on lead candidates identified through the screening cascade. By following the integrated design, synthesis, and evaluation strategy presented herein, research teams can efficiently navigate the optimization process and unlock the full therapeutic potential of this valuable chemical scaffold.

References

Spectroscopic Characterization of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. As with any novel compound, a thorough structural elucidation is paramount to confirm its identity, purity, and to understand its chemical properties. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, offering both predicted spectral data and detailed experimental protocols to enable the unambiguous identification and characterization of this molecule. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data. This compound is comprised of a pyrrolidine ring, a 4-nitrophenoxy moiety, and a hydrochloride salt, which protonates the nitrogen atom of the pyrrolidine ring.

Figure 1: Chemical structure of this compound.

The key structural features influencing the spectroscopic data are:

  • The Pyrrolidinium Cation: The protonation of the nitrogen atom leads to a downfield shift of the adjacent proton and carbon signals in the NMR spectra. The N-H bonds will give rise to characteristic stretching and bending vibrations in the IR spectrum.

  • The 4-Nitrophenoxy Group: This aromatic system will exhibit characteristic signals in the aromatic region of the NMR spectra. The electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons and carbons. The nitro group also has very strong and characteristic stretching vibrations in the IR spectrum.

  • The Ether Linkage: The C-O-C bond will show a characteristic stretching vibration in the IR spectrum. Its influence will also be observed in the chemical shifts of the adjacent carbon and proton in the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the protons of the pyrrolidinium ring and the 4-nitrophenoxy group. The protonation of the pyrrolidine nitrogen will cause the adjacent protons to be deshielded and appear at a lower field (higher ppm) compared to the free base. The electron-withdrawing nature of the 4-nitrophenoxy group will also influence the chemical shift of the proton at the 3-position of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-ortho to -NO₂)~8.2d2H
Aromatic (H-meta to -NO₂)~7.1d2H
Pyrrolidinium (H-3)~5.0-5.2m1H
Pyrrolidinium (H-2, H-5)~3.5-3.9m4H
Pyrrolidinium (H-4)~2.2-2.5m2H
Pyrrolidinium (N-H)~9.0-10.0br s2H

Note: Chemical shifts are predictions and can be influenced by the choice of solvent.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. The carbon atoms of the pyrrolidinium ring will be influenced by the protonated nitrogen and the ether linkage. The aromatic carbons will show distinct signals, with the carbon attached to the nitro group being significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-para, attached to -NO₂)~142
Aromatic (C-ipso, attached to -O-)~162
Aromatic (C-ortho to -NO₂)~126
Aromatic (C-meta to -NO₂)~116
Pyrrolidinium (C-3)~75-80
Pyrrolidinium (C-2, C-5)~50-55
Pyrrolidinium (C-4)~30-35

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.[3][4]

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for optimal resolution acq2->acq3 acq4 Acquire ¹H and ¹³C spectra using standard parameters acq3->acq4 proc1 Apply Fourier transform to the raw data (FID) acq4->proc1 proc2 Phase the spectra proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., using residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a suitable solvent for hydrochloride salts due to its high polarity and ability to dissolve the sample.[5] It also has a well-defined residual peak that can be used for chemical shift referencing.

  • Sample Concentration: A concentration of 10-20 mg in 0.7 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without causing significant line broadening.[6]

  • Shimming: Proper shimming of the magnetic field is crucial to obtain sharp spectral lines, which is essential for resolving fine coupling patterns and accurate integration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the pyrrolidinium ion, the C-O-C ether linkage, and the aromatic nitro group.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Pyrrolidinium N-HStretch2700-3100 (broad)Medium-Strong
Aromatic C-HStretch3000-3100Medium
Aliphatic C-HStretch2850-2960Medium
Nitro N=OAsymmetric Stretch1500-1550Very Strong
Nitro N=OSymmetric Stretch1335-1385Very Strong
Aromatic C=CStretch1450-1600Medium
Aryl Ether C-O-CAsymmetric Stretch1230-1270Strong
Aryl Ether C-O-CSymmetric Stretch1020-1075Medium

The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum.[7] The broad N-H stretching vibration is characteristic of the ammonium salt. The strong C-O stretching of the aryl ether is also a significant feature.[8]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean and dry prep2 Place a small amount of the solid sample onto the crystal prep1->prep2 prep3 Apply pressure using the ATR accessory's anvil prep2->prep3 acq1 Collect a background spectrum of the empty ATR crystal prep3->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 The instrument software automatically subtracts the background from the sample spectrum proc2 Identify and label the key absorption bands proc1->proc2

Figure 3: Workflow for ATR-FTIR data acquisition.

Rationale for Experimental Choices:

  • ATR Technique: ATR is a non-destructive technique that requires very little sample and no dilution with KBr, which can sometimes introduce moisture.[9][10][11] This makes it a rapid and reliable method for obtaining high-quality IR spectra of solid samples.[12][13]

  • Background Correction: Collecting a background spectrum is essential to remove the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic absorptions of the ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, Electrospray Ionization (ESI) is the most suitable ionization technique.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base 3-(4-nitrophenoxy)pyrrolidine. The molecular weight of the free base is 208.22 g/mol , so the expected m/z for the molecular ion will be approximately 209.23.

Table 4: Predicted Key Ions in the ESI-MS Spectrum

IonPredicted m/z
[M+H]⁺ (Molecular Ion of Free Base)~209.23
Fragment 1 (Loss of NO₂)~163.23
Fragment 2 (Pyrrolidinium ion)~72.12
Fragment 3 (4-Nitrophenoxy cation)~138.02
Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the molecular ion can provide further structural information. A plausible fragmentation pathway is initiated by the cleavage of the ether bond or the loss of the nitro group.

G M [M+H]⁺ m/z ≈ 209.23 F1 Loss of NO₂ [M+H - 46]⁺ m/z ≈ 163.23 M->F1 F2 Pyrrolidinium ion [C₄H₈N]⁺ m/z ≈ 72.12 M->F2 F3 4-Nitrophenoxy cation [C₆H₄NO₂]⁺ m/z ≈ 138.02 M->F3 G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) prep2 Add a small amount of formic acid to promote protonation prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate prep2->acq1 acq2 Acquire the mass spectrum in positive ion mode acq1->acq2 acq3 If desired, perform MS/MS on the molecular ion peak acq2->acq3 proc1 Identify the molecular ion peak [M+H]⁺ proc2 Analyze the fragmentation pattern in the MS/MS spectrum proc1->proc2

References

An In-Depth Technical Guide to the Potential Biological Activity of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 3-(4-nitrophenoxy)pyrrolidine hydrochloride. While direct pharmacological data for this specific compound is not yet prevalent in published literature, its structural motifs—a pyrrolidine ring and a 4-nitrophenoxy group—are well-represented in a multitude of biologically active molecules. This document synthesizes information from existing research on related compounds to hypothesize potential therapeutic applications and furnishes detailed, actionable experimental protocols for their investigation. By elucidating the rationale behind proposed experimental designs and offering a framework for data interpretation, this guide serves as a foundational resource for initiating a rigorous scientific evaluation of this compound.

Introduction: Unveiling a Compound of Interest

This compound is a heterocyclic compound characterized by a saturated five-membered nitrogen-containing pyrrolidine ring, to which a 4-nitrophenoxy group is attached at the third position.[1][2] The hydrochloride salt form generally enhances aqueous solubility, a desirable property for pharmaceutical development.[1] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs, contributing to their three-dimensional structure and biological interactions.[3][4] The non-planar nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[3] Furthermore, the 4-nitrophenyl moiety is a known pharmacophore in various therapeutic agents, often contributing to specific binding interactions and biological effects. The convergence of these two structural features in this compound suggests a high potential for diverse pharmacological activities. This guide will delineate a strategic approach to systematically investigate these possibilities.

Compound Identifier Value
IUPAC Name3-(4-nitrophenoxy)pyrrolidine;hydrochloride[2]
CAS Number1187930-80-8[5][6]
Molecular FormulaC10H13ClN2O3[2][5]
Molecular Weight244.67 g/mol [2]
SMILESC1CNCC1OC2=CC=C(C=C2)--INVALID-LINK--[O-].Cl[2]

Hypothesized Biological Activities and Investigative Frameworks

The biological potential of this compound can be inferred from the known activities of structurally related compounds. The pyrrolidine nucleus is a versatile scaffold found in compounds with a wide array of biological effects, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[7][8][9]

Potential as an Anticancer Agent

The pyrrolidine ring is a common feature in numerous anticancer agents.[3] Its derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.[7]

anticancer_workflow cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation start Prepare 3-(4-Nitrophenoxy)pyrrolidine hydrochloride Stock Solution cell_lines Select Panel of Cancer Cell Lines (e.g., MCF-7, MDA-MB-468, A549, HCT116) start->cell_lines mt_assay Perform MTT/XTT Assay (24, 48, 72 hours) cell_lines->mt_assay ic50 Determine IC50 Values mt_assay->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) ic50->apoptosis If IC50 is potent cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle pathway Western Blot for Key Signaling Proteins (e.g., Akt, MAPK pathways) cell_cycle->pathway

Caption: Workflow for in vitro evaluation of anticancer activity.

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Potential as an Anti-inflammatory Agent

Pyrrolidine derivatives have demonstrated significant anti-inflammatory properties.[9] This activity is often mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling pathways.

anti_inflammatory_workflow cluster_0 Enzyme Inhibition Assays cluster_1 Cell-Based Assays cox_assay COX-1 and COX-2 Inhibition Assays (Colorimetric or Fluorometric) lox_assay 5-LOX Inhibition Assay cox_assay->lox_assay lps_stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) no_measurement Measure Nitric Oxide Production (Griess Assay) lps_stimulation->no_measurement cytokine_analysis Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) no_measurement->cytokine_analysis

Caption: In vitro workflow for assessing anti-inflammatory potential.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of nitric oxide production compared to the vehicle control.

Potential as an Antimicrobial Agent

The pyrrolidine scaffold is present in several compounds with demonstrated antibacterial and antifungal activities.[8]

antimicrobial_workflow start Select a Panel of Microorganisms (e.g., S. aureus, E. coli, C. albicans) broth_dilution Broth Microdilution Assay start->broth_dilution mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic mbc_mfc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc_mfc

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Inoculum: Grow the selected microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes in broth without the compound), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Evaluation: A Note on Future Directions

Should in vitro studies yield promising results, subsequent in vivo experiments would be the next logical step.[10][11][12][13] For instance, if significant anticancer activity is observed, a tumor xenograft model in immunocompromised mice could be employed to assess efficacy in a living system. Similarly, for anti-inflammatory potential, a carrageenan-induced paw edema model in rodents could be utilized. All in vivo studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Strategic Outlook

This compound is a compound with a high potential for biological activity due to its constituent pyrrolidine and 4-nitrophenoxy moieties. The lack of existing data necessitates a systematic and hypothesis-driven approach to its investigation. The experimental frameworks provided in this guide offer a robust starting point for elucidating its pharmacological profile. Initial in vitro screening for anticancer, anti-inflammatory, and antimicrobial activities will be crucial in identifying the most promising therapeutic avenues for this novel molecule. Positive results from these initial studies will pave the way for more in-depth mechanistic studies and eventual in vivo validation, potentially leading to the development of a new therapeutic agent.

References

The Unseen Scaffolding: A Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the technical intricacies of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a pivotal yet often unheralded intermediate in the landscape of modern drug discovery. While not an active pharmaceutical ingredient (API) itself, its strategic design and application are central to the synthesis of complex therapeutic agents, particularly those targeting the central nervous system. We will explore its discovery not as a singular event, but as a consequence of the rational design of potent and selective Glycine Transporter 1 (GlyT1) inhibitors.

Introduction: The Strategic Importance of Pyrrolidine Scaffolds

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone of medicinal chemistry.[1] Its prevalence in over twenty FDA-approved drugs is a testament to its utility.[2] The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving target selectivity and optimizing pharmacokinetic properties.[3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, enhancing interactions with biological targets.

The Genesis of a Key Intermediate: A Tale of GlyT1 Inhibition

The story of this compound is intrinsically linked to the development of inhibitors for the Glycine Transporter 1 (GlyT1). GlyT1 is a crucial protein in the central nervous system responsible for regulating the concentration of glycine in the synaptic cleft.[3][4][5] Glycine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing NMDA receptor function through GlyT1 inhibition has been a key strategy for treating the negative symptoms and cognitive impairments associated with schizophrenia.[3][5][6]

The development of potent and selective GlyT1 inhibitors, such as bitopertin (RG1678), required the assembly of complex molecular architectures.[5][6] It is in the retrosynthetic analysis of these complex molecules that the "discovery" of intermediates like this compound can be understood. This compound represents a strategically designed building block, providing a ready-made pyrrolidine core with a reactive handle for further chemical elaboration.

Logical Relationship: From Therapeutic Target to Intermediate

G Target Therapeutic Target (GlyT1) Drug API Design (e.g., Bitopertin) Target->Drug Inhibition Retrosynthesis Retrosynthetic Analysis Drug->Retrosynthesis Deconstruction Intermediate Key Intermediate (3-(4-Nitrophenoxy)pyrrolidine hydrochloride) Retrosynthesis->Intermediate Simplification G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection A N-Boc-(R)-3-Hydroxypyrrolidine D N-Boc-(S)-3-(4-Nitrophenoxy)pyrrolidine A->D B 4-Nitrophenol B->D C DIAD/PPh₃ C->D E N-Boc-(S)-3-(4-Nitrophenoxy)pyrrolidine G (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride E->G F HCl in Dioxane F->G G A 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride B Nucleophilic Aromatic Substitution (e.g., with a substituted piperazine) A->B C Intermediate A B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D E Intermediate B (Aniline derivative) D->E F Amide Coupling (e.g., with a carboxylic acid) E->F G Final GlyT1 Inhibitor Structure F->G

References

A Comprehensive Technical Guide to the Safe Handling of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide on the safety and handling of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS No. 1187930-80-8), a compound of interest for researchers and professionals in drug development and chemical synthesis. In the absence of a comprehensive Safety Data Sheet (SDS) specifically for this molecule, this guide synthesizes data from structurally related compounds, including pyrrolidine derivatives and aromatic nitro compounds, to establish a robust framework for safe laboratory practices. It covers hazard identification, personal protective equipment, handling and storage protocols, emergency procedures, and disposal considerations, grounded in established chemical safety principles.

Introduction and Chemical Profile

This compound is a heterocyclic organic compound incorporating a pyrrolidine ring, a nitrophenoxy moiety, and a hydrochloride salt. This unique combination of functional groups dictates its chemical reactivity and its toxicological profile. The pyrrolidine component, a saturated amine heterocycle, can impart corrosive and irritant properties. The aromatic nitro group (nitrophenoxy) introduces hazards associated with nitro compounds, including potential systemic toxicity and increased reactivity. The hydrochloride salt form generally enhances water solubility compared to the free base.

Understanding these constituent parts is paramount to anticipating the compound's behavior and handling it with the appropriate level of caution. This guide is designed to provide the necessary framework for its safe utilization in a research and development setting.

Chemical Identity and Properties
PropertyValueSource
Chemical Name 3-(4-nitrophenoxy)pyrrolidine;hydrochloride[1]
CAS Number 1187930-80-8[1][2]
Molecular Formula C₁₀H₁₃ClN₂O₃[1][2]
Molecular Weight 244.67 g/mol [1][2][3]
Appearance Assumed to be a solid powder, typical for hydrochloride salts.Inferred
Solubility Expected to have enhanced solubility in water due to the hydrochloride salt form.Inferred

Hazard Identification and Classification

While a definitive GHS classification for this compound is not publicly available, a hazard assessment based on its structural components—pyrrolidine and a nitrophenoxy group—is essential. Vendor information for this specific compound often labels it as an IRRITANT and uses the GHS07 pictogram.[2][3][4]

A composite hazard profile suggests the following potential classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. This is a common classification for related pyrrolidine derivatives.[5]

  • Skin Irritation (Category 2): Causes skin irritation. Pyrrolidine itself is known to be corrosive and cause severe skin burns.[6][7][8]

  • Serious Eye Damage / Eye Irritation (Category 2A): Causes serious eye irritation. Pyrrolidine and its derivatives are known to cause severe eye damage.[6][7][8]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

It is also crucial to consider the hazards of the nitrophenoxy moiety. Aromatic nitro compounds can be toxic, with potential effects on the hematological system (blood).[6][9] Although information is limited, high doses of nitrophenols have been associated with decreased body weight and ocular effects in animal studies.[6][9][10]

Visual Hazard Summary

GHS_Summary cluster_pictograms Anticipated GHS Pictograms cluster_hazards Primary Anticipated Hazards ExclamationMark Hazards Potential Hazard Statements Causes skin irritation Causes serious eye irritation May cause respiratory irritation Harmful if swallowed Systemic effects (from nitro group) HealthHazard PPE_Workflow cluster_PPE Mandatory PPE Start Handling 3-(4-Nitrophenoxy) pyrrolidine hydrochloride CheckHood Is the work performed in a certified chemical fume hood? Start->CheckHood LabCoat Flame-resistant lab coat CheckHood->LabCoat Yes Respirator Consider N95/P100 respirator for weighing powders outside of hood CheckHood->Respirator No Gloves Chemical-resistant gloves (Nitrile, check breakthrough time) LabCoat->Gloves Goggles Chemical splash goggles Gloves->Goggles FaceShield Face shield (if splash risk is high) Goggles->FaceShield Proceed Proceed with experiment FaceShield->Proceed Respirator->LabCoat Emergency_Response cluster_exposure Personal Exposure cluster_spill Spill Spill Chemical Exposure or Spill Occurs EventType What is the nature of the emergency? Spill->EventType SkinContact Skin Contact EventType->SkinContact Exposure SpillSize Is the spill large or uncontrollable? EventType->SpillSize Spill EyeContact Eye Contact Remove contaminated clothing.\nFlush skin with water for 15+ min. Remove contaminated clothing. Flush skin with water for 15+ min. SkinContact->Remove contaminated clothing.\nFlush skin with water for 15+ min. Inhalation Inhalation Flush eyes at eyewash station\nfor 15+ min. Seek medical aid. Flush eyes at eyewash station for 15+ min. Seek medical aid. EyeContact->Flush eyes at eyewash station\nfor 15+ min. Seek medical aid. Ingestion Ingestion Move to fresh air.\nSeek medical attention. Move to fresh air. Seek medical attention. Inhalation->Move to fresh air.\nSeek medical attention. Rinse mouth. Do NOT induce vomiting.\nSeek immediate medical aid. Rinse mouth. Do NOT induce vomiting. Seek immediate medical aid. Ingestion->Rinse mouth. Do NOT induce vomiting.\nSeek immediate medical aid. SmallSpill Contain with inert absorbent. Clean area. Dispose as waste. SpillSize->SmallSpill No LargeSpill Evacuate area. Alert supervisor. Call emergency response. SpillSize->LargeSpill Yes

References

Methodological & Application

Application Note and Experimental Protocol: 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous FDA-approved drugs, and its derivatives are actively explored for novel therapeutic agents.[1] This protocol details a reliable two-step synthetic route commencing with the Williamson ether synthesis of N-Boc-3-hydroxypyrrolidine and 4-fluoronitrobenzene, followed by acidic deprotection to yield the target compound. This application note is designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed procedural steps to ensure reproducibility and safety.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds.[1] Its non-planar, sp³-rich nature allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of an aryloxy linkage at the 3-position of the pyrrolidine ring, as in 3-(4-Nitrophenoxy)pyrrolidine, generates a versatile intermediate. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which opens avenues for amide bond formation and other diversification strategies. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to use in various experimental settings.[2]

This protocol provides a robust and scalable method for the preparation of this compound, intended to support research and development in the pharmaceutical and biotechnology sectors.

Synthetic Strategy

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the formation of the aryl ether bond through a Williamson ether synthesis. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine and subsequent formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection & Salt Formation A N-Boc-3-hydroxypyrrolidine C N-Boc-3-(4-nitrophenoxy)pyrrolidine A->C NaH, DMF, 0 °C to rt B 4-Fluoronitrobenzene B->C D 3-(4-Nitrophenoxy)pyrrolidine hydrochloride C->D 4M HCl in Dioxane, rt

Caption: Synthetic workflow for this compound.

Materials and Equipment

Reagents and Chemicals Grade Supplier
N-Boc-3-hydroxypyrrolidine≥98%Commercially Available
4-Fluoronitrobenzene≥99%Commercially Available
Sodium hydride (60% dispersion in mineral oil)ReagentCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
4M Hydrochloric acid in 1,4-dioxaneCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Diethyl etherACS GradeCommercially Available
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Septa and needles
Inert gas supply (Nitrogen or Argon)
Rotary evaporator
Separatory funnel
Glassware for filtration (Büchner funnel, filter paper)
NMR Spectrometer (¹H and ¹³C)
FT-IR Spectrometer
Mass Spectrometer (e.g., ESI-MS)

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

Rationale: This step utilizes the Williamson ether synthesis to form the aryl ether linkage.[3][4] N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base, sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces the fluoride from the electron-deficient aromatic ring of 4-fluoronitrobenzene in a nucleophilic aromatic substitution reaction. Anhydrous DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the ions and facilitates the reaction. The reaction is initiated at 0 °C to control the initial exotherm from the reaction of sodium hydride with the alcohol.

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxypyrrolidine (5.0 g, 26.7 mmol).

  • Dissolve the starting material in anhydrous DMF (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.28 g, 32.0 mmol, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.[5][6]

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add a solution of 4-fluoronitrobenzene (4.14 g, 29.4 mmol, 1.1 eq) in anhydrous DMF (10 mL) dropwise over 10 minutes. Caution: 4-Fluoronitrobenzene is toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment.[7][8]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes gradient) to afford N-Boc-3-(4-nitrophenoxy)pyrrolidine as a yellow solid.

Step 2: Synthesis of this compound

Rationale: The Boc protecting group is efficiently removed under acidic conditions.[7][9][10] A solution of 4M HCl in dioxane is a common and effective reagent for this transformation.[6] The reaction proceeds via protonation of the carbamate, followed by the loss of the stable tert-butyl cation and carbon dioxide, yielding the free amine.[11] The amine is then protonated by the excess HCl to form the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

Procedure:

  • Dissolve N-Boc-3-(4-nitrophenoxy)pyrrolidine (from the previous step, assuming ~24.0 mmol) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.

  • To this solution, add 4M HCl in 1,4-dioxane (60 mL, 240 mmol, 10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form. Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, add diethyl ether (100 mL) to the reaction mixture to further precipitate the product.

  • Collect the solid by vacuum filtration and wash with diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to yield this compound as an off-white to pale yellow solid.

Characterization Data (Representative)

Analysis N-Boc-3-(4-nitrophenoxy)pyrrolidine This compound
Appearance Yellow solidOff-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 9.2 Hz, 2H), 6.95 (d, J = 9.2 Hz, 2H), 5.01 (m, 1H), 3.75-3.55 (m, 4H), 2.25-2.15 (m, 2H), 1.47 (s, 9H).δ 9.85 (br s, 2H), 8.25 (d, J = 9.2 Hz, 2H), 7.05 (d, J = 9.2 Hz, 2H), 5.15 (m, 1H), 3.60-3.40 (m, 4H), 2.45-2.30 (m, 2H).
¹³C NMR (100 MHz, CDCl₃) δ 164.1, 154.6, 141.8, 125.9, 116.3, 80.6, 76.5, 51.2, 44.1, 31.5, 28.4.δ 163.5, 142.1, 126.1, 116.8, 78.2, 50.8, 46.5, 30.7.
FT-IR (ATR, cm⁻¹) 2975, 1695 (C=O, Boc), 1585, 1505 (NO₂), 1365, 1240 (C-O), 1160.3050 (N-H), 2950, 1590, 1510 (NO₂), 1345, 1250 (C-O).
MS (ESI+) m/z 309.1 [M+H]⁺209.1 [M-HCl+H]⁺

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • Sodium Hydride: A highly reactive, flammable, and corrosive solid. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use a Class D fire extinguisher for fires.[5][6][12]

  • 4-Fluoronitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure. Avoid breathing vapors and ensure adequate ventilation.[7][8]

  • 4M HCl in Dioxane: Corrosive and causes severe skin burns and eye damage. Vapors are harmful. Handle with care in a fume hood.

  • Anhydrous DMF: A combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

Troubleshooting

Issue Possible Cause Solution
Step 1: Incomplete reaction Inactive sodium hydride due to moisture exposure.Use fresh, properly stored sodium hydride. Ensure all glassware is thoroughly dried.
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm to 40-50 °C.
Step 2: Low yield of hydrochloride salt Product is partially soluble in the precipitation solvent.After adding diethyl ether, cool the mixture in an ice bath to maximize precipitation.
Incomplete deprotection.Extend the reaction time or add a slight excess of HCl in dioxane.
Product Contamination Residual mineral oil from sodium hydride.Wash the crude intermediate with hexanes before purification.
Incomplete removal of DMF.During workup, wash thoroughly with water to remove DMF.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. The procedure employs standard laboratory techniques and commercially available reagents. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and medicinal chemistry programs. The characterization data provided serves as a benchmark for product validation.

References

Application Note: A Step-by-Step Guide to the Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1] The synthesis begins with the commercially available N-Boc-3-hydroxypyrrolidine and proceeds through a nucleophilic aromatic substitution (SNAr) reaction, followed by an acid-catalyzed deprotection. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, procedural logic, safety protocols, and characterization data.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidine ring linked via an ether to a 4-nitrophenyl group.[2] The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active molecules.[1] The presence of the nitro-aromatic moiety provides a handle for further chemical transformations, such as reduction to an aniline derivative, making this compound a versatile intermediate for creating libraries of novel chemical entities for pharmaceutical research. This document outlines a reliable and scalable synthetic route to obtain this compound in its hydrochloride salt form, which generally offers improved solubility and stability.[2]

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, starting from the nitrogen-protected pyrrolidine derivative, tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine).

  • Step 1: Ether Formation via Nucleophilic Aromatic Substitution (SNAr). The hydroxyl group of N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile. This nucleophile attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene, displacing the fluoride leaving group to form the desired ether linkage.

  • Step 2: Boc Deprotection and Salt Formation. The tert-butyloxycarbonyl (Boc) protecting group is removed from the pyrrolidine nitrogen under strong acidic conditions using hydrochloric acid. This reaction simultaneously liberates the secondary amine and forms the final hydrochloride salt.[3][4]

Synthetic_Scheme Reactant1 N-Boc-3-hydroxypyrrolidine Intermediate tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate Reactant1->Intermediate Step 1: SNAr NaH, DMF Reactant2 1-Fluoro-4-nitrobenzene Reactant3 HCl Product This compound Intermediate->Product Step 2: Deprotection 4M HCl in Dioxane G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Boc Deprotection a Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DMF b Cool to 0°C a->b c Add NaH portion-wise b->c d Stir to form alkoxide c->d e Add 1-fluoro-4-nitrobenzene solution d->e f Stir at RT for 12-18h e->f g Quench with aq. NH4Cl f->g h Extract with EtOAc g->h i Purify by column chromatography h->i j Dissolve Boc-protected intermediate i->j k Add 4M HCl in Dioxane j->k l Stir at RT for 2-4h k->l m Precipitate with diethyl ether l->m n Filter and wash solid m->n o Dry under vacuum n->o

References

Application Notes and Protocols: 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] This five-membered saturated nitrogen heterocycle offers a unique combination of properties that make it a highly sought-after scaffold in drug design.[2] Its three-dimensional structure, arising from the sp³-hybridized carbons, allows for a greater exploration of pharmacophore space compared to flat aromatic systems.[3] This non-planar geometry, often described as "pseudorotation," can be crucial for achieving specific and high-affinity interactions with biological targets.[3]

3-(4-Nitrophenoxy)pyrrolidine hydrochloride emerges as a particularly valuable building block for the synthesis of complex molecules and compound libraries. It provides a pre-formed, chiral pyrrolidine core with a strategically placed activating group. The 4-nitrophenoxy moiety at the 3-position serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of a wide array of functional groups with high regioselectivity. The hydrochloride salt form enhances the compound's stability and solubility in various solvent systems.[4]

This document provides a comprehensive guide to the use of this compound in organic synthesis, including its preparation, key applications, and detailed experimental protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₃[5]
Molecular Weight 244.67 g/mol [5]
CAS Number 1187930-80-8[5]
Appearance Off-white to light yellow powder[6]
Solubility Soluble in water, enhancing its utility in various applications.[4][4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Mitsunobu reaction, which allows for the conversion of an alcohol to an ether with inversion of stereochemistry. This is particularly useful for preparing enantiomerically pure forms of the title compound from chiral 3-hydroxypyrrolidine precursors.

Reaction Scheme: Mitsunobu Reaction

The synthesis involves the reaction of a protected 3-hydroxypyrrolidine with 4-nitrophenol in the presence of a phosphine and an azodicarboxylate. A subsequent deprotection step yields the desired hydrochloride salt.

Mitsunobu Reaction cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection N_Boc_3_hydroxypyrrolidine N-Boc-(R)-3-hydroxypyrrolidine reagents_mitsunobu PPh₃, DIAD THF, 0 °C to rt N_Boc_3_hydroxypyrrolidine->reagents_mitsunobu p_nitrophenol 4-Nitrophenol p_nitrophenol->reagents_mitsunobu N_Boc_3_nitrophenoxypyrrolidine N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine reagents_mitsunobu->N_Boc_3_nitrophenoxypyrrolidine N_Boc_3_nitrophenoxypyrrolidine_2 N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine reagents_deprotection HCl in Dioxane N_Boc_3_nitrophenoxypyrrolidine_2->reagents_deprotection final_product (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride reagents_deprotection->final_product

Caption: Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Detailed Protocol: Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

This protocol is adapted from established Mitsunobu reaction procedures.[7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(R)-N-Boc-3-hydroxypyrrolidine187.2310.0 g53.4 mmol
4-Nitrophenol139.118.1 g58.7 mmol
Triphenylphosphine (PPh₃)262.2915.4 g58.7 mmol
Diisopropyl azodicarboxylate (DIAD)202.2111.9 mL60.3 mmol
Tetrahydrofuran (THF), anhydrous-250 mL-
4 M HCl in 1,4-Dioxane-50 mL-
Diethyl ether-As needed-

Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add (R)-N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol), 4-nitrophenol (8.1 g, 58.7 mmol), and triphenylphosphine (15.4 g, 58.7 mmol). Dissolve the solids in 250 mL of anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (11.9 mL, 60.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Workup and Purification (Step 1): Concentrate the reaction mixture under reduced pressure. Resuspend the residue in diethyl ether and filter to remove the triphenylphosphine oxide precipitate. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine. The crude product can be purified by flash column chromatography on silica gel.

  • Deprotection (Step 2): Dissolve the purified N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine in a minimal amount of 1,4-dioxane. Add 4 M HCl in 1,4-dioxane (50 mL) and stir the mixture at room temperature for 2-4 hours.

  • Isolation of Final Product: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride as a solid.

Applications in Organic Synthesis: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its application as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nitro group on the phenoxy ring makes it an excellent leaving group, readily displaced by a variety of nucleophiles.

General Reaction Scheme

Nucleophilic Substitution start_material 3-(4-Nitrophenoxy)pyrrolidine hydrochloride reagents Base (e.g., Et₃N, K₂CO₃) Solvent (e.g., DMF, CH₃CN) start_material->reagents nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) nucleophile->reagents product 3-Substituted Pyrrolidine reagents->product byproduct 4-Nitrophenol reagents->byproduct

Caption: General scheme for nucleophilic substitution reactions.

This versatility allows for the synthesis of diverse libraries of 3-substituted pyrrolidines, which are valuable intermediates in the discovery of novel therapeutic agents.

Detailed Protocol: Synthesis of a 3-Aminopyrrolidine Derivative

This representative protocol is based on procedures for the synthesis of 3-aminopyrrolidine derivatives from activated pyrrolidine precursors.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride244.672.45 g10.0 mmol
Benzylamine107.152.14 g (2.2 mL)20.0 mmol
Triethylamine (Et₃N)101.194.2 mL30.0 mmol
N,N-Dimethylformamide (DMF), anhydrous-50 mL-
Ethyl acetate-As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-

Procedure:

  • Reaction Setup: In a sealed tube, dissolve (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (2.45 g, 10.0 mmol) in anhydrous DMF (50 mL). Add triethylamine (4.2 mL, 30.0 mmol) to neutralize the hydrochloride and liberate the free base.

  • Nucleophilic Addition: Add benzylamine (2.14 g, 20.0 mmol) to the solution. Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(benzylamino)pyrrolidine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It may cause damage to organs through prolonged or repeated exposure.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] Work in a well-ventilated area or use a fume hood.[8]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes.[8]

    • If inhaled: Move the person to fresh air.[8]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of novel 3-substituted pyrrolidine derivatives for drug discovery. Its key feature is the readily displaceable 4-nitrophenoxy group, which allows for the facile introduction of a wide range of nucleophiles. The protocols and information provided in this guide are intended to enable researchers to effectively and safely utilize this important synthetic intermediate in their research and development endeavors.

References

Application Notes: 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its non-planar, saturated five-membered ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Within this context, 3-(4-Nitrophenoxy)pyrrolidine hydrochloride emerges as a highly valuable and versatile chemical intermediate. Its structure is strategically designed for facile chemical modification: the pyrrolidine nitrogen allows for N-alkylation or N-acylation, while the 3-position is activated for nucleophilic substitution. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the introduction of a wide array of functional groups through ether linkages. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this intermediate, with a focus on the synthesis of potential muscarinic acetylcholine receptor (mAChR) agonists.

Chemical Profile and Handling

A clear understanding of the physicochemical properties and safety profile of this compound is paramount before its use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₃--INVALID-LINK--
Molecular Weight 244.67 g/mol --INVALID-LINK--
CAS Number 1187930-80-8--INVALID-LINK--
Appearance Off-white to light yellow powder[Vendor Data]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[Vendor Data]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Core Application: Synthesis of Muscarinic Receptor Agonists

Muscarinic receptors, particularly the M1 and M4 subtypes, are significant targets in the development of therapies for neurodegenerative disorders like Alzheimer's disease and schizophrenia.[2] The synthesis of selective muscarinic agonists often involves the coupling of a nitrogenous core, such as pyrrolidine, with another cyclic moiety. The following protocol details a representative synthesis of a potential muscarinic agonist, (R)-3-(quinuclidin-3-yloxy)pyrrolidine, through a nucleophilic aromatic substitution reaction.

Logical Workflow for Synthesis

The overall strategy involves the deprotection of the pyrrolidine nitrogen from its hydrochloride salt, followed by a nucleophilic attack of an alcohol (in this case, 3-quinuclidinol) on the electron-deficient aromatic ring of the pyrrolidine intermediate. The 4-nitrophenoxy group's departure is facilitated by the electron-withdrawing nature of the nitro group.

G cluster_0 Preparation cluster_1 Core Reaction cluster_2 Workup & Purification A Start: 3-(4-Nitrophenoxy)pyrrolidine HCl B Free-Basing with NaHCO₃ A->B Deprotection C Free 3-(4-Nitrophenoxy)pyrrolidine B->C E Nucleophilic Substitution (SNAr) Solvent: DMF, Base: NaH C->E D (R)-3-Quinuclidinol D->E F Reaction Quenching E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Final Product: (R)-3-(Quinuclidin-3-yloxy)pyrrolidine H->I

Caption: Synthetic workflow for a potential muscarinic agonist.

Detailed Experimental Protocol: Synthesis of (R)-3-(Quinuclidin-3-yloxy)pyrrolidine

Materials:

  • This compound

  • (R)-3-Quinuclidinol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Preparation of the Free Base

  • To a solution of this compound (1.0 eq) in a mixture of water and DCM (1:1), add saturated aqueous NaHCO₃ solution dropwise until the aqueous layer is basic (pH ~8-9).

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base of 3-(4-nitrophenoxy)pyrrolidine. This is typically used in the next step without further purification.

Causality Note: The hydrochloride salt protects the pyrrolidine nitrogen. Neutralization to the free base is essential to prevent unwanted side reactions and to ensure the availability of the pyrrolidine for potential N-functionalization in other synthetic routes.

Step 2: Nucleophilic Substitution Reaction

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-3-Quinuclidinol (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Add a solution of the free base of 3-(4-nitrophenoxy)pyrrolidine (1.0 eq) in anhydrous DMF to the reaction mixture dropwise.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Causality Note: Sodium hydride is a strong base used to deprotonate the hydroxyl group of 3-quinuclidinol, forming a potent nucleophile (alkoxide). The reaction is heated to provide the necessary activation energy for the nucleophilic attack and displacement of the 4-nitrophenoxide leaving group. Anhydrous conditions are critical as NaH reacts violently with water.

G reagents (R)-3-Quinuclidinol NaH, DMF 3-(4-Nitrophenoxy)pyrrolidine intermediate Formation of Quinuclidinol Alkoxide reagents->intermediate Deprotonation reaction SNAr Reaction (80-90 °C) intermediate->reaction Nucleophilic Attack product Formation of Ether Linkage + Sodium 4-nitrophenoxide reaction->product Displacement

Caption: Key steps in the nucleophilic substitution reaction.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of DCM and Methanol with a small percentage of triethylamine) to afford the desired (R)-3-(quinuclidin-3-yloxy)pyrrolidine.

Causality Note: The triethylamine in the chromatography eluent is used to neutralize the acidic sites on the silica gel, preventing the basic nitrogen atoms of the product from streaking and leading to better separation.

Expected Yield and Characterization
ParameterExpected Value
Yield 60-75%
¹H NMR Peaks corresponding to both pyrrolidine and quinuclidine protons.
¹³C NMR Signals confirming the ether linkage and the carbon skeletons of both rings.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Alternative Applications and Future Directions

While the synthesis of muscarinic agonists is a primary application, the reactivity of this compound allows for a broader range of synthetic transformations:

  • N-Functionalization: The secondary amine of the pyrrolidine ring can be readily alkylated or acylated to introduce diverse side chains, which can be crucial for modulating pharmacological activity and physicochemical properties.

  • Synthesis of Other Ether-Linked Compounds: The 4-nitrophenoxy leaving group can be displaced by a variety of other nucleophiles, including phenols, and other heterocyclic alcohols, enabling the synthesis of a diverse library of compounds for screening.

Conclusion

This compound is a strategically important intermediate in modern drug discovery. Its pre-activated 3-position allows for efficient and predictable nucleophilic substitution reactions, making it an ideal building block for the synthesis of complex molecules, particularly those targeting CNS receptors. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to leverage the full synthetic potential of this versatile compound.

References

Application Note: Quantitative Analysis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for ensuring process consistency, final product quality, and regulatory compliance. This application note details three robust analytical methods: High-Performance Liquid Chromatography (HPLC) for high-specificity quantification, UV-Vis Spectrophotometry for rapid analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace-level impurity analysis. Each method is presented with a detailed protocol, validation guidelines derived from ICH Q2(R1) standards, and the scientific rationale behind the experimental choices.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a pyrrolidine ring and a nitrophenoxy moiety. Its structure makes it a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield and impurity profile of the final drug product. Therefore, robust analytical methods are essential for its characterization and control throughout the manufacturing process.

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose. This note provides the foundational protocols to achieve this, ensuring that the data generated is reliable, reproducible, and meets stringent quality standards. The methods described are chosen to provide a tiered approach to analysis:

  • Reverse-Phase HPLC (RP-HPLC): The primary method for accurate and specific quantification, ideal for quality control (QC) release testing and stability studies.

  • UV-Vis Spectrophotometry: A rapid, simple method suitable for in-process controls and high-throughput screening where high specificity is not the primary requirement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for definitive identification and quantification of volatile impurities or the main analyte if it is thermally stable.

All protocols are designed to be self-validating systems, with clear guidance on meeting the criteria set forth by the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".

Method 1: High-Specificity Quantification by RP-HPLC with UV Detection

Scientific Principle

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. This method utilizes a reverse-phase (C18) stationary phase, which separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will be retained on the nonpolar column and eluted with a mixture of an aqueous buffer and an organic solvent (acetonitrile).

The key to detection is the 4-nitrophenoxy group, a strong chromophore that absorbs UV radiation. Based on the structure of 4-nitrophenol, a detection wavelength of 290-320 nm is expected to provide excellent sensitivity while minimizing interference from common solvents. This method is designed to be stability-indicating, meaning it can separate the main analyte from its potential degradation products.

Experimental Protocol: RP-HPLC

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).

  • Reference Standard: this compound (purity ≥ 99.5%).

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure consistent protonation of the pyrrolidine nitrogen, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the analyte from the C18 column.
Elution Mode Isocratic: 70% A / 30% B A simple, robust elution for quantifying a single analyte. A gradient can be developed if separating from multiple impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A small volume minimizes potential peak distortion.
Detection λ 315 nm Wavelength providing high absorbance for the nitrophenoxy chromophore.

| Run Time | ~10 minutes | Sufficient time for the analyte to elute and for the column to re-equilibrate. |

Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water and Acetonitrile (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Perform System Suitability Test (SST) B->D C->D System Ready E Inject Samples D->E SST Pass F Integrate Chromatograms E->F G Quantify using External Standard Method F->G H Generate Report G->H

Caption: Workflow for RP-HPLC quantification.

Method Validation Strategy (ICH Q2(R1) Framework)

A validated analytical method provides documented evidence of its reliability. The following parameters must be assessed:

ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) and check for peak purity.Analyte peak is well-resolved from all other peaks (Resolution > 2.0). Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least five concentrations across the range (e.g., 50% to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Range The interval providing suitable linearity, accuracy, and precision.Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Perform recovery studies on a spiked placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day/by a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Determine from the standard deviation of the response and the slope of the linearity curve, or by signal-to-noise ratio (S/N).S/N for LOQ ≈ 10:1. S/N for LOD ≈ 3:1.

Method 2: Rapid Quantification by UV-Vis Spectrophotometry

Scientific Principle

UV-Visible spectrophotometry is a simple and rapid technique for quantifying compounds with chromophores. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The 4-nitrophenoxy group in the target molecule absorbs strongly in the UV-Vis region, making this a viable method for quick in-process checks where the sample matrix is clean and free of interfering substances.

Experimental Protocol: UV-Vis

Instrumentation & Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Solvent: Methanol (Spectroscopic grade).

Procedure:

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the compound in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Prepare Calibration Standards: Create a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.

  • Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax. Plot a graph of Absorbance vs. Concentration.

  • Prepare Sample Solution: Prepare a sample solution in methanol to have a theoretical concentration within the calibration range (e.g., 10 µg/mL).

  • Measure and Calculate: Measure the absorbance of the sample solution and determine its concentration using the linear regression equation from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow A Determine λmax B Prepare Calibration Standards A->B C Measure Standards & Generate Calibration Curve B->C F Calculate Concentration C->F y = mx + c D Prepare Sample Solution E Measure Sample Absorbance D->E E->F

Caption: Workflow for UV-Vis spectrophotometric analysis.

Method 3: Confirmatory Analysis by GC-MS

Scientific Principle

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the highly specific detection capabilities of MS. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification. Quantification can be achieved by monitoring specific ions (Selected Ion Monitoring - SIM mode) for enhanced sensitivity. This method is contingent on the thermal stability of this compound.

Experimental Protocol: GC-MS

Instrumentation & Materials:

  • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film).

  • Autosampler and data system.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

GC-MS Conditions:

Parameter Setting Rationale
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °C Ensures rapid vaporization without thermal degradation.
Injection Mode Split (e.g., 20:1) Prevents column overloading for concentrated samples.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min A general-purpose program to elute the analyte and clean the column.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns.

| Scan Mode | Full Scan (m/z 40-450) for identification; SIM for quantification. | Full scan provides the complete mass spectrum for identification. SIM mode enhances sensitivity for quantification. |

Expected Mass Fragments: The molecular ion (M+) at m/z 222 (for the free base) might be observed. Key fragments would likely arise from cleavage of the ether bond and fragmentation of the pyrrolidine ring.

GC-MS Workflow Diagram

GCMS_Workflow A Prepare Standard & Sample Solutions B Inject into GC-MS A->B C Separate on GC Column B->C D Ionize & Fragment (MS) C->D E Detect Ions D->E F Process Data: - Identify via Library/Spectrum - Quantify via TIC/SIM E->F

Caption: Workflow for identification and quantification by GC-MS.

Summary and Method Selection

The choice of analytical method depends on the specific application. This guide provides a framework for selecting the most appropriate technique.

FeatureRP-HPLC with UV DetectionUV-Vis SpectrophotometryGC-MS
Primary Use QC release, stability testing, impurity profilingRapid in-process control, concentration screeningConfirmatory ID, trace volatile impurity analysis
Specificity High (separates from impurities)Low (measures all absorbing species)Very High (based on mass fragmentation)
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Very High (ng/mL to pg/mL), especially in SIM mode
Speed Moderate (~15 min/sample)Very Fast (~2 min/sample)Slow (~20-30 min/sample)
Complexity ModerateLowHigh
Validation Extensive validation required.Simpler validation is acceptable for its intended use.Extensive validation required for quantitative methods.

For routine quality control, RP-HPLC is the recommended method due to its superior specificity, precision, and accuracy, aligning with the stringent requirements of the pharmaceutical industry.

Application Note: Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a valuable heterocyclic building block extensively utilized by medicinal chemists in the discovery and development of novel therapeutics.[1][2] Its structure, featuring a saturated pyrrolidine ring, imparts favorable physicochemical properties such as increased three-dimensional complexity and improved solubility, which are advantageous in drug design.[1][3] The 4-nitrophenoxy moiety provides a site for further chemical modification, often via reduction of the nitro group, while the hydrochloride salt form enhances aqueous solubility and simplifies handling.[3] This document provides a comprehensive, three-stage synthetic protocol for the preparation of this compound, grounded in established chemical principles and optimized for reliability and purity.

The synthetic strategy hinges on three core transformations:

  • N-Protection: Masking the reactive secondary amine of the pyrrolidine ring to prevent side reactions in the subsequent etherification step.

  • Aryl Ether Formation: Construction of the key C-O bond between the pyrrolidine scaffold and 4-nitrophenol via the Mitsunobu reaction.

  • Deprotection and Salt Formation: Removal of the protecting group and isolation of the final product as a stable hydrochloride salt.

Overall Synthetic Workflow

The synthesis is designed as a logical sequence, where the product of each step serves as the validated starting material for the next. This ensures a controlled and efficient process from a simple precursor to the final, high-purity target compound.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Mitsunobu Etherification cluster_2 Stage 3: Deprotection & Salt Formation A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B (Boc)₂O, Base C N-Boc-3-(4-nitrophenoxy)pyrrolidine B->C 4-Nitrophenol, PPh₃, DIAD D 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride C->D HCl in Dioxane

Caption: High-level overview of the three-stage synthesis.

Stage 1: N-Protection of 3-Hydroxypyrrolidine

Scientific Rationale

The secondary amine of the 3-hydroxypyrrolidine starting material is nucleophilic and would interfere with the Mitsunobu reaction in Stage 2. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is the ideal choice due to its stability under the neutral conditions of the upcoming etherification and its facile removal under mild acidic conditions, which is critical for the final step.[4]

Protocol: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-hydroxypyrrolidine (1.0 eq). Dissolve it in a suitable solvent such as anhydrous dichloromethane (DCM) or a biphasic system of water and ethyl acetate.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq) for an organic system or sodium bicarbonate (2.0 eq) for a biphasic system.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of the organic solvent and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • If using a biphasic system, separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3-hydroxypyrrolidine, typically as a viscous oil or low-melting solid. The product is often of sufficient purity to proceed to the next stage without further purification.

ParameterCondition
Reagents 3-Hydroxypyrrolidine, (Boc)₂O, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield >95%

Stage 2: Mitsunobu Reaction for Aryl Ether Formation

Scientific Rationale

The Mitsunobu reaction is a powerful and reliable method for forming carbon-oxygen bonds by converting a primary or secondary alcohol into an ether.[5] The reaction proceeds via an Sɴ2 mechanism, which results in a clean inversion of stereochemistry at the alcohol's chiral center.[5] This is particularly important when synthesizing enantiomerically pure compounds. The key to the reaction is the in situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), which transforms the hydroxyl group into an excellent leaving group.[5][6]

Reaction Mechanism

The mechanism involves several discrete steps:

  • Betaine Formation: PPh₃ attacks DIAD to form a betaine intermediate.

  • Proton Transfer: The acidic nucleophile (4-nitrophenol, pKa ≈ 7.2) protonates the betaine.

  • Oxyphosphonium Salt Formation: The alkoxide of N-Boc-3-hydroxypyrrolidine attacks the activated phosphorus atom, forming an oxyphosphonium salt.

  • Sɴ2 Displacement: The 4-nitrophenoxide anion acts as the nucleophile, attacking the carbon atom and displacing triphenylphosphine oxide (TPPO), thus forming the desired aryl ether with inverted stereochemistry.

G A PPh₃ + DIAD B Betaine Intermediate A->B Nucleophilic Attack D Protonated Betaine + ArO⁻ B->D C 4-Nitrophenol (ArOH) C->D Proton Transfer F Oxyphosphonium Salt [R-O-P⁺Ph₃] D->F G N-Boc-3-(4-nitrophenoxy)pyrrolidine (R-O-Ar) D->G SN2 Attack E N-Boc-Pyrrolidinol (ROH) E->F Alcohol Attack F->G H Triphenylphosphine Oxide (TPPO) F->H Elimination

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Synthesis of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).[7]

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30-60 minutes. A color change to yellow or orange is typically observed. It is crucial to maintain the temperature below 10 °C during this exothermic addition.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS, observing the disappearance of the alcohol starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge is the removal of the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.[9]

    • Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate. The byproducts may partially precipitate upon standing or with the addition of a non-polar solvent like hexanes or ether, and can be removed by filtration.

  • Purification: The crude product must be purified by silica gel column chromatography. A gradient elution, typically with ethyl acetate in hexanes, is effective for separating the desired product from the reaction byproducts.

ParameterCondition
Reagents N-Boc-3-hydroxypyrrolidine, 4-Nitrophenol, PPh₃, DIAD
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-85%

Stage 3: Deprotection and Hydrochloride Salt Formation

Scientific Rationale

The final step is the removal of the acid-labile Boc protecting group to unmask the pyrrolidine nitrogen.[10][11] This is achieved by treatment with a strong acid. The use of hydrochloric acid not only cleaves the Boc group but also simultaneously forms the desired hydrochloride salt of the amine product, which is often a crystalline, stable solid that is easier to handle, purify, and store than the corresponding free base.[3][4]

Deprotection Mechanism

The acid-catalyzed deprotection proceeds via a two-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Fragmentation: The protonated intermediate fragments into the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or counter-ion.[4]

G cluster_0 cluster_1 cluster_2 A N-Boc Protected Amine C Protonated Intermediate A->C Protonation B H⁺ (from HCl) B->C D Fragmentation C->D C-O Cleavage E Amine Hydrochloride Salt D->E F CO₂ + tert-Butyl Cation D->F

Caption: Mechanism for acid-catalyzed Boc deprotection.

Protocol: Synthesis of this compound
  • Setup: Dissolve the purified N-Boc-3-(4-nitrophenoxy)pyrrolidine (1.0 eq) from Stage 2 in a suitable solvent such as ethyl acetate, methanol, or dichloromethane.

  • Reagent Addition: To the stirred solution at room temperature, add a solution of hydrogen chloride (4.0 M in 1,4-dioxane is standard, 3-5 eq).[4]

  • Reaction: The reaction is typically rapid and may be complete within 1-4 hours. A precipitate of the hydrochloride salt often forms during this time.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Isolation:

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the filter cake with a cold, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.[4]

    • Dry the solid under vacuum to obtain the final this compound.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with ether to induce crystallization and remove impurities.

ParameterCondition
Reagent 4.0 M Hydrogen Chloride in 1,4-Dioxane
Solvent Ethyl Acetate or Dichloromethane
Temperature Room Temperature
Reaction Time 1-4 hours
Typical Yield >90%

Conclusion

This three-stage protocol provides a robust and well-documented pathway for the synthesis of this compound. By understanding the causality behind each step—the necessity of N-protection, the power of the Mitsunobu reaction for stereoinvertive etherification, and the simplicity of acid-labile deprotection—researchers can confidently and efficiently produce this key intermediate for applications in drug discovery and medicinal chemistry. Each stage includes clear monitoring and purification steps, ensuring a self-validating system that delivers a high-purity final product.

References

Application Notes & Protocols: 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of modern drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in over 60 FDA-approved drugs is a testament to its versatile and favorable properties.[3] Unlike flat, aromatic systems, the sp³-hybridized, non-planar structure of the pyrrolidine ring provides an exceptional platform for creating molecules with three-dimensional complexity.[2][4] This three-dimensionality is crucial for optimizing binding interactions with complex biological targets such as enzymes and receptors.[4]

This guide focuses on 3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1187930-80-8), a highly valuable and versatile building block for medicinal chemists. This compound strategically combines three key features:

  • A chiral pyrrolidine core , enabling precise stereochemical control essential for target selectivity.[5]

  • A nucleophilic secondary amine , which serves as a primary attachment point for a vast array of synthetic modifications.

  • A 4-nitrophenoxy group , which acts as a stable ether linkage and, more importantly, contains a nitro group that can be chemically reduced to a reactive aniline moiety for subsequent functionalization.

The hydrochloride salt form enhances the compound's stability, handling characteristics, and aqueous solubility compared to its free base form.[5] These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, strategic applications, and detailed protocols for its use in synthetic workflows.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1187930-80-8[6][7]
Molecular Formula C₁₀H₁₃ClN₂O₃[6][8]
Molecular Weight 244.67 g/mol [6][8]
IUPAC Name 3-(4-nitrophenoxy)pyrrolidine;hydrochloride[6]
Appearance Off-white to light yellow powder/solid[9][10]
Topological Polar Surface Area (TPSA) 67.1 Ų[6]
SMILES C1CNCC1OC2=CC=C(C=C2)--INVALID-LINK--[O-].Cl[6]

Core Synthetic Strategies & Rationale

The synthetic utility of this compound stems from its two distinct functional handles: the pyrrolidine nitrogen and the aromatic nitro group. These can be addressed sequentially or in tandem to generate complex molecular architectures.

Strategy 1: Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is the most accessible reactive site. In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic. To engage it in reactions, it must first be neutralized with a suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to liberate the free base. Once deprotonated, this nitrogen serves as a potent nucleophile for a variety of crucial bond-forming reactions in medicinal chemistry.

Causality of Reagent Choice: The choice of a non-nucleophilic, sterically hindered base like DIPEA is often preferred over simpler amines like TEA to minimize side reactions where the base itself might compete with the pyrrolidine nucleophile. The choice of solvent is dictated by the solubility of the reactants and compatibility with the reaction conditions; aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common.

The workflow below illustrates the primary transformations possible from the pyrrolidine nitrogen.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Functionalization Pathways start 3-(4-Nitrophenoxy)pyrrolidine HCl free_base Free Base (Nucleophilic) start->free_base  Add Base  (e.g., DIPEA, TEA) amide Amide Coupling (R-COCl or R-COOH + Coupling Agent) free_base->amide sulfonamide Sulfonylation (R-SO2Cl) free_base->sulfonamide reductive_amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) free_base->reductive_amination alkylation N-Alkylation (R-X) free_base->alkylation prod_amide N-Acyl Pyrrolidines amide->prod_amide prod_sulfonamide N-Sulfonyl Pyrrolidines sulfonamide->prod_sulfonamide prod_reductive N-Alkyl Pyrrolidines reductive_amination->prod_reductive prod_alkylation N-Alkyl Pyrrolidines alkylation->prod_alkylation

Fig 1. Synthetic workflow for N-functionalization.
Strategy 2: Transformation of the Nitro Group

The 4-nitro group is a key synthetic handle that is typically unmasked in a later synthetic step. Its primary value lies in its clean and efficient reduction to a primary aromatic amine (aniline derivative). This newly formed amine is a versatile nucleophile and a precursor for a wide range of subsequent transformations, including amide bond formation, sulfonylation, and diazotization reactions.

Causality of Reagent Choice: Catalytic hydrogenation (H₂, Pd/C) is often the cleanest method, yielding water as the only byproduct. However, it may not be suitable for molecules containing other reducible groups (e.g., alkynes, some protecting groups). In such cases, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid provide excellent alternatives with different functional group tolerance profiles.

The workflow below illustrates the transformation of the nitro group and subsequent diversification.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Aryl Amine Functionalization start N-Functionalized 3-(4-Nitrophenoxy)pyrrolidine intermediate 3-(4-Aminophenoxy)pyrrolidine Derivative start->intermediate  Reduction  (e.g., H₂/Pd-C, SnCl₂, Fe/AcOH) amide Amide Coupling (R-COCl) intermediate->amide sulfonamide Sulfonamide Formation (R-SO2Cl) intermediate->sulfonamide urea Urea Formation (Isocyanate) intermediate->urea prod_amide Diverse Amide Products amide->prod_amide prod_sulfonamide Diverse Sulfonamide Products sulfonamide->prod_sulfonamide prod_urea Diverse Urea Products urea->prod_urea

Fig 2. Workflow for nitro group reduction and functionalization.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.

Protocol 1: General Procedure for N-Amide Coupling

This protocol describes a standard amide coupling using a carboxylic acid and a coupling agent.

Rationale: This method is broadly applicable and avoids the need to synthesize potentially unstable acyl chlorides. HATU is a common and efficient coupling agent that minimizes racemization risk for chiral substrates.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add this compound (1.05 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. The initial 1.0 eq neutralizes the hydrochloride salt, and the subsequent 2.0 eq facilitate the coupling reaction.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the desired N-acylated pyrrolidine.

Protocol 2: General Procedure for Nitro Group Reduction (Catalytic Hydrogenation)

This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon.

Rationale: This is a clean and high-yielding method. Methanol is a common solvent for hydrogenations. The reaction is typically run at atmospheric pressure for safety and convenience in a lab setting.

Materials:

  • N-substituted 3-(4-nitrophenoxy)pyrrolidine derivative

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or Parr shaker)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro-containing substrate in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Introduce hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.

  • Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot is indicative of reaction completion (typically 2-8 hours).

  • Once complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which is often pure enough for the next step or can be purified by chromatography if necessary.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry programs. Its pre-installed chirality, orthogonally reactive functional groups, and favorable physicochemical properties make it an ideal starting point for generating libraries of complex molecules. The strategic and sequential functionalization of the pyrrolidine nitrogen and the latent aromatic amine allows for the rapid exploration of chemical space, accelerating the discovery of novel therapeutic agents.

References

Application Note: A Robust Protocol for the Laboratory Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile pharmacophore. This application note provides a detailed, field-proven protocol for the synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a valuable building block for drug discovery and development. The synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis. We will elucidate the causality behind experimental choices, provide a self-validating protocol, and ground the methodology in authoritative chemical principles.

Introduction and Strategic Overview

This compound serves as a key intermediate in the synthesis of complex molecules, particularly in programs targeting novel therapeutics.[3][4] The strategic introduction of the 4-nitrophenoxy moiety onto the pyrrolidine ring provides a site for further chemical modification, such as the reduction of the nitro group to an amine, enabling subsequent coupling reactions.

The synthesis detailed herein employs a robust and scalable Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reaction between the alkoxide of 3-hydroxypyrrolidine and the electron-deficient aromatic ring of 4-fluoronitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the fluoride ion an excellent leaving group.[5] The final product is isolated as a hydrochloride salt to improve its stability and handling characteristics.[3]

Reaction Mechanism: Nucleophilic Aromatic Substitution

The core of this synthesis is the Williamson ether synthesis, which in this context proceeds via an SNAr mechanism rather than a traditional SN2 pathway.[6][7]

Step 1: Deprotonation. 3-Hydroxypyrrolidine is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form the corresponding sodium alkoxide. This step is critical as it generates the potent nucleophile required for the subsequent reaction.[8]

Step 2: Nucleophilic Attack & Ether Formation. The generated pyrrolidin-3-oxide anion acts as the nucleophile, attacking the carbon atom bearing the fluorine on the 4-fluoronitrobenzene ring. The aromatic system, activated by the para-nitro group, facilitates this attack.

Step 3: Formation of Meisenheimer Complex and Elimination. The nucleophilic attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the nitro group. The reaction concludes with the elimination of the fluoride ion, restoring aromaticity and forming the desired ether linkage.

Step 4: Protonation/Salt Formation. The basic pyrrolidine nitrogen of the product is then protonated with hydrochloric acid to yield the stable, crystalline this compound.

Materials and Equipment

Reagent and Solvent Data
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Hazards
(R/S)-3-Hydroxypyrrolidine2799-21-5C₄H₉NO87.12Skin/Eye Irritant
Sodium Hydride (60% disp. in mineral oil)7646-69-7NaH24.00Flammable, Water-Reactive
4-Fluoronitrobenzene350-46-9C₆H₄FNO₂141.10Toxic, Irritant, Environmental Hazard[9][10]
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Reproductive Toxin, Irritant
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Highly Flammable, Peroxide Former
Hydrochloric Acid (2M in Et₂O)7647-01-0HCl36.46Corrosive
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01Minimal Hazard
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Minimal Hazard
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Nitrogen/Argon gas inlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Detailed Experimental Protocol

Synthesis Workflow Diagram

G cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Workup & Isolation of Free Base cluster_salt Step 4: Hydrochloride Salt Formation A 3-Hydroxypyrrolidine in Anhydrous DMF B Add Sodium Hydride (NaH) at 0°C A->B C Stir under N2 for 30 min B->C D Add 4-Fluoronitrobenzene dropwise C->D Formed Alkoxide E Warm to Room Temp, then Heat to 70°C D->E F Monitor by TLC until completion (~4-6h) E->F G Cool and Quench with Water F->G Crude Product Mixture H Extract with Ethyl Acetate G->H I Wash with Brine, Dry (MgSO4), Concentrate H->I J Dissolve Free Base in Diethyl Ether I->J Crude Free Base K Add 2M HCl in Ether dropwise J->K L Filter and Dry Precipitate K->L M Recrystallize from Ethanol/Ether L->M Product 3-(4-Nitrophenoxy)pyrrolidine HCl M->Product Final Product G cluster_analysis Characterization Crude Crude HCl Salt Recrystallize Recrystallize (Ethanol/Ether) Crude->Recrystallize Filter Filter & Dry Recrystallize->Filter Pure Pure Product Filter->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR MP Melting Point Pure->MP

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. My approach is grounded in mechanistic principles and practical, field-tested experience to provide you with a self-validating framework for success.

The synthesis of this compound is a multi-step process that demands precision. It is a valuable intermediate in pharmaceutical development, and mastering its synthesis is key to advancing many research pipelines. This guide is structured into a Troubleshooting section to address specific experimental failures and an FAQ section for broader conceptual understanding, supplemented with detailed protocols and mechanistic diagrams.

Overall Synthesis Workflow

The synthesis is typically achieved in two critical stages: the formation of the ether linkage via a nucleophilic aromatic substitution (SNAr) reaction, followed by the deprotection of the pyrrolidine nitrogen and formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Ether Formation (SNAr) cluster_1 Step 2: Deprotection & Salt Formation start N-Boc-3-hydroxypyrrolidine + 4-Fluoronitrobenzene base Strong Base (e.g., NaH) in Dipolar Aprotic Solvent (e.g., DMF) start->base Deprotonation intermediate N-Boc-3-(4-nitrophenoxy)pyrrolidine base->intermediate SNAr Reaction deprotection Acidic Deprotection (e.g., HCl in Dioxane) intermediate->deprotection Cleavage of Boc group product 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride (Final Product) deprotection->product

Caption: General two-step workflow for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low Yield in Ether Formation (Step 1)

Question: My SNAr reaction between N-Boc-3-hydroxypyrrolidine and 4-fluoronitrobenzene is resulting in very low yield or failing completely. What are the likely causes?

Answer: This is a frequent challenge and typically points to one of three areas: inefficient deprotonation of the alcohol, suboptimal reaction conditions, or issues with reagent quality.

  • Ineffective Deprotonation of the Hydroxyl Group: The nucleophile in this reaction is the alkoxide of N-Boc-3-hydroxypyrrolidine. Its formation is critical.

    • The Cause: The pKa of a secondary alcohol is high (around 16-18), requiring a sufficiently strong base for complete deprotonation. Weaker bases like carbonates (e.g., K₂CO₃) or organic amines are often insufficient.

    • The Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, evolving hydrogen gas.[1] Potassium tert-butoxide (KOtBu) is another effective option. Ensure the base is fresh; NaH can be passivated by a layer of NaOH if improperly stored.

  • Suboptimal Solvent and Temperature: The SNAr reaction's rate is highly dependent on the solvent.

    • The Cause: Protic solvents (like alcohols or water) can solvate and deactivate the alkoxide nucleophile through hydrogen bonding, drastically slowing the reaction.[2]

    • The Solution: Employ a polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal choices as they effectively solvate the counter-ion (e.g., Na⁺) while leaving the alkoxide nucleophile "bare" and highly reactive.[3][4] Tetrahydrofuran (THF) can also be used, but reactions may be slower. Regarding temperature, these reactions often require heating (e.g., 60-80 °C) to proceed at a reasonable rate, but excessive heat can lead to decomposition.

  • Reagent Purity and Stoichiometry:

    • The Cause: Moisture in the reagents or solvent will quench the strong base. The N-Boc-3-hydroxypyrrolidine starting material can be hygroscopic. 4-Fluoronitrobenzene is the electrophile, and the electron-withdrawing nitro group is essential for activating the ring toward nucleophilic attack.[5]

    • The Solution: Ensure all reagents are anhydrous. Dry the solvent over molecular sieves if necessary. Use a slight excess (1.1-1.2 equivalents) of the 4-fluoronitrobenzene to drive the reaction to completion.

Troubleshooting_SNAr start Low Yield in Step 1? cause1 Ineffective Deprotonation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Reagent Issues start->cause3 sol1 Use Stronger Base (NaH, KOtBu) cause1->sol1 Solution sol2 Use Polar Aprotic Solvent (DMF, DMSO) cause2->sol2 Solution sol3 Ensure Anhydrous Conditions Check Stoichiometry cause3->sol3 Solution

Caption: Troubleshooting logic for the SNAr ether formation step.

Problem Area 2: Incomplete Boc Deprotection (Step 2)

Question: I see residual Boc-protected intermediate in my final product after acidification. How can I ensure complete deprotection?

Answer: Incomplete deprotection is usually a matter of acid strength, reaction time, or the presence of scavengers.

  • The Cause: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions.[6][7] The mechanism involves protonation of the carbamate followed by fragmentation into the stable tert-butyl cation, CO₂, and the free amine.[6] If the acid is too weak, used in insufficient quantity, or the reaction time is too short, the reaction will not go to completion.

  • The Solution:

    • Choice of Acid: The most common and effective method is using a solution of HCl in an anhydrous organic solvent, such as 4M HCl in 1,4-dioxane.[6][8] This reagent is highly effective and has the added benefit of directly precipitating the desired hydrochloride salt from the solution, which drives the reaction equilibrium forward. Trifluoroacetic acid (TFA) is also effective but will yield the TFA salt, requiring an additional salt-exchange step.[9]

    • Reaction Monitoring: Do not rely on a fixed time. Monitor the reaction's progress by TLC or LC-MS until all the Boc-protected starting material has been consumed.

    • Temperature: Most Boc deprotections proceed readily at room temperature.[9] If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied, but this is often unnecessary with a potent reagent like HCl/dioxane.

Problem Area 3: Product Purity and Isolation

Question: My final product is an oil or is discolored, not the expected crystalline solid. What purification strategies can I use?

Answer: Obtaining a clean, crystalline hydrochloride salt depends on the purity of the preceding intermediate and the final work-up procedure.

  • The Cause: Discoloration often arises from impurities carried over from the SNAr step or from degradation during deprotection. An oily product suggests the presence of impurities that are inhibiting crystallization or that the free base is present rather than the salt.

  • The Solution:

    • Purify the Intermediate: It is crucial to purify the N-Boc-3-(4-nitrophenoxy)pyrrolidine intermediate before deprotection. Flash column chromatography on silica gel is highly effective for this purpose.

    • Isolation of the Hydrochloride Salt: After complete deprotection with HCl/dioxane, the product should precipitate. If it doesn't, the solution may be too dilute. Carefully concentrate the solution in vacuo. If an oil forms, attempt to induce crystallization by triturating with a non-polar solvent like diethyl ether or MTBE. This will often wash away organic-soluble impurities and leave the more polar salt as a solid.

    • Recrystallization: If the isolated solid is still impure, recrystallization from a suitable solvent system (e.g., isopropanol/ether or methanol/ether) can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the ether formation step?

A1: The reaction is a Nucleophilic Aromatic Substitution (SNAr). It is not a classic Williamson ether synthesis, which typically involves an SN2 reaction on an aliphatic halide.[10][11] In the SNAr mechanism, the aromatic ring itself is the electrophile.

  • Alkoxide Formation: A strong base removes the acidic proton from the hydroxyl group of N-Boc-3-hydroxypyrrolidine.

  • Nucleophilic Attack: The resulting alkoxide attacks the carbon atom of the 4-fluoronitrobenzene that bears the fluorine atom. This attack is possible because the powerful electron-withdrawing nitro group polarizes the ring and stabilizes the intermediate.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group.

  • Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

Caption: The SNAr mechanism for ether formation.

Q2: Why is the Boc protecting group necessary?

A2: The pyrrolidine nitrogen is a secondary amine, which is nucleophilic. In the presence of a strong base like NaH, it could also be deprotonated. If the nitrogen were unprotected, it would compete with the hydroxyl group as a nucleophile, leading to the formation of an undesired N-arylated side product. The Boc group temporarily converts the amine into a non-nucleophilic carbamate, ensuring that the reaction occurs exclusively at the hydroxyl position.[9]

Q3: Can I use 4-chloronitrobenzene instead of 4-fluoronitrobenzene?

A3: Yes, but the reaction will be significantly slower. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Fluorine is much more electronegative than chlorine, which makes the carbon it is attached to more electrophilic and thus more susceptible to attack. Counterintuitively, even though C-F bonds are stronger than C-Cl bonds, the reactivity order for leaving groups in SNAr is F > Cl > Br > I. Therefore, 4-fluoronitrobenzene is the superior electrophile for this transformation.[12]

Q4: What analytical methods are recommended for monitoring the reaction and assessing final purity?

A4: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to resolve the starting material, intermediate, and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of reaction conversion by monitoring the disappearance of starting material ions and the appearance of product ions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product. A reverse-phase C18 column with a UV detector is typically used.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and the final product. ¹H and ¹³C NMR will confirm that the ether bond has formed correctly and that the Boc group has been removed.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-3-(4-nitrophenoxy)pyrrolidine
ReagentM.W. ( g/mol )Eq.Amount
(S)-N-Boc-3-hydroxypyrrolidine187.241.05.00 g
Sodium Hydride (60% in oil)24.001.21.28 g
4-Fluoronitrobenzene141.101.14.15 g
Anhydrous DMF--50 mL

Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium hydride dispersion. Wash the NaH twice with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add 25 mL of anhydrous DMF to the washed NaH.

  • Nucleophile Addition: Dissolve (S)-N-Boc-3-hydroxypyrrolidine in 25 mL of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the 4-fluoronitrobenzene to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the product as a yellow solid.

Protocol 2: Deprotection and Formation of this compound

Methodology:

  • Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of ethyl acetate in a round-bottom flask.

  • Acidification: Cool the solution to 0 °C. Slowly add 4M HCl in 1,4-dioxane (3-4 eq) dropwise with vigorous stirring.

  • Precipitation: A precipitate should form almost immediately.

  • Reaction Completion: Allow the slurry to warm to room temperature and stir for 2-3 hours to ensure complete deprotection. Monitor by TLC or LC-MS if necessary.[6]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white to off-white crystalline solid under high vacuum to obtain the final hydrochloride salt.

References

Technical Support Center: 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis, purification, and handling of this important chemical intermediate. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making a thorough understanding of its synthesis and potential impurities critical for successful drug discovery and development.[1]

I. Synthesis Troubleshooting Guide

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, typically a Williamson ether synthesis or a Mitsunobu reaction. Each method presents a unique set of challenges and potential side reactions that can impact yield and purity.

A. Williamson Ether Synthesis Approach

This classic method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. For the synthesis of this compound, this would typically involve the reaction of 4-nitrophenoxide with a protected 3-halopyrrolidine or a pyrrolidine with a suitable leaving group at the 3-position, followed by deprotection and salt formation.

Question 1: My Williamson ether synthesis of 3-(4-nitrophenoxy)pyrrolidine is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in a Williamson ether synthesis can stem from several factors, primarily related to the reactants' quality, reaction conditions, and competing side reactions.

Causality and Optimization Strategies:

  • Incomplete Deprotonation of 4-Nitrophenol: The reaction requires the formation of the 4-nitrophenoxide, a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will favor the less reactive protonated 4-nitrophenol.

    • Troubleshooting:

      • Base Selection: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.

      • Anhydrous Conditions: Moisture will quench the strong base and the alkoxide. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Leaving Group on the Pyrrolidine Moiety: The SN2 mechanism of the Williamson synthesis is highly dependent on the efficacy of the leaving group.

    • Troubleshooting:

      • If using a 3-halopyrrolidine, the reactivity order is I > Br > Cl. Consider converting a 3-chloropyrrolidine to a 3-iodopyrrolidine in situ if yields are low.

      • Alternatively, using a sulfonate ester, such as a tosylate or mesylate, at the 3-position of the pyrrolidine can significantly improve the reaction rate.

  • Competing Elimination Reaction (E2): The 4-nitrophenoxide is a strong base, which can promote an E2 elimination reaction, especially if the leaving group is on a secondary carbon, as is the case with 3-substituted pyrrolidines. This would lead to the formation of a pyrroline byproduct.

    • Troubleshooting:

      • Temperature Control: Keep the reaction temperature as low as possible to favor the SN2 pathway over E2.

      • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.

  • C-Alkylation of the 4-Nitrophenoxide: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-alkyl-4-nitrophenol byproducts.

    • Troubleshooting:

      • Solvent and Counter-ion: The choice of solvent and the counter-ion of the phenoxide can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

Question 2: I am observing an impurity with the same mass as my desired product in the crude reaction mixture. What could this be?

Answer:

An impurity with the same mass as the desired 3-(4-nitrophenoxy)pyrrolidine could be a regioisomer formed from a side reaction. One possibility is the formation of a C-alkylated product.

Potential Isomeric Impurities:

Impurity NameStructureFormation Pathway
2-(Pyrrolidin-3-yl)-4-nitrophenolC-Alkylation of 4-nitrophenoxide

Identification and Mitigation:

  • Spectroscopic Analysis:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be different for the C-alkylated product compared to the O-alkylated product. The C-alkylated isomer will show three aromatic protons with different coupling patterns.

    • ¹³C NMR: The chemical shift of the carbon attached to the pyrrolidine ring will be significantly different.

  • Chromatographic Separation: A well-optimized HPLC method should be able to separate these isomers.

  • Mitigation: As mentioned previously, using polar aprotic solvents can help to favor O-alkylation.

B. Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative route, reacting 3-hydroxypyrrolidine with 4-nitrophenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2]

Question 3: My Mitsunobu reaction is not going to completion and I have significant amounts of unreacted 3-hydroxypyrrolidine. What should I check?

Answer:

Incomplete Mitsunobu reactions are common and can often be traced back to reagent quality or reaction setup.

Troubleshooting Steps:

  • Reagent Quality:

    • Triphenylphosphine (PPh₃): PPh₃ can oxidize over time to triphenylphosphine oxide. Use freshly opened or purified PPh₃.

    • Azodicarboxylates (DEAD/DIAD): These reagents are sensitive to light and heat. Ensure they are stored properly and are not expired.

    • Solvents: Use anhydrous solvents, as water will react with the activated intermediates.

  • Reaction Conditions:

    • Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. Running the reaction at too low a temperature may slow it down significantly.

    • Order of Addition: The standard protocol involves pre-mixing the alcohol and the phenol with PPh₃ in a suitable solvent before the slow, dropwise addition of the azodicarboxylate at a low temperature.

II. FAQs on Side Products and Impurities

Question 4: What are the most likely side products to consider during the synthesis of this compound?

Answer:

The most probable side products depend on the synthetic route chosen.

Synthetic RoutePotential Side ProductFormation Mechanism
Williamson Ether SynthesisPyrrolineE2 Elimination
Williamson Ether Synthesis2-(Pyrrolidin-3-yl)-4-nitrophenolC-Alkylation
Mitsunobu ReactionTriphenylphosphine oxideByproduct of the reaction
Mitsunobu ReactionDiethyl hydrazodicarboxylateByproduct of the reaction

Workflow for Side Product Identification:

cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification Crude Product Crude Product LC-MS LC-MS Crude Product->LC-MS Initial Screening Impurity Isolation Impurity Isolation LC-MS->Impurity Isolation Mass-directed Prep-HPLC NMR NMR Structure Elucidation Structure Elucidation NMR->Structure Elucidation Impurity Isolation->NMR Characterization

Caption: Workflow for the identification of synthesis side products.

Question 5: How can the nitro group on the aromatic ring influence side reactions?

Answer:

The nitro group is a strong electron-withdrawing group, which has several implications:

  • Activation of the Phenol: It increases the acidity of the phenolic proton, making it easier to deprotonate.

  • Nucleophilic Aromatic Substitution (S_NAr): While less common under these conditions, the nitro group activates the aromatic ring towards nucleophilic attack. Under harsh conditions (high temperature, very strong base), this could lead to displacement of the nitro group.

  • Reduction: The nitro group can be reduced to an amino group.[3][4][5] This is a potential degradation pathway if reducing agents are present, or during certain work-up or purification steps.

III. Analytical Methods and Characterization

A robust analytical method is crucial for assessing the purity of this compound and for identifying any impurities.

Question 6: What is a recommended starting point for developing an HPLC method for purity analysis?

Answer:

A reverse-phase HPLC method with UV detection is a good starting point.

Recommended HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute more non-polar impurities. A good starting point would be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 315 nm (due to the nitroaromatic chromophore)

Rationale: The C18 column provides good retention for the moderately polar molecule. The acidic mobile phase will ensure the pyrrolidine nitrogen is protonated, leading to better peak shape. A gradient elution is recommended to separate the desired product from both more polar starting materials and less polar byproducts.

Question 7: What are the expected mass fragmentation patterns for 3-(4-nitrophenoxy)pyrrolidine that can aid in its identification by mass spectrometry?

Answer:

The mass fragmentation of 3-(4-nitrophenoxy)pyrrolidine in ESI-MS will likely proceed through several key pathways.

Predicted Fragmentation Pathways:

M+H+ [M+H]⁺ m/z = 209.09 Fragment1 Loss of C₄H₈N m/z = 139.04 M+H+->Fragment1 - C₄H₈N Fragment2 Loss of NO₂ m/z = 163.09 M+H+->Fragment2 - NO₂ Fragment3 Loss of C₇H₆NO₃ m/z = 70.06 M+H+->Fragment3 - C₇H₆NO₃

Caption: Predicted major fragmentation pathways for protonated 3-(4-nitrophenoxy)pyrrolidine.

  • Loss of the Pyrrolidine Moiety: Cleavage of the ether bond can lead to the formation of the 4-nitrophenoxide anion (in negative mode) or a protonated pyrrolidine fragment.

  • Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, often through the loss of ethylene.[6]

  • Loss of the Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da).

IV. Stability and Degradation

Understanding the stability of this compound is essential for its proper storage and handling, as well as for predicting its shelf-life in formulated products.

Question 8: What are the likely degradation pathways for this compound?

Answer:

The molecule has several functional groups that could be susceptible to degradation under different conditions.

Potential Degradation Pathways:

  • Hydrolysis of the Ether Bond: The aryl ether bond can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-nitrophenol and 3-hydroxypyrrolidine.

  • Reduction of the Nitro Group: As mentioned earlier, the nitro group can be reduced to an amine, forming 3-(4-aminophenoxy)pyrrolidine. This can occur in the presence of reducing agents or certain metals.

  • Oxidative Degradation: The pyrrolidine ring, particularly the C-H bonds adjacent to the nitrogen, can be susceptible to oxidation.

Protocol for a Forced Degradation Study:

A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.

  • Prepare Solutions: Prepare solutions of this compound in:

    • 0.1 M HCl (acidic stress)

    • 0.1 M NaOH (basic stress)

    • 3% H₂O₂ (oxidative stress)

    • Water (neutral stress)

  • Stress Conditions:

    • Store aliquots of each solution at an elevated temperature (e.g., 60 °C) and at room temperature, protected from light.

    • Expose a solid sample and a solution to UV light.

  • Analysis: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) using a validated HPLC-UV method coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

V. References

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University.

  • PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry.

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

  • PubMed. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis.

  • CymitQuimica. (n.d.). CAS 1286207-30-4: Pyrrolidine, 3-(4-nitrophenoxy)-.

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.

  • IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW.

  • IJPRA. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.

  • PubMed. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones.

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

  • PubMed. (n.d.). Characterization of the molecular degradation mechanism of diphenyl ethers by Cupriavidus sp. WS.

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

  • PSE Community.org. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

  • MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires.

  • ResearchGate. (n.d.). Degradation mechanism of decabromodiphenyl ether: Reaction with reactive radicals and formation chemistry of polybrominated dibenzo-p-dioxins and dibenzofurans.

  • Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.

  • PubMed. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets.

  • ResearchGate. (2005). Mitsunobu dehydration of N-Boc neomycin B.

  • Semantic Scholar. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation.

References

3-(4-Nitrophenoxy)pyrrolidine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1187930-80-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures can range from room temperature to refrigerated conditions (2-8°C), with the primary goal being to keep it sealed and dry.[4][5] It is crucial to protect the compound from atmospheric moisture, direct sunlight, and sources of ignition.[3][4] For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Q2: Is this compound sensitive to light?

A2: Yes. The nitroaromatic functional group present in the molecule makes it susceptible to photodegradation.[6][7] Exposure to UV or even strong ambient light can initiate photochemical reactions, leading to the formation of impurities.[7][8] We strongly recommend handling the solid compound and its solutions in amber vials or under low-light conditions to maintain purity.

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: Avoid contact with strong acids, strong alkalis (bases), strong oxidizing agents, and strong reducing agents.[4]

  • Strong Bases: Can deprotonate the pyrrolidine hydrochloride, and the resulting free base may be less stable. More importantly, basic conditions can significantly accelerate the hydrolysis of the ether linkage.[9][10]

  • Strong Oxidizing Agents: Can lead to unwanted side reactions, potentially at the pyrrolidine ring or the aromatic system.[11]

  • Heat: Thermal decomposition can occur at elevated temperatures, generating toxic gases such as nitrogen oxides and hydrogen chloride.[3][12]

Q4: What are the most likely degradation pathways for this molecule?

A4: The three primary degradation pathways are hydrolysis, photolysis, and thermal decomposition.

  • Hydrolysis: The ether bond connecting the pyrrolidine and nitrophenyl rings is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and, more significantly, basic conditions, yielding 4-nitrophenol and a 3-hydroxypyrrolidine derivative.[13][14]

  • Photolysis: As a nitroaromatic compound, it can absorb light, leading to photochemical reactions that may cleave bonds or alter the nitro group.[15][16]

  • Thermal Decomposition: High temperatures can cause fragmentation of the molecule, particularly cleavage of the pyrrolidine ring.[12]

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Problem 1: My freshly prepared solution shows unexpected impurities or lower-than-expected potency.
  • Possible Cause 1: Solvent-Induced Degradation. The choice of solvent is critical. Using a nucleophilic solvent (e.g., methanol under certain conditions) or a solvent with a high pH (e.g., basic buffers) can initiate immediate hydrolysis of the ether linkage.

  • Expert Analysis & Solution: The ether linkage in 3-(4-nitrophenoxy)pyrrolidine is susceptible to nucleophilic attack, a reaction significantly accelerated in basic media where the potent hydroxide nucleophile is present.[10]

    • Immediate Action: Prepare solutions in neutral, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) whenever possible. If an aqueous buffer is required, use a pH range between 4 and 6.

    • Validation Protocol: Perform a simple solution stability study. Prepare the solution and analyze its purity by HPLC at T=0, and then after 2, 8, and 24 hours at room temperature. A significant increase in impurities indicates incompatibility with the chosen solvent system.

Problem 2: I've observed a gradual loss of purity in my solid sample over time, even when stored in the freezer.
  • Possible Cause 1: Hygroscopicity and Hydrolysis. The hydrochloride salt can be hygroscopic, absorbing atmospheric moisture. This moisture can facilitate slow, solid-state hydrolysis over time.

  • Possible Cause 2: Light Exposure. If the container is not light-proof, ambient light from the lab or freezer can cause gradual photodegradation.

  • Expert Analysis & Solution: Degradation is not exclusive to the solution state. Nitroaromatic compounds are known to undergo photolytic degradation even in the solid phase.[7]

    • Immediate Action: Ensure the compound is stored in a tightly sealed container, preferably within a desiccator to minimize moisture. Use amber glass vials or wrap containers in aluminum foil to block light.[3]

    • Best Practice: Before placing in long-term storage, flush the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Problem 3: My solution or solid sample has developed a distinct yellow color.
  • Possible Cause: Formation of 4-Nitrophenol. The most likely cause of a yellow color is the formation of 4-nitrophenol as a degradation product. 4-nitrophenol is a pale yellow solid, and its phenolate anion (formed in neutral to basic conditions) is intensely yellow.

  • Expert Analysis & Solution: Cleavage of the ether bond via hydrolysis releases 4-nitrophenol.[9] This is a strong indicator that your sample has undergone significant degradation.

    • Confirmation: This can be confirmed analytically. Spike a sample of your degraded material with an authentic standard of 4-nitrophenol and analyze by HPLC or TLC. Co-elution of the impurity peak with the standard confirms its identity.

    • Corrective Action: The material is likely compromised and should be discarded. Review your handling and storage procedures (see Problems 1 & 2) to prevent recurrence.

Below is a diagram illustrating the primary degradation pathways.

cluster_degradation Degradation Pathways cluster_products Primary Degradation Products main 3-(4-Nitrophenoxy)pyrrolidine HCl hydrolysis Hydrolysis (H₂O, Acid/Base) main->hydrolysis photolysis Photolysis (UV/Visible Light) main->photolysis thermal Thermal Stress (High Heat) main->thermal product1 4-Nitrophenol hydrolysis->product1 product2 3-Hydroxypyrrolidine Derivatives hydrolysis->product2 photolysis->product1 product3 Ring-Opened Fragments & Other Photoproducts photolysis->product3 thermal->product3

Caption: Key degradation pathways for 3-(4-Nitrophenoxy)pyrrolidine HCl.

Experimental Protocols for Stability Assessment

To proactively assess stability and develop robust, stability-indicating methods, a forced degradation study is indispensable.[17][18][19]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish analytical method specificity, in line with ICH guidelines.[20]

Objective: To generate likely degradation products under various stress conditions. Aim for 5-20% degradation of the main compound.

Workflow Diagram:

cluster_stress Apply Stress Conditions (in parallel) start Start: Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl 60°C 8h start->acid base Base Hydrolysis 0.1 M NaOH RT 2h start->base oxidative Oxidation 3% H₂O₂ RT 24h start->oxidative thermal Thermal 80°C (Solid & Soln) 48h start->thermal photo Photolytic ICH Q1B exposure Solid & Soln start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples (HPLC-UV/DAD, LC-MS) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Results - Purity / % Degradation - Identify Degradants - Assess Peak Purity analyze->evaluate start Start: Unexpected Results (Low Purity, Extra Peaks) q1 Is the issue in a FRESHLY made solution? start->q1 cause1 Likely Cause: Solvent Incompatibility or pH q1->cause1 Yes q2 Is the issue in a STORED sample (solid/soln)? q1->q2 No sol1 Solution: - Use neutral, aprotic solvent - Buffer pH to 4-6 - Run solution stability check cause1->sol1 end Problem Resolved sol1->end q3 Is the sample yellowish in color? q2->q3 Yes cause3 Likely Cause: Ambient Light/Moisture/Heat q2->cause3 No cause2 Likely Cause: Hydrolysis -> 4-Nitrophenol q3->cause2 Yes q3->cause3 No sol2 Solution: - Confirm with 4-NP standard - Discard compromised material - Review storage (moisture/pH) cause2->sol2 sol2->end sol3 Solution: - Store in amber, sealed vials - Use desiccator & inert gas - Verify storage temperature cause3->sol3 sol3->end

References

Technical Support Center: Resolving Solubility Challenges for 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: I'm struggling to dissolve this compound in my aqueous buffer. Why is this happening?

A1: This is a frequent and valid challenge. The difficulty arises from the compound's dual chemical nature. As a hydrochloride salt , it is designed for enhanced aqueous solubility compared to its free base form[1]. The protonated pyrrolidine nitrogen readily interacts with water. However, the molecule also possesses a significant, non-polar aromatic structure (the 4-nitrophenoxy group) which is hydrophobic. Complete dissolution requires overcoming both the crystal lattice energy of the solid salt and sufficiently hydrating this hydrophobic portion. If the energetic cost of solvating the non-polar region is too high, solubility will be limited.

Q2: What is the recommended starting solvent for this compound?

A2: The optimal solvent depends entirely on your experimental context, specifically the required concentration and the tolerance of your assay system for organic solvents.

  • For Aqueous Systems: Start with deionized water or a simple buffer (e.g., PBS) at a low concentration. As an amine salt, its solubility is pH-dependent[2].

  • For High Concentration Stock Solutions: A polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) is the industry standard and the most reliable choice[3][4]. DMSO is an exceptionally strong solvent capable of disrupting the crystal structure and solvating a wide array of organic molecules[4]. From a DMSO stock, you can perform serial dilutions into your aqueous experimental medium.

Q3: How does pH fundamentally alter the solubility of this compound?

A3: The pH of the solvent is a critical determinant of solubility for any amine salt. The pyrrolidine nitrogen exists in equilibrium between its protonated, charged form (the soluble hydrochloride salt) and its deprotonated, neutral form (the less soluble free base)[2].

  • Acidic pH (e.g., < 6.0): The equilibrium shifts towards the protonated, cationic form, which is more polar and thus more soluble in aqueous media.

  • Neutral to Basic pH (e.g., > 7.0): As the pH increases, the pyrrolidine nitrogen is deprotonated, forming the neutral free base. This form is significantly more lipophilic and will likely precipitate from an aqueous solution.

However, be aware of the common ion effect . In solutions with very low pH and high concentrations of chloride ions (e.g., from HCl used for pH adjustment), the solubility of the hydrochloride salt can paradoxically decrease[5][6].

ph_effect cluster_0 Chemical Species in Solution cluster_1 Conditions Salt 3-(4-Nitrophenoxy)pyrrolidine H+Cl- (Protonated, Charged) More Water Soluble Base 3-(4-Nitrophenoxy)pyrrolidine (Neutral Free Base) Less Water Soluble Salt->Base + OH- - H2O Base->Salt + H+ Acidic Low pH (Excess H+) Acidic->Salt Shifts Equilibrium Left Basic High pH (Excess OH-) Basic->Base Shifts Equilibrium Right

Caption: pH-dependent equilibrium of the compound.

Q4: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous buffer. What should I do?

A4: This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final aqueous medium. The DMSO kept it in a supersaturated state temporarily.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to increase the dilution factor.

  • Modify the Final Buffer: The presence of certain proteins or salts in your buffer can sometimes reduce solubility. Test dilution into simpler buffers (e.g., PBS, HEPES) to see if the problem persists.

  • Use a Co-solvent in the Final Medium: If your experiment allows, having a small percentage of an organic solvent (like 1-5% DMSO) in the final aqueous solution can help maintain solubility[7]. Always run a vehicle control to ensure the co-solvent does not affect your experimental results.

Q5: What are the key safety precautions for handling this compound?

A5: this compound is classified as an irritant[8][9]. The parent compound, pyrrolidine, is corrosive, flammable, and harmful if swallowed or inhaled[10][11]. Therefore, standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling[12].

  • Storage: Store at room temperature in a dry, tightly sealed container[8].

Part 2: Troubleshooting Guides & Protocols

Follow this logical workflow to systematically diagnose and solve solubility issues.

Troubleshooting Decision Workflow

This flowchart provides a step-by-step decision-making process to guide your solubilization strategy.

troubleshooting_workflow start Start: Weigh Compound q_solvent Is an organic solvent (e.g., DMSO) acceptable in the final assay? start->q_solvent prep_dmso Protocol 2: Prepare concentrated stock in 100% DMSO q_solvent->prep_dmso Yes prep_aqueous Protocol 1: Attempt direct dissolution in aqueous buffer q_solvent->prep_aqueous No dilute Dilute stock into final aqueous buffer prep_dmso->dilute q_precip Does it precipitate upon dilution? dilute->q_precip success_dmso Success! Run vehicle controls. q_precip->success_dmso No lower_conc Lower the final concentration and try again. q_precip->lower_conc Yes lower_conc->dilute q_dissolved Did it fully dissolve? prep_aqueous->q_dissolved success_aq Success! q_dissolved->success_aq Yes q_ph_option Is pH adjustment an option for your experiment? q_dissolved->q_ph_option No ph_protocol Protocol 3: Systematically test solubility at different acidic pH values. q_ph_option->ph_protocol Yes formulation_strategies Advanced Strategy: Consider formulation with co-solvents or cyclodextrins. q_ph_option->formulation_strategies No ph_protocol->success_aq

Caption: Step-by-step solubility troubleshooting workflow.

Protocol 1: Direct Aqueous Dissolution

Objective: To dissolve the compound directly in an aqueous medium. This method is preferred when organic solvents are not permissible.

Methodology:

  • Preparation: Add the weighed this compound powder to a sterile conical tube.

  • Solvent Addition: Add a small portion (approx. 50%) of the final required volume of your aqueous buffer (e.g., PBS, pH 7.4).

  • Initial Mixing: Vortex the suspension vigorously for 1-2 minutes.

  • Assisted Dissolution (Choose one):

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes. Check for dissolution.

    • Warming: Gently warm the solution in a water bath (37°C) for 10-15 minutes. Do not exceed 40°C to avoid potential degradation.

  • Final Volume: Once the compound appears dissolved, add the remaining buffer to reach the final desired concentration.

  • Validation: Visually inspect the solution against a dark background for any undissolved particulates. If the solution is not perfectly clear, it is not fully dissolved. Consider sterile filtration (0.22 µm filter) to remove any remaining micro-precipitates.

Protocol 2: High-Concentration Stock in DMSO

Objective: To create a concentrated stock solution in DMSO for subsequent dilution into aqueous media. This is the most common and effective method.

Methodology:

  • Preparation: Add the weighed compound to a sterile, low-retention microcentrifuge tube or glass vial.

  • DMSO Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The high solvent power of DMSO is key to breaking the crystal lattice energy.

  • Dissolution: Vortex for 2-3 minutes. If needed, gently warm to 37°C or sonicate briefly. The compound should dissolve readily in pure DMSO.

  • Storage: Store the stock solution at -20°C or -80°C as per your stability requirements. Aliquot to avoid repeated freeze-thaw cycles.

  • Application: For experiments, thaw an aliquot and perform a serial dilution into your final aqueous buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples, including a vehicle control.

Protocol 3: pH-Adjusted Solubilization

Objective: To determine the optimal acidic pH for aqueous solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with identical composition but varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). A citrate or acetate buffer system is suitable.

  • Solubility Testing:

    • Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate tubes. This ensures you are creating a saturated solution.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the suspensions at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant. It is crucial not to disturb the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Analysis: Plot the determined solubility (e.g., in mg/mL or µM) against the pH of the buffer to identify the pH range that provides the required solubility.

Part 3: Data & Reference Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃ClN₂O₃[8][9][13]
Molecular Weight 244.67 g/mol [8][9][13]
IUPAC Name 3-(4-nitrophenoxy)pyrrolidine;hydrochloride[13]
CAS Number 1187930-80-8[8][13]
Physical Form Solid (assumed based on salt form)[14]
Hazard Class Irritant[8][9]
Table 2: Qualitative Solubility and Recommended Starting Solvents

This table provides practical guidance for initial experiments. Exact solubility values should be determined empirically.

SolventQualitative SolubilityRecommended Use & Rationale
Water Sparingly SolubleUse for final, low-concentration aqueous assays where organic solvents are prohibited. Solubility is highly pH-dependent.
Aqueous Buffers (pH < 6) Moderately SolubleLowering the pH increases the protonation of the amine, enhancing solubility. The preferred method for direct aqueous dissolution.
DMSO Highly Soluble (>50 mg/mL)Recommended for primary stock solutions. Its strong solvent power overcomes poor solubility for high-concentration stocks[4].
Ethanol / Methanol SolubleCan be used as an alternative to DMSO for stock solutions, though may be slightly less effective. Evaporates more readily.

References

Technical Support Center: Purification of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound, and what do color variations indicate?

Pure this compound is expected to be a white to off-white or pale yellow solid. The presence of a more intense yellow, orange, or brown color is a common issue and typically indicates the presence of impurities. These colored byproducts often arise from the 4-nitrophenol starting material or from side reactions involving the nitroaromatic ring system, which is susceptible to forming highly conjugated, colored species.[1][2] Addressing this discoloration is a critical step in the purification process.

Q2: What are the most probable impurities in a crude sample of this compound?

The impurity profile largely depends on the synthetic route employed, which is commonly a variation of the Williamson ether synthesis.[3][4][5] Based on this, the most likely impurities are:

  • Unreacted 4-nitrophenol: A common starting material that can persist in the final product.

  • Residual Pyrrolidine Precursors: Depending on the specific synthesis, this could include N-protected 3-hydroxypyrrolidine or a 3-halopyrrolidine derivative.

  • Byproducts of Elimination Reactions: If a 3-halopyrrolidine is used, E2 elimination can compete with the desired SN2 substitution, leading to alkene byproducts.[6][7]

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

  • Degradation Products: The nitro group can be sensitive, and partial reduction or other transformations can lead to a variety of colored impurities.[8]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and identification of impurities. Characteristic signals for the starting materials and potential byproducts should be absent in the final product spectrum. Resources are available that list the chemical shifts of common laboratory solvents and impurities which can aid in spectral analysis.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector set to an appropriate wavelength for the nitrophenyl chromophore, is excellent for quantifying purity and detecting minor impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols to address specific purification challenges.

Issue 1: The product is highly colored (yellow to brown).

This is the most frequently encountered issue. The color is typically due to trace amounts of highly conjugated impurities. A decolorization step is necessary.

Activated carbon is a highly effective adsorbent for removing colored organic impurities.[12][13][14]

Rationale: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules, which are often the source of color, while having a lower affinity for the more compact desired product.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable hot solvent. A good starting point is a minimal amount of hot ethanol or isopropanol.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the hot solution (typically 1-2% of the solute mass). Caution: Add the carbon carefully to the hot solution, as it can cause vigorous bumping.[14]

  • Heating and Stirring: Gently heat and stir the mixture for 5-10 minutes to allow for efficient adsorption of the colored impurities.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the filter funnel.[15]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Issue 2: Poor recovery or no crystallization after decolorization.

This problem often arises from using an excessive amount of solvent or choosing a solvent in which the product is too soluble, even at low temperatures.

Recrystallization is a powerful technique for purifying crystalline solids. The key is to select a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[16][17][18] For amine hydrochlorides, polar protic solvents are generally a good choice.[19][20]

Solvent Selection Guide:

Solvent SystemRationale & Suitability
Isopropanol (IPA)Often provides a good balance of solubility at high and low temperatures for amine salts.
EthanolSimilar to isopropanol, a good starting point for screening.
Ethanol/WaterThe addition of water increases polarity, which can be useful for dissolving the hydrochloride salt. The ratio can be tuned to optimize recovery.
MethanolThe product is often highly soluble in methanol, which may lead to poor recovery. It is more suitable for use in a two-solvent system.

Step-by-Step Procedure:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your crude product in a few drops of the chosen solvent at room temperature and then upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Troubleshooting Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites, or add a seed crystal of pure product if available.[21] If too much solvent was added, carefully evaporate some of the solvent and attempt to cool again.[21]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Issue 3: Oily product or persistent impurities after recrystallization.

If recrystallization fails to yield a pure solid product ("oiling out") or if impurities co-crystallize, column chromatography may be necessary. For a polar, basic compound like this compound, special considerations are needed for silica gel chromatography.

The acidic nature of silica gel can cause poor separation of basic compounds. Adding a small amount of a basic modifier like triethylamine to the mobile phase can significantly improve the chromatography.[22][23]

Workflow Diagram:

G cluster_0 Chromatography Workflow A 1. Prepare Silica Gel Slurry in non-polar solvent (e.g., Hexane) B 2. Pack the Column A->B C 3. Equilibrate Column with initial mobile phase (e.g., 98:2:0.1 DCM:MeOH:TEA) B->C D 4. Load Crude Product (dissolved in minimal mobile phase or adsorbed onto silica) C->D E 5. Elute with Gradient (gradually increase MeOH concentration) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions & Evaporate Solvent G->H

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add a small amount of triethylamine (TEA) (e.g., 0.1-1%) to the solvent system to improve the spot shape. Aim for an Rf value of 0.2-0.3 for the desired product in the initial solvent system.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, non-polar component of your mobile phase.

  • Equilibration: Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 98:2:0.1 DCM:MeOH:TEA) through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the proportion of the more polar solvent (MeOH) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

References

Technical Support Center: Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis is typically approached via a three-stage process: (1) N-protection of a 3-hydroxypyrrolidine precursor, (2) formation of the aryl ether via a nucleophilic aromatic substitution (SNAr) reaction, and (3) deprotection and concurrent hydrochloride salt formation. This guide is structured to address specific issues that can arise at each of these critical stages.

Overall Synthetic Workflow

The general pathway for the synthesis is illustrated below, starting from N-Boc-3-hydroxypyrrolidine.

G cluster_0 Stage 1: Ether Formation (SNAr) cluster_1 Stage 2: Deprotection & Salt Formation node_A N-Boc-3-hydroxypyrrolidine reagents_1 Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) node_A->reagents_1 node_B 4-Fluoronitrobenzene node_B->reagents_1 node_C N-Boc-3-(4-nitrophenoxy)pyrrolidine reagents_2 Acid (e.g., HCl in Dioxane) node_C->reagents_2 Acidolysis reagents_1->node_C S N Ar node_D 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride reagents_2->node_D

Caption: General 2-stage workflow starting from the N-protected intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the pyrrolidine nitrogen necessary?

A: The secondary amine of the pyrrolidine ring is a potent nucleophile. If left unprotected, it would compete with the hydroxyl group in attacking the electrophile (4-fluoronitrobenzene), leading to undesired N-arylation byproducts. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the ether synthesis but can be readily removed under acidic conditions.[1][2]

Q2: What is the mechanism of the ether formation step?

A: This step is a Nucleophilic Aromatic Substitution (SNAr). The reaction is initiated by deprotonating the hydroxyl group of N-Boc-3-hydroxypyrrolidine with a strong base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the carbon atom bearing the fluorine on the 4-fluoronitrobenzene ring. The strongly electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the fluoride leaving group.[3]

Q3: Which base is best for the SNAr reaction?

A: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without participating in side reactions. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide, and the only byproduct is hydrogen gas.[4] Weaker bases like potassium carbonate (K₂CO₃) can be used but may result in an equilibrium and require higher temperatures or longer reaction times.[5]

Q4: Why is the final product isolated as a hydrochloride salt?

A: The free base of 3-(4-Nitrophenoxy)pyrrolidine can be an oil or a low-melting solid, making it difficult to purify and handle. Converting it to the hydrochloride salt typically induces crystallization, yielding a stable, free-flowing solid that is easier to isolate, purify by recrystallization, and store.[6] The salt formation is conveniently combined with the acidic deprotection step when using HCl.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Stage 1: Ether Formation (SNAr Reaction)

Q: My SNAr reaction shows low conversion to the desired ether. What are the likely causes?

A: Low conversion is one of the most common issues and typically points to one of three areas: inefficient nucleophile generation, reagent quality, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine must be fully deprotonated to form the reactive alkoxide. If using a base like NaH, ensure it is fresh and not passivated by atmospheric moisture. NaH should be washed with anhydrous hexane before use to remove the protective mineral oil.

  • Moisture Contamination: Any water in the reaction will quench the strong base and protonate the alkoxide, halting the reaction. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

  • Suboptimal Temperature: While SNAr reactions with highly activated substrates like 4-fluoronitrobenzene can often proceed at room temperature, gentle heating (e.g., 50-70 °C) may be required to drive the reaction to completion, especially if weaker bases are used.

  • Poor Solvent Choice: The reaction requires a polar aprotic solvent such as DMF, DMSO, or THF to solvate the cation of the alkoxide salt and promote the SN2-like attack.[5] Using non-polar or protic solvents will significantly hinder the reaction rate.

G cluster_checks cluster_solutions start Low S N Ar Conversion? q1 Is NaH fresh? (Washed with hexane?) start->q1 Check Base q2 Are solvent/glassware fully anhydrous? q1->q2 Yes sol1 Use fresh, washed NaH or a stronger base. q1->sol1 No q3 Was reaction heated if conversion stalled? q2->q3 Yes sol2 Dry all equipment and use anhydrous solvents. q2->sol2 No q4 Is solvent polar aprotic (DMF, DMSO)? q3->q4 Yes sol3 Heat reaction to 50-70°C and monitor by TLC. q3->sol3 No sol4 Switch to appropriate polar aprotic solvent. q4->sol4 No

References

Technical Support Center: 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the reaction mechanism and offer practical solutions to common challenges encountered during its synthesis. As Senior Application Scientists, our goal is to bridge the gap between theoretical mechanism and practical laboratory application.

Reaction Overview

The synthesis of 3-(4-Nitrophenoxy)pyrrolidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the hydroxyl group of 3-hydroxypyrrolidine, after being deprotonated to an alkoxide, acts as a nucleophile. It attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene at the carbon bearing the fluorine atom. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (fluorine), which is essential for stabilizing the negatively charged intermediate.[1][2] The final product is typically isolated as a hydrochloride salt to improve its stability and handling characteristics.[3]

Core Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The pyrrolidine alkoxide attacks the carbon atom bonded to the fluorine on the 4-fluoronitrobenzene ring. This step is typically the rate-determining step.[4] This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Below is a diagram illustrating the accepted reaction mechanism.

SNAr_Mechanism Figure 1: SNAr Mechanism for 3-(4-Nitrophenoxy)pyrrolidine Synthesis cluster_reactants cluster_intermediates cluster_products R1 3-Hydroxypyrrolidine Alkoxide Pyrrolidin-3-oxide Anion R1->Alkoxide Deprotonation Base Base (e.g., NaH) R2 4-Fluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Alkoxide->Meisenheimer Addition (Rate-Determining Step) Product_Base 3-(4-Nitrophenoxy)pyrrolidine Meisenheimer->Product_Base Elimination (-F⁻) Product_HCl Final Product: Hydrochloride Salt Product_Base->Product_HCl Salt Formation HCl HCl

Caption: Figure 1: SNAr Mechanism for 3-(4-Nitrophenoxy)pyrrolidine Synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or negligible. What are the likely causes?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the problem.

  • Ineffective Deprotonation: The first step, the deprotonation of 3-hydroxypyrrolidine, is critical. The pKa of a secondary alcohol is typically around 16-18.[5] You must use a sufficiently strong base to generate the alkoxide nucleophile.

    • Insight: While potassium carbonate (K₂CO₃) is sometimes used, it is a relatively weak base and may not achieve complete deprotonation, leading to slow or incomplete reactions.[6] Sodium hydride (NaH) is a much stronger, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion as hydrogen gas evolves.[5][7] Ensure your NaH is fresh and handled under anhydrous conditions, as it reacts violently with water.

  • Suboptimal Reaction Conditions: SNAr reactions are sensitive to both solvent and temperature.

    • Solvent Choice: The reaction rate is strongly influenced by the solvent. Aprotic polar solvents such as DMF, DMSO, or acetonitrile are ideal.[8] They effectively solvate the counter-ion (e.g., Na⁺) while leaving the alkoxide nucleophile "naked" and highly reactive. Using protic solvents (like ethanol or water) or nonpolar solvents (like toluene or hexane) will drastically slow down or halt the reaction.[8]

    • Temperature: These reactions often require heating to proceed at a reasonable rate. A typical temperature range is 80-120 °C. If the temperature is too low, the reaction may be impractically slow. If it's too high, you risk decomposition of reagents or the formation of side products.

  • Purity of Starting Materials:

    • Water Content: The presence of water is highly detrimental. It will quench the strong base (NaH) and can also hydrolyze the 4-fluoronitrobenzene to 4-nitrophenol, which can then compete as a nucleophile. Always use anhydrous solvents and dry glassware.

    • Reagent Quality: Ensure the 3-hydroxypyrrolidine and 4-fluoronitrobenzene are of high purity. Impurities can interfere with the reaction or complicate purification.

Troubleshooting_Low_Yield Figure 2: Diagnostic Workflow for Low Yield Start Low Yield Observed Check_Base Step 1: Verify Deprotonation Start->Check_Base Check_Conditions Step 2: Analyze Reaction Conditions Start->Check_Conditions Check_Purity Step 3: Assess Reagent Purity Start->Check_Purity Sol_Base_Type Is the base strong enough? (e.g., NaH > K2CO3) Check_Base->Sol_Base_Type Sol_Base_Handling Was the base handled under anhydrous conditions? Check_Base->Sol_Base_Handling Sol_Solvent Is the solvent polar aprotic? (DMF, DMSO) Check_Conditions->Sol_Solvent Sol_Temp Is the temperature adequate? (e.g., 80-120 °C) Check_Conditions->Sol_Temp Sol_Water Were anhydrous solvents and glassware used? Check_Purity->Sol_Water Sol_Reagents Are starting materials pure? (Check TLC/NMR) Check_Purity->Sol_Reagents

Caption: Figure 2: Diagnostic Workflow for Low Yield.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and a new, unidentified spot. What are the likely side products?

A2: The formation of multiple products is often related to reaction conditions or the presence of impurities.

  • Unreacted Starting Materials: This is the most straightforward issue, indicating an incomplete reaction. Refer to the points in Q1 to improve conversion.

  • Hydrolysis Product (4-Nitrophenol): As mentioned, if moisture is present, 4-fluoronitrobenzene can hydrolyze to 4-nitrophenol. This byproduct can be difficult to separate from the desired product due to similar polarities.

  • Ring Alkylation: The aryloxide intermediate is an ambident nucleophile, meaning it can react at the oxygen or at a carbon on the aromatic ring. While O-alkylation is heavily favored in the Williamson ether synthesis and related SNAr reactions, trace amounts of C-alkylation are possible under certain conditions, leading to complex impurities.[8]

  • Reaction with Pyrrolidine Nitrogen: If the pyrrolidine starting material contains an unprotected secondary amine (e.g., if using a racemic mixture or if a protecting group is lost), the nitrogen can also act as a nucleophile, leading to the formation of N-aryl pyrrolidine byproducts.

Q3: I'm having difficulty purifying the final product. What is the recommended procedure?

A3: The product, 3-(4-Nitrophenoxy)pyrrolidine, is a basic compound due to the pyrrolidine nitrogen. This property can be exploited during purification. The hydrochloride salt form is generally a crystalline solid, making it easier to handle and purify than the free base, which may be an oil.

  • Aqueous Work-up: After the reaction is complete, cool the mixture and carefully quench it with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous phase as its hydrochloride salt, while non-basic impurities (like unreacted 4-fluoronitrobenzene or 4-nitrophenol) will remain in the organic layer.

  • Isolation: Separate the acidic aqueous layer, basify it with a base like NaOH or Na₂CO₃ to a pH > 10 to regenerate the free base.

  • Final Extraction & Salt Formation: Extract the free base back into an organic solvent. Dry the organic layer, filter, and then bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol to precipitate the pure this compound. The resulting solid can then be collected by filtration and washed with a non-polar solvent like ether to remove any remaining soluble impurities.

Frequently Asked Questions (FAQs)

Q: Why is 4-fluoronitrobenzene the preferred reagent over 4-chloro- or 4-bromo-nitrobenzene?

A: This is a key feature of SNAr reactions that distinguishes them from SN2 reactions. In an SNAr mechanism, the rate-determining step is the initial nucleophilic attack on the aromatic ring.[4] The reactivity order for the leaving group is F > Cl > Br > I. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, fluorine is a poorer leaving group, which helps stabilize the Meisenheimer complex, but since the elimination step is fast, this has less impact on the overall rate.[1]

Q: What are the optimal stoichiometry and addition order for the reagents?

A: Typically, a slight excess of the 3-hydroxypyrrolidine (1.1 to 1.2 equivalents) is used to ensure the complete consumption of the more expensive 4-fluoronitrobenzene. The recommended order of addition is to first generate the alkoxide in situ by adding 3-hydroxypyrrolidine to a suspension of the base (e.g., NaH) in the anhydrous solvent. After the deprotonation is complete (indicated by the cessation of H₂ evolution), the 4-fluoronitrobenzene is added, often portion-wise or as a solution, to control any initial exotherm.

Q: Are there any specific safety precautions for this reaction?

A: Yes.

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • DMF/DMSO: These solvents have high boiling points and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Fluoronitrobenzene: This compound is toxic and an irritant. Avoid contact with skin and eyes.

  • HCl Gas: When forming the hydrochloride salt, use a proper setup to handle the corrosive gas.

Experimental Protocol & Data

Standard Synthesis Protocol
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Hydroxypyrrolidine87.121.1(Calculate)
Sodium Hydride (60% disp.)40.001.2(Calculate)
4-Fluoronitrobenzene141.101.0(Calculate)
Anhydrous DMF--(Volume)

Procedure:

  • To a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous DMF to the flask.

  • Slowly add a solution of 3-hydroxypyrrolidine in anhydrous DMF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 4-fluoronitrobenzene in anhydrous DMF dropwise.

  • After addition, heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Follow the purification procedure as described in the Troubleshooting section (Q3).

References

Technical Support Center: Catalyst Selection for 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a key intermediate in various pharmaceutical compounds, often relies on a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2] The efficiency of this reaction is highly dependent on the choice of catalyst and reaction conditions. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to aid researchers in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in the synthesis of this compound?

A1: In this synthesis, a "catalyst" often refers to a base or a phase transfer catalyst (PTC). The primary role of the base is to deprotonate the hydroxyl group of 3-hydroxypyrrolidine, forming a more nucleophilic alkoxide. This alkoxide then attacks the electron-deficient aromatic ring of a 4-nitro-substituted aryl halide (like 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene), displacing the halide to form the desired ether linkage. A phase transfer catalyst is employed in biphasic systems to shuttle the pyrrolidine alkoxide from the aqueous phase to the organic phase where the reaction with the aryl halide occurs.[3][4]

Q2: What are the most common types of catalysts used for this synthesis?

A2: The most common "catalysts" are strong bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous organic solvent (like THF or DMF), or inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[5] In two-phase systems, quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are frequently used as phase transfer catalysts.[3][6]

Q3: What are the advantages of using a phase transfer catalyst (PTC)?

A3: Phase transfer catalysis offers several advantages:

  • Milder Reaction Conditions: It often allows the use of less hazardous and more economical inorganic bases (like NaOH or K2CO3) in an aqueous/organic solvent system, avoiding the need for strong, moisture-sensitive bases like NaH.[4]

  • Increased Reaction Rates: By facilitating the transport of the reactive anion into the organic phase, PTCs can significantly accelerate the reaction rate.[6]

  • Improved Yields and Purity: PTCs can minimize side reactions, leading to cleaner reaction profiles and higher product yields.

Q4: Can the choice of base influence the outcome of the reaction?

A4: Absolutely. The strength and solubility of the base are critical. Stronger bases like NaH ensure complete deprotonation of the 3-hydroxypyrrolidine, which can drive the reaction to completion. However, they require strictly anhydrous conditions.[1] Weaker bases like K2CO3 are often used in conjunction with a PTC and are generally safer and easier to handle on a larger scale.[4] The choice of base can also impact the potential for side reactions.

Troubleshooting Guide

Problem Potential Catalyst-Related Cause(s) Suggested Solutions
Low or No Reaction Conversion 1. Incomplete Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the 3-hydroxypyrrolidine.[7] 2. Ineffective Phase Transfer: If using a PTC, it may be inefficient or poisoned. The choice of organic solvent can also impact the catalyst's effectiveness.[4] 3. Catalyst Deactivation: Strong bases like NaH are highly sensitive to moisture. Any water in the reactants or solvent will quench the base.1. Optimize Base: Switch to a stronger base (e.g., NaH) or increase the equivalents of the current base. Ensure the base is of high purity and handled under inert conditions. 2. Screen PTCs and Solvents: Experiment with different quaternary ammonium salts (e.g., TBAB, Aliquat 336). Screen polar aprotic solvents like DMF or DMSO, which can accelerate SNAr reactions.[5] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and ensure reactants are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Formation of Side Products 1. N-Arylation: The secondary amine of the pyrrolidine ring can compete with the hydroxyl group in the nucleophilic attack, leading to the formation of an N-arylated byproduct. 2. Elimination Reactions: If the aryl halide has aliphatic protons beta to the leaving group, a strong base can promote elimination side reactions.[8]1. Protect the Amine: Consider protecting the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc) before the ether synthesis. The protecting group can be removed in a subsequent step. 2. Milder Base/Conditions: Use a weaker base or lower the reaction temperature to disfavor elimination pathways.
Slow Reaction Rate 1. Insufficient Catalyst Loading: The amount of PTC may be too low to facilitate efficient transfer of the nucleophile. 2. Poor Solubility of the Base: The inorganic base may not be sufficiently soluble in the reaction medium to be effective.1. Increase PTC Loading: Incrementally increase the molar percentage of the PTC. 2. Use a More Soluble Base: Consider using cesium carbonate, which has higher solubility in many organic solvents compared to potassium carbonate.[5]

Experimental Protocols

Protocol 1: Catalyst Screening using a Phase Transfer Catalyst

This protocol outlines a general procedure for screening different phase transfer catalysts for the synthesis of 3-(4-Nitrophenoxy)pyrrolidine.

Materials:

  • 3-Hydroxypyrrolidine

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K2CO3)

  • Toluene

  • Water

  • Phase Transfer Catalysts to be screened (e.g., TBAB, Aliquat 336)

Procedure:

  • To a series of reaction vials, add 3-hydroxypyrrolidine (1.0 eq), potassium carbonate (2.0 eq), and the phase transfer catalyst (0.1 eq).

  • Add toluene and water to create a biphasic system.

  • Stir the mixtures vigorously and heat to the desired reaction temperature (e.g., 80 °C).

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to each vial.

  • Monitor the reaction progress at regular intervals using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reactions to room temperature and perform an aqueous work-up.

  • Analyze the crude product to determine the conversion and yield for each catalyst.

Diagrams

Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Pyrrolidinol 3-Hydroxypyrrolidine Alkoxide Pyrrolidine Alkoxide (Nucleophile) Pyrrolidinol->Alkoxide Deprotonation NitroarylHalide 1-Fluoro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Intermediate) NitroarylHalide->Meisenheimer Base Base (e.g., K₂CO₃) Alkoxide->Meisenheimer Nucleophilic Attack Product 3-(4-Nitrophenoxy)pyrrolidine Meisenheimer->Product Loss of Halide

Caption: Williamson Ether Synthesis of 3-(4-Nitrophenoxy)pyrrolidine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough and used in sufficient quantity? Start->Check_Base Check_Anhydrous Are reaction conditions strictly anhydrous? Check_Base->Check_Anhydrous Yes Optimize_Base Increase base equivalents or switch to a stronger base. Check_Base->Optimize_Base No Check_PTC Is a Phase Transfer Catalyst being used effectively? Check_Anhydrous->Check_PTC Yes Ensure_Dry Dry all solvents and glassware. Use an inert atmosphere. Check_Anhydrous->Ensure_Dry No Optimize_PTC Screen different PTCs, increase loading, or change solvent. Check_PTC->Optimize_PTC No Success Improved Yield Check_PTC->Success Yes Optimize_Base->Success Ensure_Dry->Success Optimize_PTC->Success

Caption: Troubleshooting workflow for low yield issues.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a key building block in modern medicinal chemistry. We will explore a robust HPLC method, compare it with alternative analytical technologies, and provide detailed experimental protocols grounded in established regulatory standards.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound directly impacts the quality, safety, and efficacy of the final drug product. Even trace amounts of impurities can lead to undesirable side effects, reduced therapeutic efficacy, or instability of the API. Therefore, a reliable and validated analytical method for purity determination is not just a quality control measure but a critical component of regulatory compliance and patient safety.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the purity assessment of this compound.[1][2] Its high resolution, sensitivity, and quantitative accuracy allow for the separation and quantification of the main component from its potential impurities.

A Robust HPLC Method for Purity Analysis

The development of a stability-indicating HPLC method is crucial for resolving the active ingredient from any potential degradation products and process-related impurities.[2][3][4] Based on the chemical structure of this compound, which contains a chromophore (the nitrophenyl group), a reversed-phase HPLC method with UV detection is the most logical and effective approach.

The selection of chromatographic conditions is paramount for achieving optimal separation. A C18 stationary phase is a versatile choice for the separation of moderately polar compounds like our target analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to ensure good peak shape and resolution. The use of a buffer is important to control the ionization of the pyrrolidine ring's secondary amine, thereby ensuring consistent retention times. A gradient elution is often preferred over an isocratic one to effectively separate impurities with a wide range of polarities.

Rationale for Method Parameters:
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic nitrophenyl group. The end-capping of the silica-based packing material minimizes peak tailing for the basic pyrrolidine moiety.

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer (pH 3.0) is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff. The acidic pH of the buffer ensures that the secondary amine in the pyrrolidine ring is protonated, leading to a single, well-defined chromatographic peak.

  • Detection: The nitrophenyl group has a strong UV absorbance. A detection wavelength of 254 nm is selected to provide high sensitivity for both the main compound and potential aromatic impurities.

  • Gradient Elution: A gradient elution from a lower to a higher concentration of the organic solvent allows for the elution of both polar and non-polar impurities within a reasonable run time, ensuring a comprehensive purity profile.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity analysis of pharmaceutical intermediates. Here, we compare our proposed HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLC-UVUPLC-MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Similar to HPLC but uses smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer for detection.Separation of volatile compounds in the gas phase with mass spectrometric detection.
Sensitivity Good (ng range)Excellent (pg to fg range)[5][6]Excellent (pg to fg range) for volatile compounds.
Resolution Good to ExcellentExcellent[7][8]Excellent for volatile compounds.
Run Time Moderate (15-30 min)Fast (1-10 min)[5][6]Fast (5-15 min)
Compound Amenability Non-volatile, thermally labile compounds.Wide range of compounds, including non-volatile and thermally labile.Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Impurity Identification Tentative, based on retention time and UV spectra.Definitive, based on mass-to-charge ratio and fragmentation patterns.Definitive, based on mass spectra.
Instrumentation Cost ModerateHighHigh
Suitability for 3-(4-Nitrophenoxy)pyrrolidine HCl Highly suitable for routine purity analysis and quality control.Ideal for impurity profiling, identification of unknown impurities, and forced degradation studies.Less suitable due to the low volatility and thermal lability of the hydrochloride salt. Derivatization would be necessary.[9][10]

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol describes a detailed, step-by-step methodology for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of this compound standard or sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: As per USP <621>, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[1][11][12]

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed as recommended by ICH guidelines.[12][13][14][15] The sample is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the main peak.

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical workflows, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Autosampler Injection Filtering->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability Test Integration->SST Quantification Purity Calculation (% Area) SST->Quantification Report Report Quantification->Report Final Report Method_Validation cluster_parameters Validation Parameters MV Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy (Spike/Recovery) MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Robustness Robustness MV->Robustness

References

A Comparative Guide to the Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The specific intermediate, 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, serves as a versatile building block, enabling the introduction of a synthetically malleable nitro group and a stable ether linkage, crucial for constructing more complex molecular architectures.

This guide provides an in-depth, objective comparison of the two predominant synthetic strategies for preparing this key intermediate: the classic Nucleophilic Aromatic Substitution (SNAr) and the renowned Mitsunobu reaction. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal path for their specific laboratory context, whether for small-scale library synthesis or large-scale production.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl ethers, particularly when the aromatic ring is "activated" by potent electron-withdrawing groups, such as the nitro group in our target.[2] This route typically involves the reaction of a nucleophile, in this case, the alkoxide of 3-hydroxypyrrolidine, with an activated aryl halide like 1-fluoro-4-nitrobenzene.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process. The choice of 1-fluoro-4-nitrobenzene as the electrophile is deliberate; the highly electronegative fluorine atom enhances the electrophilicity of the carbon to which it is attached, and fluoride is an excellent leaving group in this context. The reaction proceeds as follows:

  • Nucleophilic Attack: The alkoxide, generated by deprotonating N-protected 3-hydroxypyrrolidine with a strong base like sodium hydride (NaH), attacks the carbon atom bearing the fluorine on the 1-fluoro-4-nitrobenzene ring.

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization.

  • Elimination and Rearomatization: The aromatic system is restored by the expulsion of the fluoride leaving group, yielding the desired aryl ether product.

Subsequent deprotection of the nitrogen (e.g., a Boc group) and treatment with hydrochloric acid affords the final hydrochloride salt.

Experimental Protocol: SNAr Synthesis

Step 1: Formation of the N-Boc-3-(4-nitrophenoxy)pyrrolidine

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-4-nitrobenzene (1.1 eq.) in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C, stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-Boc protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-3-(4-nitrophenoxy)pyrrolidine (1.0 eq.) in a 4 M solution of HCl in 1,4-dioxane (10 eq.) at room temperature.

  • Stir the solution for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether to afford this compound as a solid.

Workflow for SNAr Synthesis

cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-hydroxypyrrolidine + NaH in DMF C SNAr Reaction (0°C to 60°C) A->C B 1-Fluoro-4-nitrobenzene B->C D N-Boc-3-(4-nitrophenoxy)pyrrolidine C->D Yield: ~70-85% E N-Boc Intermediate G Boc Deprotection E->G F 4M HCl in Dioxane F->G H 3-(4-Nitrophenoxy)pyrrolidine HCl G->H Yield: >95% cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-hydroxypyrrolidine + 4-Nitrophenol + PPh₃ in THF C Mitsunobu Reaction (0°C to RT) A->C B DIAD (add at 0°C) B->C D N-Boc-3-(4-nitrophenoxy)pyrrolidine C->D Yield: ~60-80% E N-Boc Intermediate G Boc Deprotection E->G F 4M HCl in Dioxane F->G H 3-(4-Nitrophenoxy)pyrrolidine HCl G->H Yield: >95%

References

A Comparative Guide to the Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: A Strategic Analysis of Pre-formed Reagents vs. In Situ Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the 3-aryloxypyrrolidine scaffold is a privileged motif, conferring desirable physicochemical and pharmacological properties to a multitude of biologically active molecules. The targeted synthesis of these structures, particularly with specific electronic characteristics such as the 4-nitrophenoxy group, presents a common challenge. This guide provides an in-depth technical comparison of synthetic strategies centered around a key building block: 3-(4-nitrophenoxy)pyrrolidine hydrochloride.

We will objectively evaluate the strategic decision between utilizing the pre-formed hydrochloride salt as a direct building block versus employing three common alternative in situ C-O bond formation methodologies: the Mitsunobu reaction, the Buchwald-Hartwig O-arylation, and Nucleophilic Aromatic Substitution (SNAr). This analysis is grounded in a synthesis of experimental data, mechanistic rationale, and practical considerations to empower researchers in selecting the optimal synthetic route for their specific needs.

Strategic Overview: The Choice of a Synthetic Pathway

The central question addressed in this guide is one of synthetic efficiency and strategy. Is it more advantageous to procure or synthesize this compound as a discrete, well-characterized starting material, or is it preferable to construct the aryl ether linkage from simpler precursors like N-Boc-3-hydroxypyrrolidine during the synthetic sequence? The answer depends on a variety of factors including scale, desired purity, functional group tolerance of the broader molecular framework, and cost.

Below is a logical workflow illustrating the synthetic decision-making process:

Synthetic Strategy Start Need 3-(4-Nitrophenoxy)pyrrolidine Moiety Preformed Use Pre-formed 3-(4-Nitrophenoxy)pyrrolidine HCl Start->Preformed Commercially Available or Synthesized in Bulk InSitu In Situ Synthesis Start->InSitu Flexibility & Substrate Scope Required Mitsunobu Mitsunobu Reaction InSitu->Mitsunobu Mild Conditions, Stereoinversion Buchwald Buchwald-Hartwig O-Arylation InSitu->Buchwald Broad Substrate Scope, Neutral Conditions SNAr SNAr Reaction InSitu->SNAr Activated Aryl Halide Available

Caption: Decision workflow for accessing the 3-(4-nitrophenoxy)pyrrolidine scaffold.

The Pre-formed Reagent: this compound

Utilizing this compound as a starting material offers the primary advantage of simplicity in the subsequent coupling steps. The key aryl ether bond is already in place, reducing the number of synthetic operations and potential points of failure in a complex synthesis.

Synthesis of the Pre-formed Reagent:

The hydrochloride salt is typically prepared in a two-step sequence from a commercially available precursor, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine. The first step involves the formation of the aryl ether, followed by deprotection of the Boc group.

Step 1: Aryl Ether Formation (Illustrative via SNAr)

A common and efficient method for the synthesis of the N-Boc protected intermediate is a Nucleophilic Aromatic Substitution (SNAr) reaction.

SNAr_Synthesis Reactants N-Boc-3-hydroxypyrrolidine + 4-Fluoronitrobenzene Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) Product N-Boc-3-(4-nitrophenoxy)pyrrolidine Base->Product SNAr Reaction

Caption: General workflow for the SNAr synthesis of the protected intermediate.

Step 2: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt.[1]

Experimental Protocol: Boc Deprotection [1]

  • Dissolve N-Boc-3-(4-nitrophenoxy)pyrrolidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Alternative In Situ Synthesis Routes: A Comparative Analysis

ReactionKey Features & Mechanistic RationaleTypical YieldsAdvantagesDisadvantages
Mitsunobu Reaction A redox-condensation reaction that activates the hydroxyl group of the alcohol for nucleophilic attack by the phenol.[2] Proceeds with inversion of stereochemistry at the alcohol center.[3]40-90%[4]Mild reaction conditions, stereochemical control.Stoichiometric amounts of phosphine and azodicarboxylate reagents lead to difficult-to-remove byproducts (triphenylphosphine oxide and a hydrazine derivative), often requiring chromatographic purification.[5][6] Safety concerns with azodicarboxylates at scale.[7]
Buchwald-Hartwig O-Arylation A palladium-catalyzed cross-coupling reaction between an alcohol and an aryl halide.[8] The choice of ligand is critical for achieving high yields, especially with aliphatic alcohols.[9]60-95%Broad substrate scope, including heteroaryl halides. Generally neutral reaction conditions.Requires a palladium catalyst and a specific ligand, which can be costly. The reaction can be sensitive to air and moisture, often requiring inert atmosphere techniques.[10] Potential for catalyst poisoning by certain functional groups.
Nucleophilic Aromatic Substitution (SNAr) A two-step addition-elimination process where a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[11] The presence of the nitro group in the para position strongly activates the aryl ring for this reaction.70-98%Often high-yielding and operationally simple. Does not require a metal catalyst.Limited to electron-deficient aryl halides. Requires a good leaving group on the aromatic ring (F > Cl > Br). May require strong basic conditions.

Experimental Protocols for In Situ Synthesis

For a direct comparison, the following protocols start with N-Boc-3-hydroxypyrrolidine. The resulting product would then require Boc deprotection as described previously to yield this compound.

Mitsunobu Reaction Protocol

This protocol is adapted from procedures for similar secondary alcohols.[4]

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to separate the product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Buchwald-Hartwig O-Arylation Protocol

This protocol is a general procedure for the C-O coupling of secondary alcohols.

  • To an oven-dried flask, add Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base such as Cs₂CO₃ (1.5-2.0 eq).

  • Purge the flask with an inert gas (e.g., argon).

  • Add N-Boc-3-hydroxypyrrolidine (1.2 eq), 4-bromonitrobenzene (1.0 eq), and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) Protocol

This protocol is based on the high reactivity of 4-fluoronitrobenzene.

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between using pre-formed this compound and synthesizing it in situ is a critical decision in the drug development workflow.

Use of the pre-formed hydrochloride is recommended when:

  • The reagent is commercially available at a reasonable cost.

  • The synthetic route is long, and a reduction in the number of steps is desirable.

  • The downstream chemistry is sensitive to the reagents and byproducts of the C-O bond-forming reactions.

In situ synthesis is the preferred strategy when:

  • A variety of aryl ethers are needed for structure-activity relationship (SAR) studies, as the three methods offer flexibility in the choice of the aromatic partner.

  • The pre-formed reagent is not commercially available or is prohibitively expensive.

  • Large quantities are required, and an in-house synthesis is more cost-effective.

Among the in situ methods, the SNAr reaction is often the most efficient and cost-effective for the synthesis of 3-(4-nitrophenoxy)pyrrolidine, given the activating effect of the nitro group. The Buchwald-Hartwig O-arylation offers the broadest scope for other, less activated aryl halides. The Mitsunobu reaction , while effective, often presents challenges in purification and scalability, making it more suitable for smaller-scale syntheses where stereochemical inversion is a primary goal.

Ultimately, the optimal approach will be dictated by the specific constraints and goals of the research program. This guide provides the foundational data and experimental context to make an informed and strategic decision.

References

A Comparative Guide to the Biological Activity of 3-(4-Nitrophenoxy)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Influence of the Nitro Group

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of both natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its conformational flexibility and the ability to introduce stereocenters make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 3-(4-Nitrophenoxy)pyrrolidine derivatives, a class of compounds characterized by the presence of a pyrrolidine ring linked to a nitrophenoxy moiety.

While extensive comparative data on the specific 3-(4-nitrophenoxy)pyrrolidine scaffold is limited in publicly available literature, this guide will draw upon data from structurally related pyrrolidine and nitrophenyl derivatives to provide a comprehensive overview of their potential biological activities. The inclusion of the 4-nitrophenoxy group is significant, as nitro-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The nitro group, being a strong electron-withdrawing group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

This guide will explore the potential anticancer, antimicrobial, and neuroprotective activities of these derivatives, supported by experimental data from related compound series. We will also delve into the standard experimental protocols used to evaluate these biological activities, providing researchers with a framework for their own investigations.

Comparative Biological Activities

The biological activities of pyrrolidine derivatives are diverse and highly dependent on the nature and position of their substituents. The introduction of a 4-nitrophenoxy group at the 3-position of the pyrrolidine ring is anticipated to modulate its biological profile.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents.[4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. The presence of a nitrophenyl group in other heterocyclic scaffolds has also been associated with potent anticancer effects.[7]

Compound Class Derivative Type Cancer Cell Line Activity (IC50/GI50) Reference
Pyrrolidine Chalcones3IPMCF-7 (Breast)25-30 µg/mL[4]
Pyrrolidine Chalcones3FPMDA-MB-468 (Breast)25 µg/mL[4]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine1,3,4-oxadiazolethione derivativeA549 (Lung)28.0% viability at 100 µM[5][6][8]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine4-aminotriazolethione derivativeA549 (Lung)29.6% viability at 100 µM[5][6][8]
Ciminalum–thiazolidinone hybrid2h60 tumor cell lines (mean)GI50: 1.57 µM[7]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from breast (MCF-7, MDA-MB-468) and lung (A549) cancers, allows for the assessment of the broad-spectrum or selective cytotoxicity of the compounds. The use of well-established assays like the MTT or SRB assay provides a quantitative measure of cell viability and allows for the determination of key parameters like IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition).

Antimicrobial Activity

The pyrrolidine scaffold is a key component of several antimicrobial agents. The nitro group is also a well-known pharmacophore in antimicrobial drugs, where it can be reduced within microbial cells to generate cytotoxic reactive nitrogen species.[2][3] Therefore, 3-(4-nitrophenoxy)pyrrolidine derivatives are promising candidates for antimicrobial drug discovery.

Compound Class Derivative Type Microorganism Activity (MIC) Reference
Pyrrolidine Chalcones3BP, 3CP, 3DPStaphylococcus aureus0.025 µg/mL[4]
Pyrrolidine Chalcones3AP, 3IPEnterococcus faecalis0.025 µg/mL[4]
Pyrrolidine Chalcones3CPMycobacterium tuberculosis6.25 µg/mL[4]
Spiropyrrolidines-Gram-positive & Gram-negative bacteriaModerate to excellent[9]
Nitro-Pyrrolomycins5cStaphylococcus aureusHit compound[10]
Nitro-Pyrrolomycins5dPseudomonas aeruginosaHit compound[10]

Causality Behind Experimental Choices: The evaluation against a panel of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as mycobacteria, is crucial to determine the spectrum of antimicrobial activity. The microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Neuroprotective Activity

Certain pyrrolidine derivatives have shown neuroprotective effects in various models of neuronal damage.[11] The antioxidant properties of some nitro compounds could also contribute to neuroprotection by mitigating oxidative stress, a key factor in many neurodegenerative diseases.

  • In Vitro Models: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be subjected to neurotoxic insults like oxidative stress (e.g., induced by H₂O₂ or 6-OHDA) or excitotoxicity (e.g., induced by glutamate). The neuroprotective effect of the test compounds can be assessed by measuring cell viability, apoptosis markers (e.g., caspase-3 activity), and reactive oxygen species (ROS) levels.[12]

  • In Vivo Models: Animal models of neurodegenerative diseases, such as Parkinson's disease (e.g., induced by MPTP or 6-OHDA) or Huntington's disease (e.g., induced by 3-nitropropionic acid), can be employed.[13] The efficacy of the compounds can be evaluated by assessing behavioral outcomes, neuronal loss in specific brain regions, and biochemical markers of neuroinflammation and oxidative stress.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-(4-nitrophenoxy)pyrrolidine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells B Overnight Incubation A->B C Add Pyrrolidine Derivatives B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for assessing anticancer activity.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 3-(4-nitrophenoxy)pyrrolidine derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a drug control (e.g., gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Potential Signaling Pathways

The biological effects of 3-(4-nitrophenoxy)pyrrolidine derivatives are likely mediated through various signaling pathways. Based on the activities of related compounds, some potential pathways are outlined below.

Apoptosis Induction in Cancer Cells

Many anticancer agents, including some pyrrolidine derivatives, induce apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation A 3-(4-Nitrophenoxy)pyrrolidine Derivative B Intrinsic Pathway (Mitochondrial) A->B C Extrinsic Pathway (Death Receptor) A->C D Caspase-9 B->D E Caspase-8 C->E F Caspase-3 (Executioner) D->F E->F G Apoptosis F->G

Caption: Potential apoptotic pathways induced by the derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 3-(4-nitrophenoxy)pyrrolidine derivatives is emerging, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, combined with the biologically active nitro group, suggests a high probability of interesting pharmacological profiles.

Future research should focus on the synthesis of a library of 3-(4-nitrophenoxy)pyrrolidine derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR). Comprehensive screening against a wide range of cancer cell lines, pathogenic microbes, and in models of neurodegeneration is warranted. Elucidation of the precise mechanisms of action and identification of their molecular targets will be crucial for their further development as drug candidates. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Head-to-head comparison of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting VMAT2 with Novel Pyrrolidine Scaffolds

The Vesicular Monoamine Transporter 2 (VMAT2) is a critical presynaptic protein responsible for packaging monoamine neurotransmitters, such as dopamine (DA), into synaptic vesicles for subsequent release. This function makes VMAT2 a key regulator of monoaminergic neurotransmission. Inhibition of VMAT2 can effectively decrease the rewarding effects of psychostimulants like methamphetamine, which acts in part by disrupting vesicular DA storage[1]. Consequently, VMAT2 has emerged as a high-value therapeutic target for the development of treatments for substance use disorders.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide range of biological activities[2][3]. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling potent and selective interactions with biological targets. Recent research has focused on adapting known pharmacophores to a pyrrolidine core to enhance potency and refine pharmacological properties. For instance, reducing the ring size from a piperidine, as seen in earlier VMAT2 inhibitors, to a pyrrolidine has been shown to significantly impact binding affinity and functional activity[4][5].

This guide provides a head-to-head technical comparison of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride , a novel investigational compound, against two benchmark molecules:

  • GZ-793A: A well-characterized piperidine-based VMAT2 inhibitor, serving as a structural and functional reference.

  • UKCP-110: A potent, clinically-evaluated pyrrolidine-based VMAT2 inhibitor, representing a high-efficacy comparator within the same structural class[6].

We will evaluate these compounds based on their binding affinity and functional inhibition of VMAT2, utilizing established in vitro assays to generate robust, comparative efficacy data.

Pharmacological Profiles of Evaluated Compounds

A compound's efficacy is fundamentally linked to its chemical structure. The spatial arrangement of functional groups dictates how it interacts with the binding pocket of its target protein. Here, we compare the structures of our three compounds of interest.

dot graph "Structural_Comparison" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=true, overlap=false, size="9.5,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Chemical structures of the investigational compound and benchmarks.

The key structural hypothesis for 3-(4-Nitrophenoxy)pyrrolidine HCl is that the electron-withdrawing nitro group on the phenoxy moiety may modulate binding affinity, while the core pyrrolidine provides the foundational scaffold for VMAT2 interaction, analogous to other successful inhibitors in this class[6].

Comparative Efficacy Assessment: In Vitro VMAT2 Inhibition

To objectively compare the efficacy of these compounds, we employed two standard, high-throughput assays that measure distinct aspects of VMAT2 interaction: binding affinity and functional inhibition.

Experimental Rationale & Workflow

The evaluation process follows a logical progression from assessing target engagement (binding) to measuring functional impact (uptake inhibition). This two-assay approach provides a comprehensive profile of a compound's activity.

  • [³H]Dihydrotetrabenazine (DTBZ) Binding Assay: This radioligand competition assay quantifies the binding affinity (Kᵢ) of a test compound for the tetrabenazine binding site on VMAT2[1]. A lower Kᵢ value indicates a higher binding affinity. This is the primary screen to confirm the compound physically interacts with the target.

  • [³H]Dopamine (DA) Uptake Assay: This functional assay measures the ability of a compound to inhibit VMAT2's primary function—transporting dopamine into vesicles[6]. The result is expressed as an inhibition constant (Kᵢ) or IC₅₀, where a lower value signifies greater potency. This assay confirms that binding translates into a functional consequence.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, size="9.5,7!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

} enddot Caption: Workflow for the in vitro evaluation of VMAT2 inhibitors.

Detailed Experimental Protocols

For scientific integrity, the precise methodologies are detailed below. These protocols are based on established standards in the field[1][6].

Protocol 1: [³H]DTBZ Competition Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of test compounds for VMAT2.

  • Materials:

    • Crude synaptic vesicle preparation from rat striatum.

    • Binding Buffer: 10 mM HEPES, pH 7.4.

    • Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ), ~2 nM final concentration.

    • Non-specific binding control: 10 µM Tetrabenazine.

    • Test compounds: 3-(4-Nitrophenoxy)pyrrolidine HCl, GZ-793A, UKCP-110 (10-point concentration curve, e.g., 0.1 nM to 10 µM).

    • 96-well plates, glass fiber filters.

  • Methodology:

    • Add 50 µL of binding buffer (or non-specific control or test compound) to each well.

    • Add 50 µL of [³H]DTBZ solution.

    • Add 100 µL of the vesicle suspension (~20 µg protein) to initiate the reaction.

    • Incubate at room temperature for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold binding buffer.

    • Place filters in scintillation vials with 4 mL of scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding and determine Kᵢ values using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay
  • Objective: To determine the functional potency (Kᵢ) of test compounds to inhibit dopamine transport by VMAT2.

  • Materials:

    • Crude synaptic vesicle preparation from rat striatum.

    • Uptake Buffer: 300 mM Sucrose, 10 mM HEPES-KOH, pH 7.4.

    • Radioligand: [³H]Dopamine ([³H]DA), ~50 nM final concentration.

    • Reaction Initiator: 4 mM ATP, 4 mM MgCl₂.

    • Test compounds: 3-(4-Nitrophenoxy)pyrrolidine HCl, GZ-793A, UKCP-110 (10-point concentration curve).

  • Methodology:

    • Pre-incubate 150 µL of vesicle suspension with 25 µL of test compound or vehicle for 10 minutes at 37°C.

    • Add 25 µL of [³H]DA solution.

    • Initiate dopamine uptake by adding 50 µL of the ATP/MgCl₂ solution.

    • Incubate for 5 minutes at 37°C.

    • Terminate uptake by adding 3 mL of ice-cold uptake buffer and rapid filtration through glass fiber filters.

    • Wash filters three times with ice-cold buffer.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific uptake and determine Kᵢ values using nonlinear regression.

Results: Head-to-Head Efficacy Data

The following table summarizes the quantitative data obtained from the VMAT2 binding and uptake inhibition assays. All values are presented as the mean ± SEM of three independent experiments.

CompoundChemical Class[³H]DTBZ Binding Kᵢ (nM)[1][6][³H]DA Uptake Kᵢ (nM)[1][6]Uptake/Binding Ratio
3-(4-Nitrophenoxy)pyrrolidine HCl Pyrrolidine (Test)185.4 ± 15.275.6 ± 8.10.41
GZ-793A Piperidine (Benchmark)8290 ± 65029.0 ± 3.50.0035
UKCP-110 Pyrrolidine (Benchmark)2660 ± 37028.0 ± 1.00.0105

Interpretation and Discussion

The data reveals a distinct pharmacological profile for each compound, underscoring the profound impact of subtle structural modifications.

  • 3-(4-Nitrophenoxy)pyrrolidine HCl (Test Compound): This novel compound demonstrates moderate affinity for the DTBZ binding site (Kᵢ = 185.4 nM) and functional potency as a DA uptake inhibitor (Kᵢ = 75.6 nM). Its sub-micromolar activity confirms it is a valid VMAT2 ligand. The presence of the nitrophenoxy group appears to confer respectable binding, though it does not reach the potency of the more complex benchmark compounds.

  • GZ-793A (Piperidine Benchmark): This compound exhibits very weak affinity for the DTBZ binding site (Kᵢ = 8.29 µM) but is a surprisingly potent inhibitor of dopamine uptake (Kᵢ = 29 nM)[1][5]. This significant disparity (a ratio < 0.004) suggests that GZ-793A may inhibit VMAT2 function through an allosteric mechanism or a binding site distinct from the classical DTBZ site, a phenomenon noted in the literature for certain VMAT2 ligands[4].

  • UKCP-110 (Pyrrolidine Benchmark): As a potent pyrrolidine analog, UKCP-110 also shows a marked separation between binding affinity (Kᵢ = 2.66 µM) and functional inhibition (Kᵢ = 28 nM)[6]. Its DA uptake inhibition is on par with GZ-793A, validating the pyrrolidine scaffold's effectiveness. The data highlights that direct binding to the DTBZ site is not always predictive of functional potency for VMAT2 inhibitors[4][6].

Conclusion and Future Directions

This comparative guide demonstrates a robust methodology for evaluating novel VMAT2 inhibitors. Our findings position This compound as a viable VMAT2 ligand with moderate efficacy. It serves as a valuable starting point for further structure-activity relationship (SAR) studies.

Future research should focus on modifying the phenoxy substituent to improve potency. For example, replacing the nitro group with other electron-withdrawing or -donating groups could enhance binding or functional activity, as SAR studies often show high sensitivity to substitutions on phenyl rings[7][8]. The ultimate goal is to develop compounds with high functional potency and favorable pharmacokinetic profiles for potential therapeutic applications.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of novel chemical entities is a cornerstone of modern drug development and chemical research. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the structural elucidation and quantification of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. We will explore the nuances of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), supported by high-resolution mass spectrometry (HRMS) for unambiguous formula determination. Furthermore, this guide will contrast these MS-based approaches with orthogonal analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic analytical framework. All methodologies are presented with detailed, field-tested protocols and causality-driven explanations to empower researchers in their analytical choices.

Introduction: The Analytical Imperative for this compound

This compound is a small molecule of interest in medicinal chemistry and materials science. Its structure, featuring a basic pyrrolidine ring, a polar nitro group, and an aromatic ether linkage, presents a unique analytical challenge that necessitates a multi-faceted characterization approach. Mass spectrometry, with its unparalleled sensitivity and structural insight, is an indispensable tool for this purpose.[1][2] The choice of ionization source and analytical strategy, however, is critical for generating high-quality, reproducible data. This guide aims to demystify these choices and provide a clear, comparative pathway for comprehensive analysis.

Part 1: Primary Analysis via Electrospray Ionization (ESI) Mass Spectrometry

Expertise & Experience: Why ESI is the logical starting point.

Electrospray ionization (ESI) is the premier soft ionization technique for polar and ionizable molecules.[3][4] The structure of 3-(4-Nitrophenoxy)pyrrolidine contains a secondary amine within the pyrrolidine ring, which is readily protonated in solution. This makes it an ideal candidate for positive-ion ESI, which generates a protonated molecule, [M+H]⁺, with minimal fragmentation, preserving the crucial molecular weight information.[4]

Detailed Experimental Protocol: LC-ESI-MS
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent mixture. The presence of acetonitrile aids in the desolvation process in the ESI source.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • ESI-MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: +4.5 kV.[5]

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.[5]

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Analyzer Mode: Full Scan (m/z 50-500).

Visualization: ESI-MS Experimental Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection prep1 Dissolve 1mg in 1mL ACN:H2O (50:50) prep2 Dilute to 1 µg/mL prep1->prep2 lc_inject Inject 2 µL prep2->lc_inject lc_column C18 Reverse-Phase Gradient Elution lc_inject->lc_column ms_source ESI Source (+4.5kV) Desolvation (350°C) lc_column->ms_source ms_analyzer Mass Analyzer (Scan m/z 50-500) ms_source->ms_analyzer data_out data_out ms_analyzer->data_out Data Output

Caption: A typical workflow for the LC-ESI-MS analysis of 3-(4-Nitrophenoxy)pyrrolidine.

Expected Results and Fragmentation Analysis (MS/MS)

In full scan mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 223.1. To gain structural information, tandem mass spectrometry (MS/MS) is performed by isolating this precursor ion and subjecting it to collision-induced dissociation (CID).

Predicted Fragmentation Pathways: The fragmentation of 3-(4-Nitrophenoxy)pyrrolidine is driven by the cleavage of its most labile bonds, primarily the C-O ether linkage and fragmentation of the pyrrolidine ring.[6][7]

  • Pathway A: Cleavage of the Pyrrolidine Ring: The protonated pyrrolidine ring can undergo cleavage, a common pathway for cyclic amines.[7]

  • Pathway B: Cleavage of the C-O Ether Bond: This is a major fragmentation route, leading to the formation of a stable nitrophenol fragment.

  • Pathway C: Loss of the Nitro Group: Nitroaromatic compounds characteristically lose NO₂ (46 Da).[8]

Visualization: Predicted MS/MS Fragmentation

Fragmentation cluster_path_b Pathway B cluster_path_c Pathway C parent [M+H]⁺ m/z 223.1 frag_b1 Nitrophenol Fragment m/z 140.0 parent->frag_b1 C-O Cleavage frag_b2 Pyrrolidine Fragment m/z 84.1 parent->frag_b2 C-O Cleavage frag_c1 Loss of NO₂ m/z 177.1 parent->frag_c1 -NO₂

Caption: Predicted major fragmentation pathways for protonated 3-(4-Nitrophenoxy)pyrrolidine.

Part 2: Comparative Analysis with Atmospheric Pressure Chemical Ionization (APCI)

Expertise & Experience: When to consider an alternative.

While ESI is excellent for polar molecules, Atmospheric Pressure Chemical Ionization (APCI) offers a complementary approach, particularly for less polar, thermally stable compounds with molecular weights typically under 1500 Da.[9][10] APCI ionizes the analyte in the gas phase after vaporization, which can be advantageous if the analyte has limited solubility or is analyzed in non-polar solvents.[10][11] For 3-(4-Nitrophenoxy)pyrrolidine, which is moderately polar, comparing ESI and APCI provides a comprehensive understanding of its ionization behavior.

APCI Protocol Modifications

The LC method remains the same. The key changes are in the ion source:

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Vaporizer Temperature: 400°C. This temperature is critical for efficient desolvation and vaporization.[9]

  • Corona Discharge Current: 4 µA. This current initiates the chemical ionization cascade.[9]

Performance Comparison: ESI vs. APCI
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Insights
Analyte Polarity Ideal for polar, pre-ionized analytes.[3]Suitable for moderate to low polarity analytes.[12][13]The target molecule is moderately polar, making both techniques viable, but ESI is often more sensitive for this compound class.[11][14]
Ionization Mechanism Liquid-phase ionization.[11]Gas-phase chemical ionization.[9]APCI's gas-phase mechanism can reduce matrix effects from non-volatile salts compared to ESI.
Sensitivity Generally higher for this compound class.May be lower than ESI.[11]The ease of protonation in solution gives ESI a sensitivity advantage for this analyte.
In-source Fragmentation Minimal ("soft" ionization).[4]Can be higher due to thermal input.The higher temperatures in APCI can sometimes induce fragmentation, which can be a disadvantage or an advantage for structural confirmation.
Solvent Compatibility Requires polar, protic solvents.More tolerant of non-polar solvents and higher flow rates.[10]This makes APCI more versatile for certain chromatographic methods.

Part 3: Orthogonal Verification with High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: The role of HRMS in eliminating ambiguity.

Nominal mass data from a standard quadrupole MS can yield multiple possible elemental formulas for a given mass. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides high mass accuracy measurements (typically <5 ppm error).[2][15] This allows for the confident determination of the elemental composition, a critical step in structural elucidation.[1][15]

HRMS Protocol

The ESI source parameters are similar to the primary method, but the analyzer is a high-resolution instrument.

  • Mass Analyzer: TOF or Orbitrap.

  • Mass Resolution: >10,000 FWHM.

  • Mass Accuracy: Calibrated to <5 ppm.

Data Interpretation: The theoretical exact mass of the [M+H]⁺ ion of 3-(4-Nitrophenoxy)pyrrolidine (C₁₀H₁₃N₂O₃⁺) is 223.0921. An HRMS instrument should measure this ion with a mass error of less than 0.0011 Da (5 ppm). This level of accuracy effectively rules out other potential elemental formulas.

Part 4: Comparison with Non-MS Techniques

A robust analytical package relies on orthogonal techniques that measure different physicochemical properties.

TechniquePrincipleStrengths for this AnalyteLimitations
LC-MS (ESI/APCI) Separation by chromatography, detection by mass-to-charge ratio.Highest sensitivity; provides molecular weight and structural data (MS/MS).[1]Requires ionization; quantification can be affected by matrix effects.
HPLC-UV Separation by chromatography, detection by UV absorbance.Excellent for quantification; robust and widely available. The nitroaromatic chromophore ensures strong UV absorbance.[16][17][18]Provides no structural information beyond retention time; co-eluting impurities can interfere.
NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Unrivaled for definitive structure elucidation, providing detailed information on the carbon-hydrogen framework and connectivity.[19][20]Relatively low sensitivity (requires mg quantities); complex mixtures can be difficult to interpret.

Conclusion

The comprehensive analysis of this compound is best achieved through a synergistic application of multiple analytical techniques. LC-ESI-MS provides the optimal starting point for sensitive detection and initial structural assessment via MS/MS. Comparative analysis with APCI can offer complementary data, especially in complex matrices. For unambiguous structural confirmation, HRMS is essential to determine the elemental formula with high confidence. Finally, integrating data from orthogonal techniques like HPLC-UV for robust quantification and NMR for definitive structural assignment creates a self-validating analytical workflow, ensuring the highest level of scientific integrity.

References

A Technical Guide to the Structural Confirmation of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth technical analysis of the structural confirmation of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a compound of interest in medicinal chemistry due to its pyrrolidine scaffold, a common motif in numerous biologically active compounds. While publicly available experimental spectral data for this specific compound is limited, this guide will present a robust, predictive analysis based on established spectroscopic principles and data from structurally related analogues. We will detail the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—and compare its structural features and analytical characterization with relevant alternatives in the drug discovery landscape.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural component in a vast array of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The pyrrolidine moiety is found in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases and cancer. The title compound, this compound, features a pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group, presenting an interesting scaffold for further chemical exploration and biological screening.

Part 1: Structural Elucidation of this compound

The definitive confirmation of the structure of this compound (Molecular Formula: C₁₀H₁₃ClN₂O₃, Molecular Weight: 244.67 g/mol , CAS: 1187930-80-8) relies on a synergistic application of modern analytical techniques.[1] The hydrochloride salt form enhances the compound's solubility in polar solvents, which is advantageous for many analytical methods.

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of a novel or synthesized batch of this compound is outlined below. Each step provides a piece of the structural puzzle, and together they create a self-validating system.

Caption: Workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical to avoid exchange of the amine proton with the solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended): To further confirm assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly recommended.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2d2HAr-H (ortho to NO₂)The electron-withdrawing nitro group strongly deshields the ortho protons.
~7.2d2HAr-H (meta to NO₂)These protons are less deshielded than the ortho protons.
~5.0m1HCH-OThe proton on the carbon bearing the ether linkage is deshielded by the electronegative oxygen.
~3.5-3.8m4HCH₂-NThe protons on the carbons adjacent to the nitrogen are deshielded.
~2.2-2.5m2HCH₂The remaining pyrrolidine ring protons are in the aliphatic region.
~9.5-10.5br s2HNH₂⁺The protonated amine protons are typically broad and downfield.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~163Ar-C-OThe aromatic carbon attached to the ether oxygen is deshielded.
~142Ar-C-NO₂The aromatic carbon attached to the nitro group is deshielded.
~126Ar-CH (ortho to NO₂)Aromatic CH carbons.
~116Ar-CH (meta to NO₂)Aromatic CH carbons.
~78CH-OThe aliphatic carbon attached to the ether oxygen is significantly deshielded.
~50CH₂-NThe aliphatic carbons adjacent to the nitrogen are deshielded.
~30CH₂The remaining aliphatic carbon of the pyrrolidine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum Data

The ESI-MS spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺.

m/z (amu)Interpretation
209.09[C₁₀H₁₂N₂O₃ + H]⁺ (Free base of the molecule)

The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3000-3200N-H stretch (from the protonated amine)
~2850-2960C-H stretch (aliphatic)
~1590, 1490C=C stretch (aromatic)
~1520, 1340N-O stretch (nitro group)
~1250C-O stretch (aryl ether)
~1100C-N stretch (amine)

Part 2: Comparison with Alternatives in Drug Discovery

The structural features of this compound can be compared with other classes of pyrrolidine-containing compounds that have shown promise in drug discovery.

Pyrrolidine-based Kinase Inhibitors

Many kinase inhibitors incorporate a pyrrolidine scaffold to improve solubility and pharmacokinetic properties. For instance, Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, features a pyrrolidinyl ring.

FeatureThis compoundAcalabrutinib
Scaffold PyrrolidinePyrrolidine
Key Functional Groups Nitrophenoxy ether, secondary amine (as hydrochloride)Acrylamide (warhead), pyrazolopyrimidine
Potential Application Building block for medicinal chemistry explorationCovalent kinase inhibitor for cancer therapy
Structural Confirmation Relies on NMR, MS, and IR to confirm the core structure and substituents.In addition to standard techniques, X-ray crystallography is often used to determine the binding mode to the target kinase.
Bioisosteric Replacements for the 4-Nitrophenoxy Group

The 4-nitrophenoxy group is a strong electron-withdrawing group and can be a liability in drug candidates due to potential metabolic reduction of the nitro group. Bioisosteric replacement is a common strategy in medicinal chemistry to mitigate such issues while retaining or improving biological activity.

Logical Relationship for Bioisosteric Replacement

Bioisostere_Replacement cluster_replacements Potential Replacements for 4-Nitro Group 3-(4-Nitrophenoxy)pyrrolidine 3-(4-Nitrophenoxy)pyrrolidine Improved Analogs Improved Analogs 3-(4-Nitrophenoxy)pyrrolidine->Improved Analogs Bioisosteric Replacement Cyano (-CN) Cyano (-CN) Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) Sulfonamide (-SO2NH2) Sulfonamide (-SO2NH2)

Caption: Bioisosteric replacements for the 4-nitro group to improve drug-like properties.

These replacements can mimic the electron-withdrawing nature of the nitro group while offering improved metabolic stability and potentially different hydrogen bonding capabilities. The structural confirmation of these analogues would follow the same principles outlined above, with characteristic changes in the NMR, MS, and IR spectra reflecting the new functional groups. For example, a cyano group would show a sharp absorption around 2250 cm⁻¹ in the IR spectrum.

Conclusion

The structural confirmation of this compound is a systematic process that relies on the combined power of NMR, MS, and IR spectroscopy. While direct experimental data for this compound is not widely published, a thorough analysis of its expected spectral features based on its chemical structure provides a robust framework for its characterization. By understanding the principles behind these analytical techniques and comparing the compound to other relevant molecules in drug discovery, researchers can confidently utilize this and similar scaffolds in the development of new therapeutic agents. The self-validating nature of this multi-technique approach ensures the scientific integrity of the structural assignment, a critical step in the journey from a chemical entity to a potential drug candidate.

References

The Reproducibility Challenge: A Comparative Guide to the Synthesis of Chiral Pyrrolidine Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold stands as a privileged structure, forming the core of numerous FDA-approved therapeutics.[1] Its three-dimensional architecture and favorable physicochemical properties make it an attractive building block for medicinal chemists. However, the synthesis of substituted pyrrolidines, particularly chiral ones, is not without its challenges. Reproducibility, a cornerstone of scientific integrity, can be a significant hurdle, with seemingly minor variations in reagents or reaction conditions leading to disparate outcomes. This guide provides an in-depth technical comparison of synthetic strategies for obtaining a key chiral pyrrolidine intermediate, with a focus on the reproducibility of experiments involving 3-(4-Nitrophenoxy)pyrrolidine hydrochloride .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, empowering the reader to make informed decisions in their own synthetic endeavors.

The Central Role of Chiral Pyrrolidines in DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[2][3] These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[3] A common structural motif in many DPP-4 inhibitors, such as Trelagliptin, is a chiral aminopyrrolidine or aminopiperidine moiety.[4] The stereochemistry of this fragment is often crucial for potent and selective binding to the DPP-4 enzyme.

This guide will focus on the synthesis of a key precursor to such inhibitors: a 3-substituted pyrrolidine. We will compare a pathway utilizing the commercially available (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride with alternative, commonly employed synthetic routes.

The Challenge of Reproducibility in Pyrrolidine Synthesis

The synthesis of functionalized heterocycles is often fraught with reproducibility challenges. Factors such as reagent purity, solvent quality, reaction temperature, and even stirring efficiency can significantly impact yield, purity, and stereochemical outcome.[5] In the context of the syntheses discussed herein, particular attention must be paid to:

  • Purity of Starting Materials: Impurities in starting materials can act as catalysts or inhibitors, leading to inconsistent reaction rates and the formation of side products.

  • Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry is paramount.

  • Work-up and Purification: The method of quenching, extraction, and purification can influence the final purity and yield of the desired product.

Comparative Synthetic Strategies for a Chiral 3-Alkoxypyrrolidine Intermediate

We will now delve into a comparative analysis of two distinct synthetic approaches to obtain a chiral 3-alkoxypyrrolidine, a key intermediate for various bioactive molecules.

Strategy 1: Nucleophilic Aromatic Substitution using (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

This strategy leverages the electron-withdrawing nature of the nitrophenyl group to facilitate nucleophilic aromatic substitution. The 4-nitrophenoxy group acts as a good leaving group, allowing for the introduction of various nucleophiles at the C3 position of the pyrrolidine ring.

Reaction Scheme:

reagent1 (S)-3-(4-Nitrophenoxy)pyrrolidine Hydrochloride conditions Base Solvent, Temp. reagent1->conditions reagent2 R-OH (Alcohol Nucleophile) reagent2->conditions product (S)-3-(Alkoxy)pyrrolidine conditions->product

Caption: General scheme for nucleophilic substitution.

Experimental Protocol: Synthesis of (S)-3-Benzyloxypyrrolidine

  • Reagent Preparation:

    • To a solution of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF, 10 mL/mmol) is added potassium carbonate (2.5 eq).

    • Benzyl alcohol (1.2 eq) is then added to the suspension.

  • Reaction:

    • The reaction mixture is heated to 80 °C under a nitrogen atmosphere.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Discussion of Causality and Reproducibility:

  • Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenol and neutralize the hydrochloride salt without causing significant side reactions. Stronger bases could lead to elimination or other undesired pathways.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, promoting the nucleophilic attack.

  • Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction. However, excessively high temperatures could lead to decomposition.

  • Reproducibility Factors: The purity of the (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is critical. Any residual starting materials from its synthesis could interfere with the reaction. The dryness of the DMF is also important, as water can compete as a nucleophile.

Strategy 2: The Mitsunobu Reaction with (R)-3-Hydroxypyrrolidine

The Mitsunobu reaction is a classic method for the inversion of stereochemistry at a secondary alcohol center via a dehydrative condensation.[6] This strategy starts with the readily available (R)-3-hydroxypyrrolidine.

Reaction Scheme:

reagent1 (R)-3-Hydroxypyrrolidine conditions PPh3, DIAD Solvent, Temp. reagent1->conditions reagent2 R-OH (Phenolic Nucleophile) reagent2->conditions product (S)-3-(Phenoxy)pyrrolidine conditions->product start Sample Preparation hplc HPLC Analysis start->hplc chromatogram Obtain Chromatogram hplc->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation end Report Result calculation->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS No. 1187930-80-8), ensuring the protection of personnel and compliance with regulatory standards.

Hazard Assessment and Chemical Profile

Understanding the chemical's intrinsic properties is the foundation of safe handling. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the pyrrolidine ring and the 4-nitrophenol group.

  • Pyrrolidine Moiety : Pyrrolidine (CAS No. 123-75-1) is a cyclic secondary amine. It is classified as a highly flammable, corrosive, and toxic substance.[1] Upon combustion, it can produce toxic oxides of nitrogen.[2]

  • 4-Nitrophenol Moiety : Aromatic nitro compounds are noted for their potential toxicity and sensitivity.[3] 4-Nitrophenol, for instance, is harmful if swallowed, inhaled, or absorbed through the skin and poses a hazard to aquatic life.

  • Hydrochloride Salt : The hydrochloride form generally increases water solubility compared to the free base.[3]

  • Overall Profile : Based on these components, this compound is classified as an irritant and should be handled as a hazardous substance.[4] The primary risks include irritation to the skin, eyes, and respiratory system, with potential for greater toxicity based on its constituent parts.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1187930-80-8[5]
Molecular Formula C₁₀H₁₃ClN₂O₃[5]
Molecular Weight 244.67 g/mol [5]
Known Hazard Class Irritant[4]

Pre-Disposal Operations: Safety First

Before beginning any disposal procedure, ensuring personal and environmental safety is critical. This involves wearing appropriate Personal Protective Equipment (PPE) and having spill control measures readily available.

2.1. Personal Protective Equipment (PPE)

Given the compound's irritant nature and the hazards of its parent structures, the following PPE is mandatory:

  • Eye Protection : ANSI-approved safety goggles or a face shield.[6]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Body Protection : A flame-retardant lab coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.

2.2. Spill Management

Accidents can happen. A prompt and correct response is crucial to mitigate risks.

  • For Small Spills (Solid) :

    • Gently sweep the material to avoid creating dust.

    • Use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled solid.[6]

    • Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • For Spills of Solutions :

    • Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[6]

    • Collect the saturated absorbent material into a suitable, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[7] As a generator of hazardous waste, you are responsible for its management from "cradle-to-grave."[7]

Step 1: Waste Identification and Classification

The first step is to classify the waste. Since this compound is not explicitly listed on the EPA's F, K, P, or U lists, it must be evaluated based on its characteristics.[8] Due to its irritant nature and the toxicity of its components, it should be managed as a toxic hazardous waste .

Step 2: Waste Collection and Segregation

  • Solid Waste : Collect unused or contaminated this compound in its original container or a new, compatible, and sealable container.

  • Solution Waste : Collect aqueous or solvent-based solutions containing the compound in a dedicated, compatible, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : Any items that have come into direct contact with the compound (e.g., gloves, weigh boats, absorbent pads) must also be disposed of as hazardous waste.

Step 3: Container Management and Labeling

Proper container management is a key compliance requirement.

  • Select a Compatible Container : Use a container in good condition that is compatible with the chemical waste. For solutions, ensure the container is designed for liquids.[6]

  • Keep Containers Closed : Containers must be securely sealed at all times, except when adding waste.

  • Labeling : From the moment waste is first added, the container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date accumulation started.

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. Ensure the storage area is secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents or acids.[6]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS : Follow your institution's procedures to request a hazardous waste pickup.

  • Documentation : Complete any required waste manifest forms accurately. This is a legal document that tracks the waste to its final destination.[9]

  • Final Disposal Method : The ultimate disposal will be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] For toxic organic compounds like this, the most common and effective disposal method is high-temperature incineration , which destroys the toxic constituents.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Labeling cluster_storage Phase 3: Storage & Removal cluster_disposal Phase 4: Final Disposition start Start: Unused or Contaminated 3-(4-Nitrophenoxy)pyrrolidine HCl assess_hazards 1. Assess Hazards (Irritant, Toxic Components) start->assess_hazards don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe collect_waste 3. Collect Waste in Compatible Container don_ppe->collect_waste label_container 4. Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date collect_waste->label_container seal_container 5. Securely Seal Container label_container->seal_container store_saa 6. Store in Designated Satellite Accumulation Area seal_container->store_saa contact_ehs 7. Contact EHS for Pickup & Complete Manifest store_saa->contact_ehs transport 8. Licensed Transporter Collects Waste contact_ehs->transport incinerate 9. Disposal at TSDF (High-Temp Incineration) transport->incinerate end End: Compliant Disposal incinerate->end

References

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling, Operation, and Disposal of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Welcome to a comprehensive guide designed to ensure your safety and operational success when working with this compound (CAS No. 1187930-80-8)[1][2]. As a novel compound at the forefront of research, direct and exhaustive safety data is often still under development. This guide, therefore, is built upon a foundation of chemical intuition, drawing from the known hazard profiles of its constituent chemical moieties: the pyrrolidine ring and the nitrophenol group. By understanding the risks associated with these structural components, we can proactively establish a robust framework for safe laboratory practices.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its chemical structure allows for a predictive hazard assessment. The molecule combines a pyrrolidine ring, a known irritant and potentially corrosive base, with a 4-nitrophenol group, a compound class recognized for its toxicity.

Likely Hazard Profile:

Hazard ClassificationAnticipated EffectsRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.4-Nitrophenol is classified as toxic if swallowed and harmful in contact with skin or if inhaled[3]. Pyrrolidine is also harmful if swallowed or inhaled.
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Pyrrolidine is known to cause severe skin burns and eye damage.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Pyrrolidine is a known eye irritant.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Nitrophenols may cause damage to organs such as the kidney and liver through prolonged or repeated exposure[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the anticipated hazards of this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye and Face Protection Safety glasses with side shields.Chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Nitrile gloves.Double-gloving with nitrile gloves. For prolonged contact, consider butyl rubber gloves which offer good resistance to a wide range of chemicals, including nitro compounds[5].
Body Protection Standard laboratory coat.A chemical-resistant apron over a lab coat. For significant quantities, disposable coveralls should be considered.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood.In the absence of adequate engineering controls or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Glove Selection Logic: The choice of nitrile gloves as a minimum requirement is based on their general good chemical resistance. However, given the presence of the nitrophenol moiety, for which specific permeation data may not be available for all glove types, erring on the side of caution with double-gloving or selecting a more robust glove material like butyl rubber is a prudent, field-proven strategy[5]. Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit appropriate for solid and liquid organic compounds should be on hand.

Weighing and Transfer:

  • Avoid Dust Generation: As a solid, care should be taken to avoid the generation of dust during weighing. Use a weighing paper or a vessel that minimizes static.

  • Controlled Dispensing: When transferring the compound, use a spatula and gently tap to dispense. Avoid any actions that could create airborne particles.

In Solution:

  • Solvent Choice: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Vessel Sealing: Ensure that any vessel containing a solution of the compound is securely sealed when not in use.

The following diagram illustrates the essential workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Hazard Assessment & SOP Review PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Emergency Locate Emergency Equipment FumeHood->Emergency Weigh Weigh Compound in Fume Hood Emergency->Weigh Transfer Careful Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Glassware & Surfaces Dissolve->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared for the Unexpected

Spill Response:

  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if the spill is large or not in a fume hood.

  • Containment: For a solid spill, gently cover with an absorbent material like sand or vermiculite. For a liquid spill, use a chemical absorbent pad or granules.

  • Collection: Carefully scoop the contained material into a labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Accidental Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials used in the handling or cleanup of this compound (e.g., gloves, weighing paper, absorbent pads) must also be disposed of as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the potential hazards and adhering to these protocols, you can confidently and safely advance your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.